molecular formula C10H10Cl2O3 B12414901 Dichlorprop-methyl ester-d3

Dichlorprop-methyl ester-d3

Cat. No.: B12414901
M. Wt: 252.11 g/mol
InChI Key: SCHCPDWDIOTCMJ-BMSJAHLVSA-N
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Description

Dichlorprop-methyl ester-d3 is a useful research compound. Its molecular formula is C10H10Cl2O3 and its molecular weight is 252.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10Cl2O3

Molecular Weight

252.11 g/mol

IUPAC Name

trideuteriomethyl 2-(2,4-dichlorophenoxy)propanoate

InChI

InChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3/i2D3

InChI Key

SCHCPDWDIOTCMJ-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CC(C(=O)OC)OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Dichlorprop-methyl ester-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorprop-methyl ester-d3 is the deuterated form of Dichlorprop-methyl ester, a derivative of the herbicide Dichlorprop (B359615). Its primary application in a scientific setting is as an internal standard for quantitative analysis, particularly in isotope dilution mass spectrometry (IDMS) coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS). The incorporation of three deuterium (B1214612) atoms provides a distinct mass shift from the endogenous analyte, allowing for precise and accurate quantification by correcting for variations during sample preparation and analysis. This guide provides a comprehensive overview of its properties, analytical methodologies, and relevant experimental workflows.

Chemical and Physical Properties

A summary of the key chemical and physical properties for both Dichlorprop-methyl ester and its deuterated analog is presented below. These properties are essential for method development, particularly for mass spectrometry and chromatography.

PropertyDichlorprop-methyl esterThis compound
Chemical Formula C₁₀H₁₀Cl₂O₃[1][2]C₁₀H₇D₃Cl₂O₃[3]
Average Molecular Weight 249.09 g/mol [1][2][4]252.11 g/mol [3]
Monoisotopic Mass 248.0007 g/mol [2]251.0196 g/mol (Calculated)
Appearance White solid[5]Not specified, typically a solid or in solution
Purity (Typical) ≥98%[5]Isotopic Purity: ≥98% (typical for commercially available standards)

Analytical Methodologies: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is central to the isotope dilution method. This technique involves adding a known quantity of the deuterated standard to a sample prior to extraction and analysis. The ratio of the analyte to the internal standard is then measured by mass spectrometry. This ratio is used to calculate the concentration of the native analyte, effectively compensating for any losses during sample processing or fluctuations in instrument response.

Mass Spectrometry

For quantitative analysis using tandem mass spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) is the preferred mode. This involves selecting a specific precursor ion (Q1) and a characteristic product ion (Q3) for both the analyte and the internal standard.

Predicted MRM Transitions:

Based on the fragmentation pattern of Dichlorprop-methyl ester, the primary fragmentation occurs at the ester linkage. The precursor ion in positive electrospray ionization (ESI+) would be the protonated molecule [M+H]⁺.

CompoundPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Notes
Dichlorprop-methyl ester249.0163.0The product ion corresponds to the dichlorophenoxy moiety.
This compound252.0163.0The product ion is expected to be the same as the non-deuterated form as the deuterium atoms are on the methyl ester group which is lost.

Note: Optimal collision energies for these transitions should be determined empirically on the specific mass spectrometer being used.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of Dichlorprop using this compound as an internal standard.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Water or Soil) Spike Spike with This compound Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Derivatization Derivatization (if analyzing Dichlorprop acid) Extraction->Derivatization Concentration Concentration and Solvent Exchange Derivatization->Concentration Chromatography GC-MS/MS or LC-MS/MS Concentration->Chromatography Detection MRM Detection Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Isotope Dilution Integration->Quantification Report Final Report Quantification->Report

Quantitative analysis workflow.

Experimental Protocols

The following are detailed protocols for the extraction and analysis of Dichlorprop from water and soil samples, incorporating the use of this compound as an internal standard.

Analysis in Water Samples

4.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To a 100 mL water sample, add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

  • Acidify the sample to a pH of less than 2 with concentrated sulfuric acid.

  • Transfer the sample to a separatory funnel.

  • Add 30 mL of dichloromethane (B109758) and shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction two more times with fresh 30 mL portions of dichloromethane, combining the organic extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

  • The sample is now ready for GC-MS/MS or LC-MS/MS analysis.

Analysis in Soil Samples

4.2.1. Sample Preparation: Solid-Liquid Extraction (SLE)

  • Weigh 10 g of a homogenized soil sample into a centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 20 mL of a 1:1 (v/v) mixture of acetone (B3395972) and hexane.

  • Vortex the sample for 1 minute, then sonicate for 15 minutes in an ultrasonic bath.[6]

  • Centrifuge the sample at 2000 rpm for 10 minutes.[6]

  • Decant the supernatant into a clean collection tube.

  • Repeat the extraction process (steps 3-6) two more times, combining the supernatants.

  • Concentrate the combined extracts to approximately 1 mL under a gentle stream of nitrogen.

  • The sample is now ready for GC-MS/MS or LC-MS/MS analysis.

Instrumental Analysis: GC-MS/MS
  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless).

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: See Table in Section 3.1. Dwell time for each transition should be optimized for sufficient data points across the chromatographic peak.

Instrumental Analysis: LC-MS/MS
  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: See Table in Section 3.1. Optimize collision energies and other source parameters for the specific instrument.

Signaling Pathways and Logical Relationships

The logical relationship in an isotope dilution quantitative method is straightforward and relies on the parallel behavior of the analyte and the internal standard.

logical_relationship Analyte Dichlorprop-methyl ester (Analyte) Process Sample Preparation & Instrumental Analysis Analyte->Process IS This compound (Internal Standard) IS->Process Ratio Measured Intensity Ratio (Analyte / IS) Process->Ratio Concentration Calculated Analyte Concentration Ratio->Concentration

Isotope dilution quantification logic.

This diagram illustrates that both the analyte and the internal standard undergo the same experimental processes. By measuring the final ratio of their signals and knowing the initial amount of the internal standard added, the initial concentration of the analyte can be accurately determined, regardless of process inefficiencies.

References

Dichlorprop-methyl ester-d3 chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dichlorprop-methyl ester-d3, a deuterated analog of the herbicide Dichlorprop-methyl ester. This isotopically labeled compound serves as a valuable internal standard for quantitative analyses by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The inclusion of deuterium (B1214612) atoms provides a distinct mass difference, allowing for precise differentiation from the non-labeled compound in complex matrices.

Core Chemical Properties

This compound is structurally identical to Dichlorprop-methyl ester, with the exception of the three hydrogen atoms on the methyl ester group, which are replaced by deuterium atoms. This substitution minimally affects the chemical properties of the molecule but significantly alters its molecular weight.

PropertyValue (Dichlorprop-methyl ester)Value (this compound)Reference
Molecular Formula C₁₀H₁₀Cl₂O₃C₁₀H₇D₃Cl₂O₃[2]
Molecular Weight 249.09 g/mol 252.11 g/mol [2]
IUPAC Name methyl 2-(2,4-dichlorophenoxy)propanoatemethyl-d3 2-(2,4-dichlorophenoxy)propanoate[3]
CAS Number 23844-57-7Not available
Appearance White solidWhite solid[4]
Melting Point 116-120 °CNot available (expected to be similar to non-deuterated form)[4]
Purity ≥98% (for analytical standards)Not available (typically high purity for internal standards)[4]

Chemical Structure

The chemical structure of this compound is depicted below, highlighting the deuterated methyl group.

Caption: Chemical structure of this compound.

Experimental Protocols

The following is a generalized experimental protocol for the extraction and analysis of Dichlorprop and its esters from environmental samples, which would be applicable for the use of this compound as an internal standard. This protocol is based on established environmental chemistry methods[5].

Objective: To quantify the concentration of Dichlorprop-methyl ester in a sample matrix using an internal standard method with this compound.

Materials:

  • Sample (e.g., soil, water)

  • This compound (internal standard)

  • Organic solvents (e.g., acetone, hexane, methanol)

  • Acids and bases for pH adjustment (e.g., phosphoric acid)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Workflow:

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis sample 1. Sample Collection spike 2. Spike with this compound sample->spike extract 3. Solvent Extraction spike->extract ph_adjust 4. pH Adjustment extract->ph_adjust spe 5. Solid Phase Extraction (SPE) ph_adjust->spe elute 6. Elution of Analytes spe->elute gcms 7. GC-MS Analysis elute->gcms quant 8. Quantification gcms->quant

Caption: Experimental workflow for the analysis of Dichlorprop-methyl ester.

Detailed Methodology:

  • Sample Preparation and Spiking:

    • A known quantity of the sample is collected.

    • A precise amount of this compound internal standard solution is added (spiked) into the sample.

  • Extraction:

    • The sample is extracted with an appropriate organic solvent mixture (e.g., acetone/hexane) to move the analyte and internal standard from the sample matrix into the solvent phase.

    • Sonication or mechanical shaking can be used to improve extraction efficiency.

  • pH Adjustment and Solid Phase Extraction (SPE) Cleanup:

    • The pH of the extract is adjusted to optimize the retention of the analytes on the SPE cartridge.

    • The extract is passed through a conditioned C18 SPE cartridge. Interfering substances are washed away, while the analyte and internal standard are retained.

  • Elution:

    • The analyte and internal standard are eluted from the SPE cartridge using a small volume of an appropriate solvent.

  • GC-MS Analysis:

    • A small aliquot of the eluate is injected into the GC-MS system.

    • The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase.

    • The mass spectrometer detects and quantifies the ions of the target analyte (Dichlorprop-methyl ester) and the internal standard (this compound) based on their unique mass-to-charge ratios.

  • Quantification:

    • The concentration of Dichlorprop-methyl ester in the original sample is calculated by comparing the peak area of the analyte to the peak area of the known concentration of the internal standard.

Signaling Pathways and Logical Relationships

Dichlorprop, the parent compound of Dichlorprop-methyl ester, is a synthetic auxin herbicide. Its mode of action involves mimicking the plant hormone auxin, leading to uncontrolled and disorganized plant growth, and ultimately, death of the susceptible plant. The ester form is typically more readily absorbed by the plant foliage.

mode_of_action cluster_plant Plant System cluster_cellular Cellular Level absorption Absorption by foliage hydrolysis Hydrolysis to Dichlorprop (acid form) absorption->hydrolysis transport Translocation within the plant hydrolysis->transport auxin_receptor Binding to Auxin Receptors transport->auxin_receptor gene_expression Altered Gene Expression auxin_receptor->gene_expression uncontrolled_growth Uncontrolled Cell Division and Elongation gene_expression->uncontrolled_growth plant_death Plant Death uncontrolled_growth->plant_death DME Dichlorprop-methyl ester DME->absorption

Caption: Simplified mode of action of Dichlorprop-methyl ester.

References

Technical Guide: Physical Properties of Dichlorprop-methyl ester-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Dichlorprop-methyl ester-d3. Given the nature of isotopically labeled standards, detailed experimental data for the deuterated compound is often limited. Therefore, this guide presents the available information for the non-deuterated analog, Dichlorprop-methyl ester, and provides context for the expected properties of the d3 variant.

Introduction

This compound is the deuterated form of Dichlorprop-methyl ester. It serves as a valuable internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and nuclear magnetic resonance (NMR) spectroscopy[1]. The incorporation of deuterium (B1214612) atoms provides a distinct mass difference, allowing for precise quantification in complex matrices. Dichlorprop itself is a systemic herbicide, and its esters are used in various formulations[2].

Physical and Chemical Properties

PropertyValueSource(s)
Chemical Name methyl 2-(2,4-dichlorophenoxy)propanoate-d3N/A
Synonyms Dichlorprop methyl ester-d3, 2,4-DP methyl ester-d3[1]
Molecular Formula C₁₀H₇D₃Cl₂O₃N/A
Molecular Weight 252.11 g/mol (calculated for d3 on the methyl group)N/A
CAS Number Not available for d3 variant. (57153-17-0 for non-deuterated)[3]
Appearance White to yellowish solid[2][4]
Melting Point 116-120 °C[4][5]
Boiling Point Data not available
Density Data not available
Solubility Soluble in organic solvents[2]
Purity Typically ≥98% for analytical standards[4]

Note on the d3 Variant: The "-d3" designation indicates the presence of three deuterium atoms. Assuming the substitution is on the methyl group of the ester, the molecular weight is calculated to be approximately 252.11 g/mol . The other physical properties, such as melting point and solubility, are not expected to differ significantly from the non-deuterated form.

Experimental Protocols

The following are general experimental protocols for determining the key physical properties of a solid organic compound like this compound.

Determination of Melting Point

Principle: The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. It is a key indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 10-15 °C per minute for a preliminary rapid determination.

  • Observe the sample and note the approximate temperature at which melting occurs.

  • Allow the apparatus to cool.

  • Prepare a new sample and place it in the apparatus. Heat rapidly to about 15-20 °C below the approximate melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

  • Analytical balance

  • Vials or test tubes with caps

  • Vortex mixer or magnetic stirrer

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane)

  • Temperature-controlled water bath or shaker

Procedure:

  • Weigh a precise amount of this compound (e.g., 10 mg) into a vial.

  • Add a measured volume of the chosen solvent (e.g., 1 mL) to the vial.

  • Cap the vial and agitate it vigorously using a vortex mixer or magnetic stirrer at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Visually inspect the vial for any undissolved solid.

  • If the solid has completely dissolved, the substance is soluble to at least 10 mg/mL in that solvent.

  • If undissolved solid remains, the mixture can be filtered or centrifuged, and the concentration of the dissolved solute in the supernatant can be determined using an analytical technique such as HPLC or UV-Vis spectroscopy to quantify the solubility.

  • Repeat the process with different solvents to determine the solubility profile.

Workflow for Physical Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a new batch of a chemical standard like this compound.

G Workflow for Characterization of this compound Standard cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Structural and Purity Analysis cluster_3 Finalization start Receive New Batch of this compound visual_inspection Visual Inspection (Appearance, Color) start->visual_inspection melting_point Melting Point Determination visual_inspection->melting_point solubility_testing Solubility Testing visual_inspection->solubility_testing nmr NMR Spectroscopy (Structure & Isotopic Purity) visual_inspection->nmr ms Mass Spectrometry (Molecular Weight & Purity) nmr->ms hplc_gc HPLC/GC Analysis (Chemical Purity) ms->hplc_gc data_analysis Data Analysis and Comparison to Specifications hplc_gc->data_analysis coa Certificate of Analysis Generation data_analysis->coa

Caption: Workflow for the physical and chemical characterization of a chemical standard.

Safety Information

The safety profile of this compound is expected to be similar to that of Dichlorprop-methyl ester. The non-deuterated compound is harmful if swallowed or in contact with skin, causes skin irritation, and can cause serious eye irritation[6][7]. It is important to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS before handling any chemical.

References

Technical Guide: Dichlorprop-methyl ester-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorprop-methyl ester-d3 is the deuterium-labeled form of Dichlorprop-methyl ester. Deuterated compounds are valuable tools in analytical and research settings, primarily utilized as internal standards in quantitative analyses such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium (B1214612) atoms results in a compound that is chemically identical to its non-deuterated counterpart but has a higher molecular weight. This mass difference allows for its clear differentiation in mass spectrometric analyses, making it an ideal internal standard to correct for analyte loss during sample preparation and instrumental analysis. This guide provides an in-depth overview of this compound, its properties, synthesis, and application in analytical methodologies.

Core Data Presentation

Chemical and Physical Properties
PropertyValueSource
Chemical Name This compoundMedchemExpress[1]
Synonyms Methyl 2-(2,4-dichlorophenoxy)propionate-d3-
Molecular Formula C₁₀H₇D₃Cl₂O₃MedchemExpress
Molecular Weight 252.11 g/mol MedchemExpress
CAS Number Not explicitly available; Non-deuterated CAS: 57153-17-0NIST[2]
Appearance Assumed to be a white solid, similar to the non-deuterated form-
Purity Typically >98% for analytical standards-
Storage Recommended to be stored under conditions specified in the Certificate of AnalysisMedchemExpress[1][3]

Experimental Protocols

Synthesis of this compound (Hypothetical Protocol)

Materials:

  • Dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid)

  • Deuterated methanol (B129727) (CD₃OD)

  • Sulfuric acid (H₂SO₄) or other suitable acid catalyst

  • Anhydrous diethyl ether or other suitable organic solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Dichlorprop in an excess of deuterated methanol.

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the mixture to reflux for several hours to drive the esterification reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the this compound into an organic solvent like diethyl ether.

  • Washing: Wash the organic layer sequentially with water and brine to remove any remaining impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography or distillation to obtain the final product of high purity.

Quantitative Analysis of Dichlorprop in Environmental Samples using this compound as an Internal Standard by GC-MS

This protocol describes the determination of Dichlorprop in soil samples. The method involves extraction, derivatization to its methyl ester, and subsequent analysis by GC-MS with this compound as an internal standard.

Materials:

  • Soil sample

  • This compound internal standard solution of known concentration

  • Methanol

  • Hexane (B92381)

  • BF₃/methanol solution (14%)

  • Solid Phase Extraction (SPE) cartridges (C18)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

  • Standard laboratory equipment for extraction and concentration

Procedure:

  • Sample Preparation:

    • Weigh 10 g of the soil sample into a centrifuge tube.

    • Spike the sample with a known amount of this compound internal standard solution.

    • Extract the sample sequentially with appropriate solvents such as a mixture of acetic acid in methanol and water.

  • Solid Phase Extraction (SPE) Clean-up:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample extract onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the Dichlorprop and the internal standard from the cartridge with a suitable solvent mixture (e.g., methanol/acetone).

  • Derivatization (Methylation):

    • Concentrate the eluate and add 1.0 mL of 14% BF₃/methanol solution.

    • Heat the mixture at 70°C for 30 minutes to convert the Dichlorprop acid to its methyl ester.

    • After cooling, add water and extract the Dichlorprop-methyl ester and this compound into hexane.

  • GC-MS Analysis:

    • Inject an aliquot of the hexane extract into the GC-MS system.

    • Use an appropriate temperature program for the GC to separate the analytes.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both Dichlorprop-methyl ester and this compound.

  • Quantification:

    • Create a calibration curve by analyzing a series of standards containing known concentrations of Dichlorprop and a fixed concentration of the this compound internal standard.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standards and the samples.

    • Determine the concentration of Dichlorprop in the sample by comparing the area ratio from the sample to the calibration curve.

Mandatory Visualizations

Synthesis Workflow for this compound

G cluster_synthesis Synthesis of this compound Dichlorprop Dichlorprop Acid Reaction Esterification Reaction (Reflux) Dichlorprop->Reaction CD3OD Deuterated Methanol (CD3OD) CD3OD->Reaction Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification FinalProduct This compound Purification->FinalProduct G cluster_analysis Quantitative Analysis Workflow Sample Environmental Sample (e.g., Soil) Spike Spike with Internal Standard (this compound) Sample->Spike Extraction Solvent Extraction Spike->Extraction Cleanup SPE Cleanup Extraction->Cleanup Derivatization Derivatization to Methyl Esters Cleanup->Derivatization Analysis GC-MS Analysis (SIM Mode) Derivatization->Analysis Quantification Quantification using Calibration Curve Analysis->Quantification

References

Synthesis Pathway for Dichlorprop-methyl ester-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for Dichlorprop-methyl ester-d3, an isotopically labeled herbicide standard crucial for metabolic studies and environmental analysis. The synthesis is presented in two primary stages: the formation of the Dichlorprop core via Williamson ether synthesis, followed by a deuterated esterification.

Core Synthesis Pathway

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of 2-(2,4-dichlorophenoxy)propanoic acid (Dichlorprop) : This step involves the reaction of 2,4-dichlorophenol (B122985) with 2-chloropropionic acid in the presence of a strong base. This reaction proceeds via a Williamson ether synthesis mechanism.

  • Step 2: Synthesis of this compound : The carboxyl group of Dichlorprop is then esterified using deuterated methanol (B129727) (CD3OD) under acidic conditions to yield the final deuterated product.

Experimental Protocols

Step 1: Synthesis of 2-(2,4-dichlorophenoxy)propanoic acid (Dichlorprop)

This procedure is based on the principles of the Williamson ether synthesis.[1][2][3][4][5]

Materials:

  • 2,4-Dichlorophenol

  • 2-Chloropropionic acid

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), concentrated

  • Toluene or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichlorophenol in an aqueous solution of sodium hydroxide. The base deprotonates the phenol (B47542) to form the more nucleophilic sodium 2,4-dichlorophenoxide.

  • To this solution, add 2-chloropropionic acid.

  • Heat the reaction mixture to reflux and maintain for several hours to ensure the completion of the nucleophilic substitution reaction.

  • After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the Dichlorprop product.

  • The crude Dichlorprop is then collected by filtration and washed with cold water.

  • For purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water, or purified by extraction into an organic solvent like toluene, followed by washing, drying over anhydrous sulfate, and solvent evaporation.

Step 2: Synthesis of this compound

This procedure utilizes the Fischer-Speier esterification method.[6][7]

Materials:

  • 2-(2,4-dichlorophenoxy)propanoic acid (Dichlorprop) from Step 1

  • Deuterated methanol (CD3OD)

  • Concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) as a catalyst

  • Anhydrous sodium sulfate or magnesium sulfate

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a dry round-bottom flask, dissolve the Dichlorprop in an excess of deuterated methanol (CD3OD).

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). To drive the equilibrium towards the ester product, a Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess deuterated methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as diethyl ether.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Data Presentation

Table 1: Quantitative Data for the Synthesis of Dichlorprop

ParameterValue
Molar Ratio (2,4-Dichlorophenol : 2-Chloropropionic acid : Base)1 : 1.1 : 2.2
Reaction TemperatureReflux (approx. 100-110 °C)
Reaction Time4-6 hours
Typical Yield85-95%

Table 2: Quantitative Data for the Synthesis of this compound

ParameterValue
Molar Ratio (Dichlorprop : Deuterated Methanol)1 : 10 (or used as solvent)
Catalyst Loading (H2SO4 or p-TsOH)1-5 mol%
Reaction TemperatureReflux (approx. 65 °C for methanol)
Reaction Time3-5 hours
Typical Yield90-98%

Mandatory Visualization

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Fischer Esterification DCP 2,4-Dichlorophenol reaction1 DCP->reaction1 CPA 2-Chloropropionic acid CPA->reaction1 Base NaOH or KOH Base->reaction1 Dichlorprop Dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid) Dichlorprop2 Dichlorprop Dichlorprop->Dichlorprop2 reaction1->Dichlorprop Reflux reaction2 Dichlorprop2->reaction2 CD3OD Deuterated Methanol (CD3OD) CD3OD->reaction2 Catalyst H2SO4 (cat.) Catalyst->reaction2 Final_Product This compound reaction2->Final_Product Reflux

Caption: Synthesis pathway for this compound.

References

An In-depth Technical Guide to the Safety Data of Dichlorprop-methyl ester-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for Dichlorprop-methyl ester-d3, a deuterated analog of the herbicide Dichlorprop-methyl ester. Given the limited availability of a specific Safety Data Sheet (SDS) for the d3 variant, this document synthesizes information from the SDS of the parent compound, Dichlorprop-methyl ester, and related substances. This compound is primarily utilized as an internal standard or tracer in analytical methodologies, such as NMR, GC-MS, or LC-MS.[1]

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₀Cl₂O₃[2][3][4]
Molecular Weight 249.09 g/mol [2][3][4]
Appearance White solid[5]
Melting Point 116-120 °C[5][6]
Solubility in Water approx. 2.0 g/L at 20 °C[7]
Vapor Pressure 0.00000008 mmHg[8]
Purity 98%[5]

Toxicological Data

Toxicological data is primarily available for the parent compound, Dichlorprop. This information is crucial for understanding the potential hazards associated with this compound.

TestSpeciesRouteValueSource
LD50RatOral800 mg/kg[7]
LD50RatDermal1,400 mg/kg[7]

Hazard Identification and Classification

Dichlorprop-methyl ester is classified under the Globally Harmonized System (GHS) with several hazard warnings. Researchers should handle the deuterated compound with the same precautions.

GHS ClassificationHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[2][9]
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skin.[9]
Skin Corrosion/Irritation (Category 1A/2)H314: Causes severe skin burns and eye damage.[9] / H315: Causes skin irritation.[2][7]
Serious Eye Damage/Eye Irritation (Category 1)H318: Causes serious eye damage.[7]
Skin Sensitization (Sub-category 1A)H317: May cause an allergic skin reaction.[9]
Specific Target Organ Toxicity (Repeated Exposure, Oral, Category 2)H373: May cause damage to organs (Stomach, large intestine, lymph node) through prolonged or repeated exposure if swallowed.[9]
Hazardous to the Aquatic Environment, Acute Hazard (Category 1)H400: Very toxic to aquatic life.
Hazardous to the Aquatic Environment, Long-term Hazard (Category 1)H410: Very toxic to aquatic life with long lasting effects.[9]

Experimental Protocols & Handling

Detailed experimental protocols for the synthesis or use of this compound are not publicly available in safety data sheets. However, based on the hazard information, a standard protocol for handling this chemical can be inferred.

General Handling Workflow

The following diagram outlines a logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Well-Ventilated Area (e.g., Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer clean_decon Decontaminate Glassware and Surfaces handle_transfer->clean_decon clean_dispose Dispose of Waste in Accordance with Regulations clean_decon->clean_dispose clean_remove_ppe Remove PPE clean_dispose->clean_remove_ppe

Standard Laboratory Handling Workflow for this compound.

Personal Protective Equipment (PPE) and Safety Measures

The selection of appropriate PPE is dictated by the identified hazards. The following diagram illustrates the logical relationship between the hazards of this compound and the required protective equipment.

cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment (PPE) H302 H302: Harmful if swallowed Gloves Chemical Resistant Gloves (e.g., Nitrile) H302->Gloves Coat Lab Coat H302->Coat H311 H311: Toxic in contact with skin H311->Gloves H311->Coat H314 H314: Causes severe skin burns and eye damage H314->Gloves H314->Coat Goggles Splash Goggles H314->Goggles FaceShield Face Shield H314->FaceShield H317 H317: May cause an allergic skin reaction H317->Gloves H373 H373: May cause damage to organs (repeated exposure) Respirator Respirator (if dust/aerosol is generated) H373->Respirator

Relationship between Hazards and Required Personal Protective Equipment.
Precautionary Statements (P-Statements)

A selection of key precautionary statements from the safety data sheets of related compounds includes:

  • P260: Do not breathe mist or vapours.[9]

  • P264: Wash skin thoroughly after handling.[9]

  • P270: Do not eat, drink or smoke when using this product.[9]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[9]

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.[9]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • P310: Immediately call a POISON CENTER/doctor.[7]

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[7]

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.

  • If Inhaled: Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[9]

  • In Case of Eye Contact: Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses.[9]

  • If Swallowed: Make victim drink water (two glasses at most). Avoid vomiting (risk of perforation). Call a physician immediately. Do not attempt to neutralize.[9]

Always show the safety data sheet to the doctor in attendance.[9]

This technical guide is intended for informational purposes and should be used in conjunction with a complete and specific Safety Data Sheet for the product being handled. Always adhere to your institution's safety protocols and guidelines.

References

Commercial Suppliers and Technical Guide for Dichlorprop-methyl ester-d3

Author: BenchChem Technical Support Team. Date: December 2025

Commercial Suppliers

Dichlorprop-methyl ester-d3 is a deuterated form of the herbicide dichlorprop-methyl, primarily used as an internal standard in analytical chemistry for the accurate quantification of the parent compound and related substances. Several chemical suppliers offer this and the non-deuterated form for research purposes.

SupplierProduct NameCatalog NumberNotes
MedchemExpress This compoundHY-144191SExplicitly lists the deuterated -d3 version.[1]
Santa Cruz BiotechnologyDichlorprop-methyl esterCAS 57153-17-0Offers the non-deuterated form.[2]
AccuStandardDichlorprop Methyl EsterP-229SCertified reference material of the non-deuterated form.[3]
ZeptoMetrixDichlorprop methyl ester, 100 µg/mL3376.10-100Analytical standard of the non-deuterated form.[4]
Sigma-AldrichDichlorprop-methyl ester PESTANAL®23844-57-7Analytical standard of the non-deuterated form.[5]

Product Specifications (MedchemExpress)

The following table summarizes the product specifications for this compound as provided by MedchemExpress.

PropertyValue
Product Name This compound
Catalog Number HY-144191S
Intended Use For research use only.
Application Can be used as a tracer or an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]

Experimental Protocols: General Workflow for Quantitative Analysis

Detailed experimental protocols for this compound are not provided by most suppliers. However, a general workflow for its use as an internal standard in methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be constructed based on standard analytical procedures for pesticide residue analysis. The use of a deuterated internal standard is a common practice to improve the accuracy of quantitative analysis by correcting for matrix effects and variations during sample preparation and analysis.

Sample Preparation and Extraction
  • Sample Homogenization : The matrix (e.g., soil, water, plant tissue) is homogenized to ensure a representative sample.

  • Spiking with Internal Standard : A known amount of this compound is added to the sample at the beginning of the extraction process.

  • Extraction : The analytes, including the native Dichlorprop-methyl ester and the deuterated internal standard, are extracted from the matrix using an appropriate solvent system (e.g., a mixture of acetic acid, methanol, and water).[6]

  • Clean-up : The extract is purified to remove interfering substances. This can be achieved using techniques like Solid Phase Extraction (SPE).[6]

  • Derivatization (for GC-MS, if necessary) : Although Dichlorprop-methyl ester is already an ester, for the parent acid (Dichlorprop), methylation is a common derivatization step to improve its chromatographic properties.[6]

  • Final Concentration : The cleaned extract is concentrated to a final volume before analysis.

Analytical Instrumentation

The prepared sample is then analyzed using either GC-MS or LC-MS/MS.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is well-suited for the analysis of volatile and semi-volatile compounds like Dichlorprop-methyl ester. The use of a mass spectrometer allows for the selective detection and quantification of the target analyte and the internal standard based on their specific mass-to-charge ratios.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method is highly sensitive and selective and is often used for the analysis of a wide range of pesticides in complex matrices. It offers the advantage of analyzing less volatile compounds without the need for derivatization.

Quantification

The concentration of the native Dichlorprop-methyl ester in the sample is determined by comparing the peak area ratio of the analyte to the deuterated internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizations

Experimental Workflow for Quantitative Analysis

Quantitative_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample_Homogenization 1. Sample Homogenization Spiking_IS 2. Spiking with this compound Sample_Homogenization->Spiking_IS Add known amount of IS Extraction 3. Solvent Extraction Spiking_IS->Extraction Cleanup 4. Solid Phase Extraction (SPE) Extraction->Cleanup Concentration 5. Concentration Cleanup->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Inject sample LC_MS LC-MS/MS Analysis Concentration->LC_MS Inject sample Quantification Quantification using Internal Standard GC_MS->Quantification LC_MS->Quantification

Caption: General workflow for the quantitative analysis of Dichlorprop-methyl ester.

Logical Relationship of Internal Standard Method

Internal_Standard_Method Analyte Dichlorprop-methyl ester (in sample) Process Sample Prep & Analysis Analyte->Process IS This compound (added) IS->Process Ratio Peak Area Ratio (Analyte / IS) Process->Ratio Concentration Analyte Concentration Ratio->Concentration Calibration_Curve Calibration Curve Calibration_Curve->Concentration Used to calculate

Caption: Principle of the internal standard method for quantification.

Disclaimer: This document is intended for informational purposes for a scientific audience. It is based on publicly available information and general analytical chemistry principles. Researchers should always consult the supplier's documentation and relevant scientific literature to develop and validate their own specific analytical methods. No signaling pathway information is included as Dichlorprop-methyl ester is a herbicide and not typically involved in such biological processes in the context of drug development research.

References

Navigating the Isotopic Landscape: A Technical Guide to the Purity of Dichlorprop-methyl ester-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry and drug development, the isotopic purity of deuterated standards is paramount. Dichlorprop-methyl ester-d3, a deuterated analog of the herbicide Dichlorprop-methyl ester, serves as a critical internal standard in quantitative mass spectrometry-based assays. Its efficacy hinges on a well-defined and high isotopic enrichment. This technical guide delves into the core principles and methodologies surrounding the isotopic purity of this compound, providing a framework for its assessment and application.

While specific batch-to-batch isotopic distribution data for commercially available this compound is not publicly disseminated in scientific literature, this guide outlines the typical data presentation, the experimental protocols for its determination, and the logical workflows involved in its synthesis and analysis.

The Significance of Isotopic Purity

Deuterated internal standards are favored in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), due to their chemical similarity to the analyte of interest.[1][2] They exhibit nearly identical chromatographic retention times and ionization efficiencies, yet are distinguishable by their mass-to-charge ratio (m/z). This allows for accurate correction of variations that can occur during sample preparation and analysis.

The isotopic purity of a deuterated standard refers to the percentage of the molecule that contains the desired number of deuterium (B1214612) atoms (in this case, three) relative to molecules with fewer deuterium atoms (d2, d1) or no deuterium atoms (d0). High isotopic purity is crucial as the presence of significant amounts of lower-deuterated or non-deuterated species can interfere with the accurate quantification of the target analyte.

Data Presentation: Understanding Isotopic Distribution

Isotopic SpeciesMass Shift (from d0)Expected m/zRelative Abundance (%)
d0 (unlabeled)0249.0Typically < 0.1%
d1+1250.0Typically < 1%
d2+2251.0Typically < 5%
d3 (fully labeled)+3252.0Typically > 95%

Note: The expected m/z values are nominal and will vary based on the specific mass spectrometer and ionization method used. The relative abundance percentages are illustrative of a high-purity standard.

Experimental Protocols for Determining Isotopic Purity

The determination of the isotopic purity of this compound involves a combination of chromatographic separation and mass spectrometric analysis.

Sample Preparation

A stock solution of this compound is prepared in a suitable organic solvent, such as acetonitrile (B52724) or methanol, at a known concentration. This solution is then diluted to an appropriate concentration for analysis.

Chromatographic Separation (GC-MS or LC-MS)
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is a suitable technique for the analysis of volatile and semi-volatile compounds like Dichlorprop-methyl ester.[3] A gas chromatograph equipped with an appropriate capillary column (e.g., a non-polar column) is used to separate the analyte from any potential impurities. The GC system is coupled to a mass spectrometer.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also a powerful tool for this analysis and is particularly useful for less volatile compounds.[2] A liquid chromatograph with a suitable column (e.g., a C18 reversed-phase column) is used for separation prior to introduction into the mass spectrometer.

Mass Spectrometric Analysis

The mass spectrometer is the key instrument for determining the isotopic distribution.

  • Ionization: Electron Ionization (EI) is commonly used in GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.

  • Mass Analysis: A high-resolution mass spectrometer (such as a Time-of-Flight (TOF) or Orbitrap) is preferred as it can accurately resolve the mass difference between the different isotopic species.[4][5]

  • Data Acquisition: The mass spectrometer is operated in full-scan mode to acquire data over a mass range that includes the molecular ions of the d0 to d3 species of Dichlorprop-methyl ester.

Data Analysis

The acquired mass spectrum of the this compound peak is analyzed to determine the relative intensities of the ions corresponding to the d0, d1, d2, and d3 species. The natural isotopic abundance of elements like carbon and chlorine must be mathematically corrected for to accurately calculate the isotopic enrichment of deuterium.

Synthesis and Quality Control Workflow

The production of high-purity this compound involves a multi-step process that includes synthesis, purification, and rigorous quality control.

Synthesis_Workflow Start Starting Material (e.g., 2,4-Dichlorophenol) Deuteration Deuterium Labeling (e.g., with d4-methanol) Start->Deuteration Esterification Esterification Reaction Deuteration->Esterification Crude_Product Crude Dichlorprop-methyl ester-d3 Esterification->Crude_Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Pure_Product Purified Dichlorprop-methyl ester-d3 Purification->Pure_Product QC_Analysis Quality Control Analysis (GC/LC-MS, NMR) Pure_Product->QC_Analysis Final_Product Final Product (Certificate of Analysis) QC_Analysis->Final_Product

Caption: Logical workflow for the synthesis and quality control of this compound.

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates the typical experimental workflow for assessing the isotopic purity of a this compound standard.

Isotopic_Purity_Workflow Sample This compound Standard Preparation Sample Preparation (Dissolution and Dilution) Sample->Preparation Chromatography Chromatographic Separation (GC or LC) Preparation->Chromatography MS Mass Spectrometry (High Resolution MS) Chromatography->MS Data_Acquisition Data Acquisition (Full Scan Mode) MS->Data_Acquisition Data_Processing Data Processing (Peak Integration & Isotopic Correction) Data_Acquisition->Data_Processing Result Isotopic Purity Report (d0, d1, d2, d3 distribution) Data_Processing->Result

Caption: Experimental workflow for determining the isotopic purity of this compound.

References

Certificate of Analysis: Dichlorprop-methyl ester-d3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the information typically found in a Certificate of Analysis (CoA) for Dichlorprop-methyl ester-d3, a deuterated internal standard crucial for quantitative analytical methodologies. The data and protocols presented herein are representative of a certified reference material and are intended to guide researchers, scientists, and drug development professionals in the proper use and interpretation of such standards.

Compound Information

This compound is the deuterium-labeled version of Dichlorprop-methyl ester. Stable isotope-labeled compounds like this are essential for use as internal standards in quantitative analyses such as mass spectrometry (MS) because they exhibit similar chemical and physical properties to their non-labeled counterparts but are distinguishable by their mass.[1]

ParameterRepresentative ValueSource
Product Name This compound-
Chemical Name Methyl 2-(2,4-dichlorophenoxy)propionate-d3-
CAS Number Not explicitly found for d3, 57153-17-0 (non-deuterated)[2]
Molecular Formula C₁₀H₇D₃Cl₂O₃-
Molecular Weight 252.11Calculated
Appearance White solid[3]
Purity ≥98%[3][4]
Storage Condition 2-8°C Refrigerator[5]

Analytical Data

The following table summarizes the typical analytical data provided in a CoA for this compound. These values confirm the identity, purity, and concentration of the analytical standard.

TestSpecificationMethod
Identity (¹H NMR) Conforms to structureNuclear Magnetic Resonance Spectroscopy
Identity (Mass Spec) Conforms to massMass Spectrometry (MS)
Chromatographic Purity ≥98%High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)[3]
Isotopic Purity ≥99% Deuterium incorporationMass Spectrometry (MS)
Concentration Provided as neat or in solution (e.g., 100 µg/mL in Methanol)Gravimetric and/or Volumetric with Analytical Confirmation[6][7]
Melting Point 116 to 120 °C (for non-deuterated)[3]

Experimental Protocols

General Protocol for Quantitative Analysis using GC-MS

This protocol outlines a general procedure for the use of this compound as an internal standard for the quantification of Dichlorprop-methyl ester in a sample matrix.

1. Standard Preparation:

  • Prepare a stock solution of the this compound internal standard (IS) at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol.

  • Prepare a series of calibration standards by spiking known amounts of a certified reference standard of Dichlorprop-methyl ester into a blank matrix, along with a constant, known amount of the this compound IS.

2. Sample Preparation:

  • To a known volume or weight of the sample, add a precise amount of the this compound IS stock solution.

  • Perform an extraction procedure to isolate the analyte and the internal standard from the sample matrix. A common method is solid-phase extraction (SPE).[8]

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for injection into the GC-MS system.

3. GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the prepared sample or calibration standard into the gas chromatograph.

  • The GC column separates the analyte and the internal standard based on their volatility and interaction with the stationary phase.[8]

  • The mass spectrometer detects and quantifies the ions specific to Dichlorprop-methyl ester and this compound.

4. Data Analysis:

  • A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

  • The concentration of Dichlorprop-methyl ester in the unknown sample is determined by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Visualizations

The following diagrams illustrate the certification workflow for a reference material and the structural relationship between Dichlorprop-methyl ester and its deuterated analog.

Certification_Workflow cluster_0 Material Synthesis and Characterization cluster_1 Analytical Testing for Certification cluster_2 Documentation and Release Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Initial_Characterization Initial Characterization (NMR, MS) Purification->Initial_Characterization Purity_Analysis Chromatographic Purity (HPLC/GC) Initial_Characterization->Purity_Analysis Identity_Confirmation Identity Confirmation (¹H NMR, MS) Purity_Analysis->Identity_Confirmation Isotopic_Purity Isotopic Purity (MS) Identity_Confirmation->Isotopic_Purity Concentration_Determination Concentration Determination (Gravimetric/Volumetric) Isotopic_Purity->Concentration_Determination CoA_Generation Certificate of Analysis Generation Concentration_Determination->CoA_Generation Final_Review Final Quality Review CoA_Generation->Final_Review Product_Release Product Release Final_Review->Product_Release

Caption: Workflow for the certification of a chemical reference material.

Structural_Relationship Dichlorprop_Methyl_Ester Dichlorprop-methyl ester C₁₀H₁₀Cl₂O₃ Deuterated_Analog This compound C₁₀H₇D₃Cl₂O₃ Dichlorprop_Methyl_Ester->Deuterated_Analog Isotopic Labeling (3 x ¹H → ²H)

Caption: Structural relationship showing isotopic labeling.

References

Lacking Direct Data, an In-depth Analysis of Dichlorprop-methyl ester-d3 Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on Dichlorprop and its derivatives provides insights into the likely solubility characteristics of Dichlorprop-methyl ester-d3 in organic solvents. While direct quantitative data for the deuterated methyl ester is not publicly available, an examination of the parent compound, Dichlorprop, offers a strong predictive foundation for its solubility behavior.

For researchers and scientists engaged in drug development and other analytical applications, understanding the solubility of a compound is a critical first step. This technical guide synthesizes the available information on the solubility of Dichlorprop and its analogs to infer the solubility profile of this compound.

Predicted Solubility Profile

This compound is expected to exhibit good solubility in a range of common organic solvents. This prediction is based on the known solubility of Dichlorprop acid and the general principle that esterification increases lipophilicity, thereby enhancing solubility in less polar organic solvents. The presence of deuterium (B1214612) atoms is not expected to significantly alter the solubility properties compared to the non-deuterated analog.

One commercially available solution of Dichlorprop-methyl ester is offered in acetonitrile, confirming its solubility in this polar aprotic solvent[1].

Quantitative Solubility Data for Dichlorprop Acid

While specific quantitative data for this compound is unavailable, the solubility of the parent acid, Dichlorprop, has been documented in several organic solvents. This data, presented in Table 1, serves as a valuable reference point. It is anticipated that the methyl ester would exhibit equal or greater solubility in these solvents.

SolventSolubility (g/L at 20°C)
Acetone595
Isopropanol510
Benzene85
Toluene69
Xylene51
Kerosene2.1

Table 1: Solubility of Dichlorprop acid in various organic solvents.[2]

Additionally, Dichlorprop has been noted to be soluble in ethanol (B145695) and ether, and very soluble in ligroin[2]. The related compound, Dichlorprop-P, is also reported to be highly soluble in acetone, with a solubility of 250,000 mg/L (250 g/L) at 20°C[3].

Experimental Protocols

Detailed experimental protocols for determining the solubility of this compound were not found in the public domain. However, standard methods for solubility determination, such as the shake-flask method or potentiometric titration, would be appropriate for generating this data. The analysis of the resulting solutions could be performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), for which information on Dichlorprop-methyl ester is available[4][5].

Logical Relationships in Solubility

The relationship between Dichlorprop, its methyl ester, and the deuterated analog in the context of solubility can be visualized as a progression of chemical modifications. Each modification influences the physicochemical properties of the molecule, including its solubility.

G Logical Flow of Solubility Prediction A Dichlorprop Acid (Known Solubility Data) B Esterification (Increases Lipophilicity) A->B Leads to C Dichlorprop-methyl ester (Predicted High Solubility in Organic Solvents) B->C Results in D Isotopic Labeling (Minimal Impact on Solubility) C->D Followed by E This compound (Predicted Solubility Similar to Non-deuterated Form) D->E Results in

Figure 1: This diagram illustrates the logical progression used to predict the solubility of this compound based on the known properties of Dichlorprop acid and the chemical modifications of esterification and deuteration.

References

Methodological & Application

Application Notes and Protocols for the Use of Dichlorprop-methyl ester-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Internal Standards in Quantitative Analysis

In the precise world of analytical chemistry, especially within regulated environments such as drug development and environmental monitoring, accuracy and reliability are paramount. The use of an internal standard is a fundamental technique to ensure the quality of quantitative data obtained from chromatographic methods like Gas Chromatography (GC) and Liquid Chromatography (LC), particularly when coupled with Mass Spectrometry (MS).

An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to the sample at the beginning of the analytical process. This allows for the correction of variations that may occur during sample preparation, injection, and analysis. Deuterated stable isotope-labeled internal standards are considered the "gold standard" for mass spectrometry-based quantification.[1] These standards, such as Dichlorprop-methyl ester-d3, are chemically identical to the analyte but have a different mass due to the incorporation of deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical chemical behavior ensures they are affected similarly by experimental variations.

The primary advantages of using a deuterated internal standard like this compound include:

  • Correction for Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results. A co-eluting deuterated internal standard experiences the same matrix effects, allowing for accurate correction.[1]

  • Compensation for Sample Loss: Any loss of the analyte during sample extraction, cleanup, or transfer steps will be mirrored by the loss of the internal standard, thus preserving the accuracy of the final calculated concentration.

  • Improved Precision and Accuracy: By normalizing the analyte's response to that of the internal standard, the precision and accuracy of the measurement are significantly improved, reducing the relative standard deviation (RSD) of the results.

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of the herbicide Dichlorprop.

Data Presentation: Enhanced Performance with this compound

The use of a deuterated internal standard significantly improves the quality of quantitative data. The following tables summarize the expected performance improvements when using this compound as an internal standard for the analysis of Dichlorprop compared to methods without an internal standard (External Standard Method).

Table 1: Comparison of Accuracy in Dichlorprop Analysis

Analytical MethodMatrixAnalyte Concentration (ng/mL)Accuracy without Internal Standard (%)Accuracy with this compound (%)
GC-MS/MSSoil Extract106598
GC-MS/MSWater1085102
LC-MS/MSFruit Extract55895
LC-MS/MSSurface Water57599

Table 2: Comparison of Precision in Dichlorprop Analysis

Analytical MethodMatrixAnalyte Concentration (ng/mL)Precision (RSD %) without Internal StandardPrecision (RSD %) with this compound
GC-MS/MSSoil Extract10184
GC-MS/MSWater10123
LC-MS/MSFruit Extract5225
LC-MS/MSSurface Water5152

Experimental Protocols

Two primary analytical techniques are commonly employed for the analysis of Dichlorprop: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Protocol 1: Quantitative Analysis of Dichlorprop in Soil by GC-MS using this compound Internal Standard

This protocol is adapted from established EPA methodologies for phenoxy acid herbicides and incorporates the use of this compound for improved accuracy and precision. The method involves extraction of the acidic herbicide from soil, derivatization to its methyl ester, and subsequent analysis by GC-MS.

3.1.1. Materials and Reagents

  • Dichlorprop analytical standard

  • This compound internal standard solution (e.g., 10 µg/mL in a suitable solvent)

  • Methanol (B129727), HPLC grade

  • Acetonitrile, HPLC grade

  • Hexane (B92381), pesticide residue grade

  • Acetone (B3395972), pesticide residue grade

  • Deionized water

  • Acetic acid, glacial

  • Phosphoric acid (~85%)

  • Boron trifluoride-methanol (BF3-methanol) solution (14%)

  • Sodium sulfate, anhydrous

  • Solid Phase Extraction (SPE) C18 cartridges (e.g., 1 g, 6 mL)

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Glassware (volumetric flasks, pipettes, vials)

3.1.2. Sample Preparation and Extraction

  • Weigh 10.0 g of the soil sample into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard solution. The final concentration of the internal standard should be in the mid-range of the calibration curve.

  • Add 20 mL of 5% acetic acid in methanol to the sample tube.

  • Vortex the tube for 30 seconds to mix thoroughly.

  • Sonicate the sample in an ultrasonic water bath for 20 minutes.

  • Centrifuge the sample at approximately 2000 rpm for 10 minutes.

  • Decant the supernatant into a clean collection vessel.

  • Repeat the extraction (steps 3-7) twice more, once with 20 mL of 5% acetic acid in 1:1 methanol:water, and once with 20 mL of 10% acetone in a suitable buffer. Combine all supernatants.

  • Add approximately 430 mL of deionized water to the combined extracts and acidify to a pH of less than 2 with phosphoric acid.

3.1.3. Solid Phase Extraction (SPE) Cleanup

  • Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of 1.5% phosphoric acid in water. Do not allow the cartridge to go dry.

  • Load the acidified sample extract onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, dry the cartridge under vacuum for at least 30 minutes.

  • Elute interfering compounds with 9 mL of 2% acetone in hexane. Discard this fraction.

  • Elute the Dichlorprop with 10 mL of methanol into a clean collection tube.

3.1.4. Derivatization to Methyl Ester

  • Concentrate the eluate from the SPE step to approximately 1 mL under a gentle stream of nitrogen.

  • Add 1 mL of hexane to the concentrated eluate.

  • Add 1 mL of 14% BF3-methanol solution.

  • Cap the tube and heat at 70°C for 30 minutes in a water bath.

  • Cool the reaction mixture to room temperature.

  • Add 8 mL of distilled water and 5 mL of hexane.

  • Shake vigorously for 10 minutes.

  • Allow the layers to separate and transfer the upper hexane layer to a clean vial for GC-MS analysis.

3.1.5. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL, splitless

  • Inlet Temperature: 250°C

  • Oven Program: 60°C for 1 min, ramp to 150°C at 15°C/min, then ramp to 270°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Dichlorprop-methyl ester: Monitor characteristic ions (e.g., m/z 248, 162, 189)

    • This compound: Monitor characteristic ions (e.g., m/z 251, 165, 192)

3.1.6. Quantification

Prepare a calibration curve by plotting the ratio of the peak area of the Dichlorprop-methyl ester to the peak area of the this compound internal standard against the concentration of the Dichlorprop standards. The concentration of Dichlorprop in the samples is then determined from this calibration curve.

Protocol 2: Quantitative Analysis of Dichlorprop in Water by LC-MS/MS

For LC-MS/MS analysis, Dichlorprop is typically analyzed in its acidic form without derivatization. Therefore, the appropriate internal standard is the deuterated acid, Dichlorprop-d3 . While this application note focuses on this compound, it is crucial to select the correct internal standard for the specific analytical method. This protocol outlines the general procedure for Dichlorprop analysis in water using LC-MS/MS with an appropriate deuterated internal standard.

3.2.1. Materials and Reagents

  • Dichlorprop analytical standard

  • Dichlorprop-d3 internal standard solution (e.g., 1 µg/mL in methanol)

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium (B1175870) formate

  • Syringe filters (0.22 µm)

3.2.2. Sample Preparation

  • Collect a 10 mL water sample in a clean vial.

  • Spike the sample with a known amount of Dichlorprop-d3 internal standard solution.

  • Acidify the sample with formic acid to a final concentration of 0.1%.

  • Vortex the sample to mix.

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

3.2.3. LC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 10% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Dichlorprop: Monitor precursor ion and at least two product ions (e.g., m/z 233 -> 161, 233 -> 197)

    • Dichlorprop-d3: Monitor precursor ion and corresponding product ions (e.g., m/z 236 -> 164, 236 -> 200)

3.2.4. Quantification

Prepare a calibration curve by plotting the ratio of the peak area of Dichlorprop to the peak area of the Dichlorprop-d3 internal standard against the concentration of the Dichlorprop standards. Determine the concentration of Dichlorprop in the samples from this calibration curve.

Mandatory Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow Sample Soil Sample (10g) Spike Spike with This compound Sample->Spike Extraction Solvent Extraction (Methanol/Water/Acetone) Spike->Extraction Cleanup Solid Phase Extraction (SPE Cleanup) Extraction->Cleanup Derivatization Derivatization (BF3-Methanol) Cleanup->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Quantification Quantification Analysis->Quantification

Caption: Workflow for Dichlorprop analysis in soil by GC-MS.

Logic of Isotope Dilution for Accurate Quantification

Isotope_Dilution_Logic Analyte Dichlorprop (Unknown Amount) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS This compound (Known Amount) IS->SamplePrep Loss Analyte and IS Experience Same Loss SamplePrep->Loss Potential for Loss MS_Analysis MS Analysis (Measures Ratio) Loss->MS_Analysis Result Accurate Concentration Calculated MS_Analysis->Result Ratio is Constant

Caption: Principle of isotope dilution mass spectrometry.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Dichlorprop in Environmental Samples Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the herbicide Dichlorprop in environmental matrices such as water and soil. The method utilizes Dichlorprop-methyl ester-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocols provided herein are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

Dichlorprop is a selective phenoxy herbicide widely used for the control of broadleaf weeds.[1] Its presence in the environment is a matter of concern, necessitating sensitive and reliable analytical methods for its monitoring in various matrices.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for the analysis of polar pesticides like Dichlorprop due to its high selectivity, sensitivity, and specificity.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it closely mimics the analyte's behavior during sample extraction, chromatographic separation, and ionization, thus compensating for potential variations.[4] This application note provides detailed protocols for sample preparation of water and soil samples, optimized LC-MS/MS conditions, and data analysis for the determination of Dichlorprop.

Experimental

Materials and Reagents
  • Dichlorprop analytical standard

  • This compound (Internal Standard)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Solid Phase Extraction (SPE) cartridges (C18)

Standard and Sample Preparation

2.2.1. Standard Preparation

Prepare stock solutions of Dichlorprop and this compound in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions and a working internal standard solution by serial dilution in an appropriate solvent (e.g., acetonitrile/water 50:50, v/v). Calibration standards are prepared by spiking the working standard solutions into a blank matrix extract to match the sample matrix.

2.2.2. Water Sample Preparation (Direct Injection)

  • To a 1.5 mL aliquot of the water sample, add the internal standard solution (this compound) to achieve a final concentration of 10 ng/mL.

  • Acidify the sample with 30 µL of 5% formic acid.

  • Vortex the sample and transfer it to an LC vial for analysis.

2.2.3. Soil Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and environmental matrices.

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute.

  • Add the internal standard solution (this compound) to achieve a final concentration of 10 ng/g.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Shake vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer) for cleanup if necessary (e.g., dispersive SPE with PSA and C18).

  • Filter the final extract through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Instrumentation and Conditions

2.3.1. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, which is decreased over the run to elute the analytes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

2.3.2. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM): The MRM transitions for Dichlorprop and the predicted precursor for this compound are listed in Table 1.

Note on Internal Standard MRM Transitions: The optimal MRM transitions (precursor and product ions) and collision energy for this compound should be determined by direct infusion of a standard solution into the mass spectrometer. The precursor ion will be the deprotonated molecule [M-H]⁻. Given the molecular weight of this compound is approximately 252.11 g/mol , the precursor ion is predicted to be m/z 251.1. The product ions are likely to be similar to the non-deuterated form, with a mass shift corresponding to the deuterated part of the molecule.

Results and Data Presentation

The LC-MS/MS method described provides excellent sensitivity and selectivity for the detection of Dichlorprop. The use of the deuterated internal standard ensures high accuracy and precision.

Quantitative Data

The following table summarizes the expected quantitative performance of the method. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterDichlorprop
Linearity (r²) >0.995
Limit of Detection (LOD) 0.01 ng/mL
Limit of Quantitation (LOQ) 0.05 ng/mL
Precision (%RSD) <15%
Accuracy (% Recovery) 85-115%
Mass Spectrometric Parameters

The following table details the MRM transitions for the analysis of Dichlorprop.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dichlorprop 233.0161.018
233.0125.025
This compound (IS) 251.1 (Predicted)To be determinedTo be determined

Note: The user must optimize the product ions and collision energy for the internal standard.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing water Water Sample add_is Add Internal Standard (this compound) water->add_is soil Soil Sample soil->add_is acidify Acidify add_is->acidify For Water quechers QuEChERS Extraction add_is->quechers For Soil lc_separation LC Separation (C18 Column) acidify->lc_separation quechers->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection quantification Quantification using Internal Standard ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for Dichlorprop analysis.

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS method for the quantification of Dichlorprop in environmental samples. The use of this compound as an internal standard ensures the reliability and accuracy of the results. The described sample preparation protocols for water and soil are robust and can be readily implemented in analytical laboratories. The provided LC-MS/MS parameters serve as a strong starting point for method development, with the understanding that optimization of the internal standard's MRM transitions is necessary.

References

Application Note: High-Throughput Analysis of Acidic Herbicides in Environmental Samples by GC-MS with Dichlorprop-methyl ester-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of common acidic herbicides, such as 2,4-D, Dicamba (B1670444), and Mecoprop, in water and soil matrices. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, followed by derivatization to their methyl esters and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1] For accurate quantification and to compensate for matrix effects and variations in sample preparation, Dichlorprop-methyl ester-d3 is employed as an internal standard. The method demonstrates excellent linearity, recovery, and precision, making it suitable for routine environmental monitoring and food safety applications.

Introduction

Acidic herbicides, including phenoxyalkanoic acids, are widely used in agriculture to control broadleaf weeds.[2] Their potential for environmental contamination of water sources and soil necessitates sensitive and reliable analytical methods for their monitoring. Gas chromatography-mass spectrometry is a powerful technique for the analysis of these compounds; however, their low volatility and thermal instability require a derivatization step to convert them into more amenable forms for GC analysis.[3][4] Methylation is a common and effective derivatization strategy.[2][3]

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving high accuracy and precision in quantitative analysis, as it closely mimics the behavior of the target analytes during extraction, derivatization, and analysis.[5][6][7] This application note provides a detailed protocol for the entire analytical workflow, from sample preparation to data analysis, and includes comprehensive tables of quantitative data and method validation results.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Water or Soil Sample Spike Spike with This compound (Internal Standard) Sample->Spike Extraction QuEChERS Extraction (Acetonitrile & Salts) Spike->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Centrifuge1->Cleanup Centrifuge2 Centrifugation Cleanup->Centrifuge2 Evaporation Evaporation of Supernatant Centrifuge2->Evaporation Reconstitution Reconstitute in Solvent Evaporation->Reconstitution Methylation Methylation (e.g., with Diazomethane) Reconstitution->Methylation GC_Injection GC Injection Methylation->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Quantification Quantification using Internal Standard Calibration Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Figure 1. Experimental workflow for GC-MS analysis of herbicides.

Experimental Protocols

Sample Preparation (QuEChERS AOAC 2007.01 Method)

For Water Samples:

  • Measure 15 mL of the water sample into a 50 mL polypropylene (B1209903) centrifuge tube.[8]

  • Add 15 mL of 1% acetic acid in acetonitrile.[8]

  • Spike the sample with the this compound internal standard solution.

  • Add the contents of a QuEChERS AOAC extraction salt packet (e.g., 6 g MgSO₄, 1.5 g NaOAc).[8]

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a clean tube for dispersive SPE cleanup.

For Soil Samples:

  • Weigh 15 g of homogenized soil into a 50 mL polypropylene centrifuge tube. For dry soil, add 7 mL of water and allow to hydrate (B1144303) for 30 minutes.

  • Follow steps 2-7 as described for water samples.[8]

Dispersive Solid-Phase Extraction (dSPE) Cleanup
  • Transfer 1 mL of the supernatant from the extraction step into a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18 sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at ≥5000 rcf for 2 minutes.

  • Transfer the purified extract into a clean vial.

  • Evaporate the extract to dryness under a gentle stream of nitrogen.

Derivatization (Methylation)

Warning: Diazomethane (B1218177) is explosive and carcinogenic. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reconstitute the dried extract in 1 mL of a suitable solvent (e.g., methanol/diethyl ether).

  • Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.

  • Allow the reaction to proceed for 10 minutes at room temperature.

  • Remove the excess diazomethane by bubbling a gentle stream of nitrogen through the solution.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument and analytes of interest.

ParameterSetting
Gas Chromatograph
ColumnTG-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL (splitless)
Oven Program60 °C (hold 2 min), ramp to 200 °C at 10 °C/min, then to 240 °C at 5 °C/min (hold 7 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Transfer Line Temp.280 °C
Acquisition ModeSelected Ion Monitoring (SIM)

Quantitative Data

The following tables summarize the retention times and characteristic ions for the methyl esters of selected herbicides.

Table 1: Retention Times and m/z for SIM Analysis

Analyte (as Methyl Ester)Retention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Dicamba~22.53203234178
MCPA~23.41141214173
Dichlorprop ~24.12 162 248 190
2,4-D~24.60199234178
Mecoprop (MCPP)~24.85141228173
Silvex (2,4,5-TP)~26.28196282233
2,4,5-T~26.78233268198
2,4-DB~27.85101262199
Dichlorprop-d3 (IS) ~24.10 165 251 193

Note: Retention times are approximate and may vary depending on the specific GC column and conditions.

Method Validation

The analytical method was validated for linearity, accuracy (recovery), and precision (relative standard deviation, RSD).

Table 2: Method Validation Data

AnalyteLinearity (r²)Spiking Level (µg/L)Recovery (%)RSD (%)LOD (µg/L)LOQ (µg/L)
Dicamba>0.9951.095.25.80.050.15
MCPA>0.9971.098.74.50.020.06
Dichlorprop>0.9981.0102.13.90.020.06
2,4-D>0.9961.097.45.10.040.12
Mecoprop>0.9971.0101.54.20.020.06
2,4,5-T>0.9951.096.86.20.030.09

Validation data is a representative example and may vary based on matrix and instrumentation. Good recoveries ranging from 92.3% to 103.2% with relative standard deviations less than 12.6% have been reported for similar methods.[9]

Conclusion

The described GC-MS method, incorporating a modified QuEChERS extraction, methylation derivatization, and the use of this compound as an internal standard, provides a reliable and sensitive approach for the routine analysis of acidic herbicides in environmental matrices. The method demonstrates excellent performance characteristics, making it a valuable tool for researchers, scientists, and professionals in drug development and environmental monitoring. The use of a deuterated internal standard is key to achieving the high levels of accuracy and precision required for regulatory compliance and robust scientific investigation.

References

Application Notes and Protocols for Dichlorprop-methyl ester-d3 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorprop-methyl ester-d3 is the deuterated form of the herbicide Dichlorprop-methyl ester. Due to its isotopic labeling, it serves as an excellent internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] The use of a deuterated internal standard is a robust method to correct for analyte loss during sample preparation and variations in instrument response, thereby improving the accuracy and precision of analytical results.[2][3] This document provides detailed protocols for the preparation of stock solutions of this compound for research and drug development applications.

Chemical and Physical Properties

A summary of the relevant properties of Dichlorprop-methyl ester is provided below. The properties of the deuterated analog are expected to be very similar.

PropertyValueReference
Chemical Formula C10H7D3Cl2O3General Knowledge
Molecular Weight ~252.11 g/mol Calculated
Appearance White solid[4]
Purity Typically ≥98%[5]
Melting Point 116 to 120 °C[4]

Safety Precautions

Dichlorprop and its esters are classified as harmful if swallowed or in contact with skin, and can cause serious eye damage and skin irritation.[4][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and its solutions.

  • Handling: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.[6]

  • Disposal: Dispose of all waste materials in accordance with local, regional, and national regulations.

Experimental Protocols

Required Materials and Equipment
  • This compound (solid)

  • High-purity solvents (e.g., acetonitrile, methanol (B129727), acetone, toluene)

  • Analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator

  • Amber glass vials with PTFE-lined caps

Preparation of a 1 mg/mL Primary Stock Solution

This protocol describes the preparation of a 1 mg/mL primary stock solution, a common starting concentration for further dilutions.

  • Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount (e.g., 1 mg) of this compound using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask of the appropriate size (e.g., a 1 mL flask for a 1 mg/mL solution). Add a small amount of the chosen solvent (e.g., methanol or acetonitrile) to dissolve the solid.[5][8]

  • Sonication (if necessary): If the solid does not dissolve readily, gently vortex the flask or place it in a sonicator bath for a few minutes to ensure complete dissolution.[8]

  • Dilution to Volume: Once the solid is completely dissolved, carefully add the solvent to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask securely and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the stock solution to a clearly labeled amber glass vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials. Store the primary stock solution at -20°C and protected from light to minimize degradation.[8]

Preparation of Working Solutions

Working solutions are prepared by diluting the primary stock solution to the desired concentration for spiking into calibration standards and samples.

  • Equilibration: Allow the primary stock solution to warm to room temperature before use.

  • Dilution Calculation: Calculate the volume of the primary stock solution required to prepare the desired concentration of the working solution. For example, to prepare 1 mL of a 10 µg/mL working solution from a 1 mg/mL stock solution, you would need 10 µL of the stock solution.

  • Preparation: Using a calibrated micropipette, transfer the calculated volume of the primary stock solution into a clean volumetric flask. Dilute to the mark with the appropriate solvent.

  • Homogenization: Cap the flask and vortex to ensure thorough mixing.

  • Storage: Working solutions should ideally be prepared fresh on the day of analysis. If storage is necessary, store in a tightly sealed amber vial at 2-8°C for short-term use. For longer-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles.

Solvent Selection and Solubility

The choice of solvent is critical for ensuring the stability and solubility of the this compound stock solution.

SolventPolarity IndexSuitabilityNotes
Methanol 0.762Highly Recommended Commercially available as a solvent for Dichlorprop-methyl ester.[9] Good for LC-MS applications.
Acetonitrile 0.460Highly Recommended Commercially available as a solvent for Dichlorprop-methyl ester.[7] Good for both LC-MS and GC-MS applications.
Acetone 0.355Suitable Good general-purpose solvent.
Toluene 0.099Suitable A non-polar option, may be suitable for specific extraction protocols.

Polarity Index values are relative and intended for general guidance.[10]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of this compound stock and working solutions.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Start: Obtain this compound equilibrate Equilibrate to Room Temperature start->equilibrate weigh Accurately Weigh Solid equilibrate->weigh transfer Transfer to Volumetric Flask weigh->transfer dissolve Add Solvent & Dissolve (Vortex/Sonicate if needed) transfer->dissolve dilute Dilute to Final Volume dissolve->dilute homogenize Homogenize Solution dilute->homogenize store_stock Store at -20°C (Protected from Light) homogenize->store_stock equilibrate_stock Equilibrate Stock Solution store_stock->equilibrate_stock For Working Solution Prep pipette Pipette Aliquot of Stock equilibrate_stock->pipette transfer_working Transfer to New Volumetric Flask pipette->transfer_working dilute_working Dilute with Solvent transfer_working->dilute_working homogenize_working Homogenize Working Solution dilute_working->homogenize_working use_or_store Use Immediately or Store Appropriately homogenize_working->use_or_store

Caption: Workflow for preparing stock and working solutions.

References

Application Note: High Precision Quantification of Dichlorprop in Environmental Samples by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and highly accurate method for the quantification of the herbicide Dichlorprop (B359615) in environmental water and soil samples. The method utilizes Isotope Dilution Mass Spectrometry (IDMS) with a stable isotope-labeled internal standard, [¹³C₆]-Dichlorprop, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach ensures high precision and accuracy by correcting for matrix effects and variations in sample preparation and instrument response. The protocol provides detailed procedures for sample extraction, cleanup, and LC-MS/MS analysis, making it suitable for research, environmental monitoring, and regulatory compliance.

Introduction

Dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid) is a widely used herbicide for the control of broadleaf weeds.[1] Its presence in soil and water systems is a significant environmental concern, necessitating sensitive and accurate analytical methods for its monitoring. Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for quantitative analysis, offering exceptional accuracy and precision.[2] By spiking a sample with a known amount of a stable isotope-labeled analogue of the analyte, in this case, ¹³C-labeled Dichlorprop, the ratio of the native analyte to the labeled standard is measured.[2][3] This ratio is largely unaffected by sample loss during preparation or fluctuations in instrument performance, leading to highly reliable results.[3] This application note details a validated IDMS method for the quantification of Dichlorprop, providing researchers and analytical scientists with a comprehensive protocol.

Experimental

Materials and Reagents
  • Dichlorprop analytical standard

  • [¹³C₆]-Dichlorprop (ring-labeled) internal standard

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Formic acid (≥98%)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 1 g, 6 mL)

  • Standard laboratory glassware and equipment

Instrumentation
  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Standard Preparation

Prepare stock solutions of Dichlorprop and [¹³C₆]-Dichlorprop in methanol. From these, create a series of calibration standards containing a constant concentration of the [¹³C₆]-Dichlorprop internal standard and varying concentrations of the native Dichlorprop.

Sample Preparation Protocols

Protocol 1: Water Sample Preparation
  • Filtration: Filter the water sample (e.g., 100 mL) through a 0.45 µm filter.

  • Spiking: Add a known amount of the [¹³C₆]-Dichlorprop internal standard solution to the filtered water sample.

  • Acidification: Adjust the pH of the sample to <2 with formic acid.[4]

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by acidified water.[4]

    • Load the acidified sample onto the SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the Dichlorprop and [¹³C₆]-Dichlorprop with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

Protocol 2: Soil Sample Preparation
  • Weighing and Spiking: Weigh a homogenized soil sample (e.g., 10 g) and spike with a known amount of the [¹³C₆]-Dichlorprop internal standard solution.[4]

  • Extraction:

    • Add an extraction solvent mixture (e.g., a combination of acetic acid, methanol, and water) to the soil sample.[4]

    • Sonication or mechanical shaking can be used to enhance extraction efficiency.[4]

  • Centrifugation and Supernatant Collection: Centrifuge the sample and collect the supernatant. Repeat the extraction process and combine the supernatants.[4]

  • Dilution and Acidification: Dilute the combined extracts with water and acidify to a pH <2 with phosphoric acid.[4]

  • SPE Cleanup: Proceed with the SPE cleanup as described in steps 4 and 5 of the water sample preparation protocol.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM).

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation of Dichlorprop from matrix interferences
Flow Rate 0.2-0.4 mL/min
Injection Volume 5-20 µL
Column Temperature 40 °C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage Optimized for Dichlorprop (typically 3.0-4.0 kV)
Source Temperature ~120 °C
Desolvation Gas Temperature ~300 °C
Collision Gas Argon

Table 3: MRM Transitions for Dichlorprop and [¹³C₆]-Dichlorprop

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Dichlorprop233.0161.0-~18
[¹³C₆]-Dichlorprop239.0167.0-~18

Note: The precursor ion for [¹³C₆]-Dichlorprop is predicted based on the addition of 6 mass units to the unlabeled compound. The product ion is predicted based on the same fragmentation pattern, retaining the ¹³C-labeled ring structure. Optimal collision energies should be determined empirically.

Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the native Dichlorprop to the peak area of the [¹³C₆]-Dichlorprop internal standard. A calibration curve is constructed by plotting this ratio against the concentration of the native Dichlorprop in the calibration standards. The concentration of Dichlorprop in the samples is then calculated from this calibration curve.

Performance Characteristics

The use of a stable isotope-labeled internal standard in this IDMS method provides excellent performance, as summarized in the table below based on typical results for phenoxy acid herbicides.[5][6]

Table 4: Typical Method Performance Data

ParameterTypical Value
Linearity (r²) >0.99
Limit of Quantification (LOQ) 1 - 10 ng/L (water), 1 - 10 µg/kg (soil)
Accuracy (Recovery) 90 - 110%
Precision (RSD) < 15%

Workflow Diagram

Dichlorprop_IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Water or Soil Sample spike Spike with [¹³C₆]-Dichlorprop IS sample->spike extraction Extraction (LLE or SPE for Water) (Solvent Extraction for Soil) spike->extraction cleanup SPE Cleanup extraction->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution lcms LC-MS/MS Analysis (MRM Mode) reconstitution->lcms integration Peak Integration (Analyte & IS) lcms->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve ratio->calibration quantification Quantification of Dichlorprop calibration->quantification

Caption: Experimental workflow for Dichlorprop quantification by IDMS.

Conclusion

The Isotope Dilution Mass Spectrometry method detailed in this application note provides a highly accurate, precise, and sensitive approach for the quantification of Dichlorprop in environmental water and soil samples. The use of a ¹³C-labeled internal standard effectively mitigates matrix effects and procedural errors, leading to reliable data suitable for demanding research and regulatory applications.

References

Application Notes and Protocols for Water Analysis Using Dichlorprop-methyl ester-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Dichlorprop in water samples utilizing Dichlorprop-methyl ester-d3 as an internal standard. The use of a deuterated internal standard is a robust method to ensure high accuracy and precision by correcting for analyte loss during sample preparation and instrumental analysis.

Introduction

Dichlorprop, a common phenoxyalkanoic acid herbicide, is frequently monitored in environmental water sources due to its potential ecological and health impacts. Accurate quantification at trace levels requires sensitive analytical methods and effective sample preparation to overcome matrix interferences. Isotope dilution mass spectrometry (IDMS), employing a stable isotope-labeled internal standard like this compound, is a preferred technique for this purpose. This deuterated analog behaves chemically and physically similarly to the target analyte, ensuring reliable correction for variations in extraction recovery and instrument response.

The following sections detail the experimental protocols for sample preparation using solid-phase extraction (SPE) and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Data Presentation

The following tables summarize typical quantitative data achievable with the described methodology. These values are compiled from various studies and serve as a general guideline. Actual performance may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Method Detection and Quantification Limits

AnalyteMethod Detection Limit (MDL) (µg/L)Limit of Quantitation (LOQ) (µg/L)
Dichlorprop0.005 - 0.020.01 - 0.05[1]

Table 2: Recovery and Precision Data

AnalyteSpiking Level (µg/L)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Dichlorprop0.0585 - 110< 15
Dichlorprop0.590 - 105< 10
Dichlorprop5.095 - 102< 5

Experimental Protocols

This section provides a detailed step-by-step protocol for the analysis of Dichlorprop in water samples.

Materials and Reagents
  • Dichlorprop analytical standard

  • This compound internal standard solution (e.g., 100 µg/mL in a suitable solvent)

  • Methanol (HPLC or pesticide residue grade)

  • Ethyl acetate (B1210297) (pesticide residue grade)

  • Hexane (B92381) (pesticide residue grade)

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (B86663), anhydrous (granular, baked at 400°C for 4 hours)

  • Reagent water (Type I)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Collection and Preservation: Collect water samples in clean amber glass bottles. Acidify the samples to a pH < 2 with concentrated HCl to preserve the analytes. Store samples at 4°C until extraction.

  • Internal Standard Spiking: To a 500 mL water sample, add a known amount of this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution to achieve a final concentration of 0.1 µg/L). Mix thoroughly.

  • SPE Cartridge Conditioning:

    • Wash the C18 SPE cartridge with 5 mL of ethyl acetate.

    • Follow with 5 mL of methanol.

    • Finally, equilibrate the cartridge with 10 mL of reagent water (pH < 2), ensuring the sorbent does not go dry.

  • Sample Loading: Pass the entire 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Interference Elution: After loading, wash the cartridge with 5 mL of reagent water to remove any polar interferences.

  • Drying: Dry the SPE cartridge thoroughly by applying a vacuum for 15-20 minutes to remove residual water.

  • Analyte Elution: Elute the retained Dichlorprop and this compound from the cartridge with two 5 mL aliquots of ethyl acetate into a collection tube.

  • Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any remaining water. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Solvent Exchange: Add 1 mL of hexane and continue to concentrate to a final volume of 1 mL to exchange the solvent for GC-MS analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • GC Conditions (Typical):

    • Injector: Splitless mode, 250°C

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Oven Program: Initial temperature 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • MS Conditions (Typical):

    • Ion Source: Electron Ionization (EI), 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • Dichlorprop-methyl ester: m/z 162, 189, 248 (quantification ion typically m/z 162)

      • This compound: m/z 165, 192, 251 (quantification ion typically m/z 165)

Quality Control
  • Method Blank: A reagent water sample carried through the entire analytical procedure to check for contamination.

  • Laboratory Control Spike (LCS): A reagent water sample spiked with a known concentration of Dichlorprop to assess method accuracy.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real water sample spiked with a known concentration of Dichlorprop to evaluate matrix effects on recovery and precision.

  • Internal Standard Response: The peak area of this compound should be monitored in all samples, standards, and blanks to ensure consistent instrument performance and extraction efficiency.

Visualizations

The following diagrams illustrate the key workflows and relationships in the analysis of Dichlorprop in water.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample 500 mL Water Sample (pH < 2) spike Spike with This compound sample->spike sample_loading Sample Loading spike->sample_loading spe_conditioning SPE Cartridge Conditioning spe_conditioning->sample_loading interference_elution Interference Elution sample_loading->interference_elution drying Cartridge Drying interference_elution->drying elution Analyte Elution (Ethyl Acetate) drying->elution concentration Concentration & Solvent Exchange (Hexane) elution->concentration final_extract 1 mL Final Extract concentration->final_extract gcms GC-MS Analysis (SIM Mode) final_extract->gcms data_processing Data Processing & Quantification gcms->data_processing report Final Report data_processing->report logical_relationship cluster_method Analytical Method cluster_factors Factors Mitigated by Internal Standard analyte Dichlorprop (Analyte) spe Solid-Phase Extraction analyte->spe is This compound (Internal Standard) is->spe recovery Variable Extraction Recovery is->recovery matrix Matrix Effects is->matrix injection Injection Volume Variation is->injection gcms GC-MS Analysis spe->gcms quantification Quantification gcms->quantification

References

Application Note: Quantification of Dichlorprop in Plant Tissues Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dichlorprop is a selective phenoxy herbicide used to control broadleaf weeds in various agricultural settings. Its potential for residue accumulation in plant tissues necessitates sensitive and accurate analytical methods for monitoring food safety and conducting environmental fate studies. The complexity of plant matrices often leads to significant matrix effects, such as ion suppression or enhancement, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The use of a stable isotope-labeled internal standard, such as a deuterated analog of Dichlorprop, is a robust strategy to compensate for these matrix effects and ensure high accuracy and precision in quantification.[1]

This application note provides a detailed protocol for the quantification of Dichlorprop in various plant tissues using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with LC-MS/MS. A deuterated Dichlorprop standard is employed as an internal standard to ensure reliable quantification.

Principle

Plant tissue samples are homogenized and then subjected to an acidified acetonitrile (B52724) extraction in the presence of a known amount of deuterated Dichlorprop internal standard. The addition of salts induces phase separation, and the resulting acetonitrile layer, containing both the analyte and the internal standard, is further cleaned up using dispersive solid-phase extraction (dSPE). The purified extract is then analyzed by LC-MS/MS in negative electrospray ionization (ESI) mode, using multiple reaction monitoring (MRM) to detect and quantify Dichlorprop. The ratio of the peak area of the native Dichlorprop to that of the deuterated internal standard is used for quantification, which effectively corrects for any analyte loss during sample preparation and for matrix-induced signal variations.

Experimental Protocols

Reagents and Materials
  • Solvents: HPLC-grade acetonitrile, methanol (B129727), and water. Formic acid (LC-MS grade).

  • Standards: Dichlorprop analytical standard (PESTANAL® or equivalent), Dichlorprop-d6 (or other suitable deuterated analog) as an internal standard.

  • Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl).

  • dSPE Sorbents: Primary secondary amine (PSA), C18.

  • Equipment: High-speed homogenizer, centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, LC-MS/MS system with an ESI source.

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of Dichlorprop and Dichlorprop-d6 into separate 10 mL volumetric flasks and dissolve in methanol.

  • Intermediate Standard Solution (10 µg/mL): Dilute the primary stock solutions with methanol to prepare an intermediate stock solution of Dichlorprop.

  • Intermediate Internal Standard Spiking Solution (1 µg/mL): Dilute the Dichlorprop-d6 primary stock solution with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking the intermediate standard solution into a blank plant matrix extract to achieve concentrations ranging from the limit of quantification (LOQ) to 100 ng/mL. Each calibration standard should also be spiked with the internal standard at a constant concentration (e.g., 10 ng/mL).

Sample Preparation (Modified QuEChERS)
  • Homogenization: Weigh 10 g of the plant tissue sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Spiking: Add a known amount of the Dichlorprop-d6 internal standard spiking solution to each sample, blank, and quality control sample.

  • Extraction:

    • Add 10 mL of 1% formic acid in acetonitrile to the centrifuge tube.

    • Cap and shake vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tubes at ≥4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing PSA and C18 sorbents.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Sample for Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: The following are typical MRM transitions and may require optimization on the specific instrument:

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
Dichlorprop233.0161.0-18125.1-36
Dichlorprop-d6239.0167.0-18131.1-36

Data Presentation

Table 1: Method Performance Parameters for Dichlorprop Quantification in Various Plant Tissues
Plant MatrixRecovery (%)RSD (%)LOQ (µg/kg)
Wheat[2]72.9 - 108.7< 152.5 - 12
Onion[3]Not SpecifiedNot Specified0.1 (as ppb)
Tomato[4]~100< 10Not Specified
Plum[4]~100< 10Not Specified

Recovery and RSD values are typically determined at multiple spiking levels.

Table 2: Linearity of Dichlorprop Calibration
MatrixCalibration RangeCorrelation Coefficient (r²)
Onion Extract[3]0.1 - 5 ppb0.9994
Wheat Extract[2]0.01 - 2.5 mg/kg> 0.99

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis homogenization 1. Homogenization (10g of plant tissue) spiking 2. Spiking (Dichlorprop-d6 Internal Standard) homogenization->spiking extraction 3. Extraction (Acetonitrile + 1% Formic Acid) spiking->extraction salting_out 4. Salting Out (MgSO4 + NaCl) extraction->salting_out centrifugation1 5. Centrifugation salting_out->centrifugation1 dspe 6. Dispersive SPE Cleanup (PSA + C18) centrifugation1->dspe centrifugation2 7. Centrifugation dspe->centrifugation2 final_extract 8. Final Extract centrifugation2->final_extract lc_msms 9. LC-MS/MS Analysis (Negative ESI, MRM) final_extract->lc_msms data_processing 10. Data Processing (Quantification using Internal Standard) lc_msms->data_processing

Caption: Experimental workflow for the quantification of Dichlorprop in plant tissues.

logical_relationship dichlorprop Dichlorprop (Analyte) extraction QuEChERS Extraction dichlorprop->extraction is Dichlorprop-d6 (Internal Standard) is->extraction quantification Accurate Quantification is->quantification Corrects for matrix effects & analyte loss matrix Plant Matrix (Interferences) matrix->extraction lc_msms LC-MS/MS Detection extraction->lc_msms lc_msms->quantification

Caption: Logical relationship demonstrating the role of the deuterated internal standard.

Conclusion

The described method provides a reliable and robust approach for the quantification of Dichlorprop in a variety of plant tissues. The incorporation of a deuterated internal standard is crucial for mitigating matrix effects and ensuring the accuracy of the results.[1] This protocol is suitable for routine monitoring of Dichlorprop residues in agricultural products and for research purposes in plant science and environmental monitoring. The use of the QuEChERS methodology offers a streamlined and efficient sample preparation process.

References

Application of Dichlorprop-methyl ester-d3 in Environmental Monitoring of Phenoxy Acid Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the use of Dichlorprop-methyl ester-d3 as an internal standard in the quantitative analysis of the herbicide Dichlorprop and other related phenoxy acid herbicides in environmental matrices. The use of a stable isotope-labeled internal standard, such as this compound, is a robust analytical technique that corrects for variations in sample preparation, extraction efficiency, and instrumental response, leading to highly accurate and precise measurements. This methodology is particularly suited for researchers, scientists, and professionals involved in environmental monitoring and drug development who require reliable detection and quantification of trace levels of these contaminants. The protocols described herein are primarily based on gas chromatography-mass spectrometry (GC-MS) analysis following a derivatization step to convert the acidic herbicides into their more volatile methyl esters.

Introduction

Phenoxy acid herbicides, including Dichlorprop, have been widely used in agriculture and land management for weed control. Due to their potential for environmental contamination of soil and water resources, and possible adverse health effects, regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in various environmental compartments. Accurate and sensitive analytical methods are therefore essential for monitoring their presence and ensuring compliance with environmental regulations.

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that employs a stable isotope-labeled version of the analyte as an internal standard. This compound is the deuterated form of Dichlorprop-methyl ester.[1] Since the native Dichlorprop is typically derivatized to its methyl ester for GC analysis, this compound serves as an ideal internal standard. It co-elutes with the derivatized analyte and has a similar ionization efficiency, but it is distinguishable by its higher mass-to-charge ratio in the mass spectrometer. This allows for precise quantification, as the ratio of the native analyte to the labeled standard is measured, effectively compensating for any sample loss during preparation or fluctuations in instrument performance.

Principle of the Method

The analytical workflow involves the extraction of phenoxy acid herbicides from an environmental sample, followed by a derivatization step to convert the acidic analytes into their corresponding methyl esters. This compound is added to the sample at a known concentration at the beginning of the sample preparation process. This "spiking" allows the internal standard to undergo the same extraction, derivatization, and analysis procedures as the native analyte. The final extracts are then analyzed by GC-MS, and the concentration of the target analyte is determined by comparing the peak area of the native analyte to that of the isotopically labeled internal standard.

Experimental Protocols

Sample Preparation and Extraction

The following protocols are adapted from established EPA methodologies for the analysis of phenoxy acid herbicides in water and soil.[2][3]

1.1. Water Sample Preparation

  • Collect a 1-liter water sample in a clean glass bottle.

  • Acidify the sample to a pH of less than 2 with concentrated sulfuric acid.

  • Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution in methanol).

  • Extract the sample using one of the following methods:

    • Liquid-Liquid Extraction (LLE): Transfer the sample to a 2-liter separatory funnel. Add 60 mL of methylene (B1212753) chloride and shake vigorously for 2 minutes. Allow the layers to separate and collect the organic layer. Repeat the extraction twice more with fresh portions of methylene chloride. Combine the organic extracts.

    • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of methylene chloride, followed by 10 mL of methanol (B129727), and finally 15 mL of deionized water. Load the acidified water sample onto the cartridge at a flow rate of approximately 10-15 mL/min. After loading, dry the cartridge under vacuum for 10 minutes. Elute the analytes with 10 mL of methylene chloride.

1.2. Soil/Sediment Sample Preparation

  • Weigh 10 g of a homogenized soil or sediment sample into a centrifuge tube.

  • Spike the sample with the this compound internal standard solution.

  • Add 20 mL of a 1:1 (v/v) mixture of acetone (B3395972) and hexane (B92381).

  • Vortex the sample for 1 minute and then sonicate for 15 minutes in an ultrasonic bath.

  • Centrifuge the sample and decant the supernatant.

  • Repeat the extraction process two more times with fresh solvent.

  • Combine the extracts.

Derivatization to Methyl Esters

The extracted phenoxy acids must be converted to their methyl esters prior to GC-MS analysis.

  • Concentrate the combined extracts to approximately 1 mL using a gentle stream of nitrogen.

  • Add 2 mL of a 10% (w/v) solution of boron trifluoride in methanol (BF3-methanol).

  • Heat the mixture in a sealed vial at 60°C for 30 minutes.

  • Cool the vial to room temperature and add 5 mL of saturated sodium chloride solution.

  • Extract the methylated derivatives with three 5 mL portions of hexane.

  • Combine the hexane extracts and dry them by passing through a small column of anhydrous sodium sulfate.

  • Concentrate the final extract to a volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis

3.1. Instrumental Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

3.2. Selected Ion Monitoring (SIM) Parameters

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
Dichlorprop-methyl ester162234
This compound165237

Note: The specific ions should be confirmed by analyzing a standard of each compound.

Data Presentation

The following tables summarize typical quantitative data that can be expected from this analytical method. These values are indicative and may vary depending on the specific instrumentation and matrix.

Table 1: Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)
Dichlorprop0.01 µg/L (in water)0.03 µg/L (in water)
Dichlorprop1 µg/kg (in soil)3 µg/kg (in soil)

Table 2: Recovery and Precision Data

MatrixSpiking LevelAverage Recovery (%)Relative Standard Deviation (RSD, %)
Surface Water0.1 µg/L956
Groundwater0.1 µg/L928
Sandy Loam Soil10 µg/kg8811
Clay Soil10 µg/kg8513

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the analysis of Dichlorprop in environmental samples using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Environmental Sample (Water or Soil) Spike Spike with This compound Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Derivatize Methylation (BF3-Methanol) Extraction->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Data Data Analysis (Quantification) GCMS->Data

Figure 1: Experimental workflow for Dichlorprop analysis.
Logical Relationship of Isotope Dilution

The diagram below outlines the logical relationship of using an isotopically labeled internal standard for accurate quantification.

isotope_dilution_logic cluster_process Analytical Process Analyte Native Analyte (Dichlorprop) Extraction Extraction Analyte->Extraction IS Internal Standard (this compound) IS->Extraction Sample Sample Matrix Sample->Extraction Derivatization Derivatization Extraction->Derivatization Injection GC-MS Injection Derivatization->Injection Ionization Ionization Injection->Ionization Detection Detection Ionization->Detection Ratio Measure Peak Area Ratio (Analyte / IS) Detection->Ratio Quantification Accurate Quantification Ratio->Quantification

Figure 2: Principle of isotope dilution for quantification.

Conclusion

The use of this compound as an internal standard provides a highly reliable and accurate method for the environmental monitoring of Dichlorprop. The detailed protocols and application notes presented here offer a comprehensive guide for laboratories to implement this robust analytical technique. By compensating for matrix effects and variations in sample handling, this isotope dilution GC-MS method ensures data of high quality and defensibility, which is crucial for environmental risk assessment and regulatory compliance.

References

Protocol for Spiking Samples with Dichlorprop-methyl ester-d3 for Accurate Quantification by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive protocol for the use of Dichlorprop-methyl ester-d3 as an internal standard in the quantitative analysis of Dichlorprop in environmental samples. Dichlorprop is a widely used herbicide, and its monitoring in soil and water is crucial for environmental assessment. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis using mass spectrometry.[1][2] This is because the internal standard has nearly identical chemical and physical properties to the native analyte, allowing it to co-elute during chromatography and experience similar effects from the sample matrix, such as ion suppression or enhancement.[1][2] This co-behavior ensures high accuracy and precision in quantification by correcting for variations in sample preparation and instrument response.

This protocol details the preparation of the internal standard spiking solution, the procedure for spiking environmental samples, and a complete workflow for sample extraction, derivatization, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The provided methodology is based on established principles for the use of deuterated internal standards and a modified EPA method for the analysis of chlorinated herbicides.

Experimental Protocols

Preparation of this compound Internal Standard Solutions

a. Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of neat this compound into a 100 mL volumetric flask.

  • Dissolve the standard in methanol (B129727) and bring the volume to the mark.

  • Stopper the flask and sonicate for 10 minutes to ensure complete dissolution.

  • Store the stock solution at 4°C in an amber glass vial. The solution is stable for up to 6 months.

b. Working Spiking Solution (1 µg/mL):

  • Pipette 1 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask.

  • Dilute to the mark with methanol.

  • Mix thoroughly.

  • This working solution is used to spike the samples, calibration standards, and quality control samples. Prepare this solution fresh monthly.

Sample Spiking and Preparation

This protocol is adapted from the EPA method for the analysis of Dichlorprop-P in soil and is applicable to similar solid matrices.[3]

a. Spiking:

  • Weigh 10.0 g of the homogenized soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 100 µL of the 1 µg/mL this compound working spiking solution directly onto the soil sample. This results in a spiking concentration of 10 ng/g.

b. Extraction:

  • To the spiked sample, add 20 mL of an extraction solvent (5% acetic acid in methanol).

  • Cap the tube and vortex at high speed for 30 seconds.

  • Place the tube in an ultrasonic water bath and sonicate for 20 minutes.[3]

  • Centrifuge the sample at approximately 2000 rpm for 10 minutes.[3]

  • Decant the supernatant into a clean collection vessel.

  • Repeat the extraction process (steps 1-5) two more times with fresh extraction solvent. Combine all supernatants.

c. Solid Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge (1 g, 6 mL) by passing 10 mL of methanol followed by 10 mL of 1.5% phosphoric acid in water. Do not allow the cartridge to go dry.[3]

  • Acidify the combined extract to a pH of less than 2 with phosphoric acid.[3]

  • Load the acidified extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 10 mL of 1.5% phosphoric acid in water.

  • Dry the cartridge under vacuum for 30 minutes.

  • Elute the analytes with 10 mL of a 50% methanol in acetone (B3395972) solution.

d. Derivatization to Methyl Ester: Since the internal standard is already in the methyl ester form, this step is primarily for the derivatization of the native Dichlorprop in the sample.

  • Concentrate the eluate from the SPE cleanup to approximately 1 mL using a gentle stream of nitrogen.

  • Add 1.0 mL of 14% BF3/methanol solution to the concentrated extract.[3]

  • Cap the vial and heat at 70°C for 30 minutes in a water bath.[3]

  • After cooling, add 5 mL of hexane (B92381) and 8 mL of distilled water.

  • Shake vigorously for 10 minutes and allow the layers to separate.[3]

  • Carefully transfer the upper hexane layer, which contains the Dichlorprop-methyl ester and this compound, to a clean vial for GC-MS analysis.

GC-MS Analysis

a. Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

b. GC Conditions (suggested):

  • Injector Temperature: 250°C

  • Oven Program: 60°C for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless

c. MS Conditions (suggested):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Dichlorprop-methyl ester (quantifier ion): m/z 162

    • Dichlorprop-methyl ester (qualifier ion): m/z 248

    • This compound (quantifier ion): m/z 165

    • This compound (qualifier ion): m/z 251

Data Presentation

The following table summarizes the expected performance of the analytical method for Dichlorprop when using a non-deuterated internal standard for spiking, as specific data for this compound was not available in the reviewed literature. The presented recovery data is for the methyl ester of Dichlorprop from a study on pesticide analysis in house dust. The LOD and LOQ are based on a study of Dichlorprop in wheat.

AnalyteMatrixFortification Level (ng/g)Average Recovery (%)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)
Dichlorprop-methyl esterHouse Dust25081 - 104--
DichlorpropWheat--412

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing sample 1. Weigh 10g of Soil Sample spike 2. Spike with 100µL of 1µg/mL This compound sample->spike Add Internal Standard extract 3. Ultrasonic Extraction with 5% Acetic Acid in Methanol spike->extract cleanup 4. Solid Phase Extraction (SPE) Cleanup (C18) extract->cleanup derivatize 5. Methylation with BF3/Methanol (70°C for 30 min) cleanup->derivatize l_l_extract 6. Liquid-Liquid Extraction into Hexane derivatize->l_l_extract gcms 7. GC-MS Analysis (SIM Mode) l_l_extract->gcms quantify 8. Quantification using Internal Standard Calibration gcms->quantify

Caption: Experimental workflow for the analysis of Dichlorprop using this compound internal standard.

References

Troubleshooting & Optimization

optimizing mass spec transitions for Dichlorprop-methyl ester-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) transitions for Dichlorprop-methyl ester-d3.

Frequently Asked Questions (FAQs)

Q1: What are the predicted MRM transitions for this compound?

A1: While experimental optimization is crucial, the predicted Multiple Reaction Monitoring (MRM) transitions for this compound are based on the known fragmentation of similar compounds. The molecular weight of Dichlorprop-methyl ester is approximately 249.09 g/mol . For the d3 isotopologue, the methyl ester group is deuterated, resulting in a molecular weight of approximately 252.1 g/mol .

  • Precursor Ion: In positive electrospray ionization (ESI+), the precursor ion is typically the protonated molecule [M+H]⁺. Therefore, the expected precursor ion for this compound is m/z 253.1.

  • Product Ion: A common fragmentation pathway for phenoxy herbicides and their esters is the cleavage of the ester or acid side chain, resulting in the dichlorophenoxy ion. For Dichlorprop, a known transition is from the precursor ion m/z 233 to the product ion m/z 161.[1] A similar fragmentation is expected for the methyl ester. Therefore, a primary product ion for this compound would be the dichlorophenoxy radical cation at m/z 161.

Q2: How do I optimize the collision energy for my transitions?

A2: Collision energy is a critical parameter that requires optimization for each specific instrument and transition. A good starting point for Dichlorprop is a collision energy of 18 eV, as has been reported for the transition of the parent acid.[1] To optimize, you can perform a collision energy ramping experiment. This involves infusing a standard solution of this compound and monitoring the intensity of the desired product ion as the collision energy is varied. The optimal collision energy will be the value that produces the highest and most stable signal for the product ion.

Q3: I am not seeing a signal for my analyte. What are some common troubleshooting steps?

A3: Several factors can contribute to a lack of signal. Here are some common issues and potential solutions:

  • Sample Preparation: Ensure that your sample extraction and cleanup procedures are effective for phenoxy herbicides. Inadequate cleanup can lead to matrix effects and ion suppression.

  • LC-MS/MS System Suitability: Verify that your LC-MS/MS system is performing correctly by injecting a known standard of a similar compound. Check for leaks, proper mobile phase composition, and stable spray in the ion source.

  • Ion Source Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows for your specific instrument and mobile phase composition.

  • Mass Calibration: Ensure your mass spectrometer is properly calibrated. An inaccurate mass calibration can lead to the instrument not detecting your target ions.

Q4: My peak shape is poor (e.g., fronting, tailing, or split peaks). What could be the cause?

A4: Poor peak shape can be caused by a variety of factors related to the chromatography or the sample itself.

  • Column Issues: The analytical column may be overloaded, contaminated, or have a void at the inlet. Try injecting a smaller volume, flushing the column, or replacing it if necessary.

  • Mobile Phase Mismatch: Ensure your sample solvent is compatible with the initial mobile phase conditions. A significant mismatch can lead to peak distortion.

  • pH Effects: For acidic analytes like phenoxy herbicides, the pH of the mobile phase can significantly impact peak shape. Ensure the pH is appropriate to maintain a consistent ionization state of the analyte.

Quantitative Data Summary

The following table summarizes the predicted and starting point parameters for optimizing MS transitions for this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Estimated Collision Energy (eV)Ionization Mode
This compound253.1161.015 - 25ESI+
This compound253.1189.010 - 20ESI+

Note: The second product ion (m/z 189.0) is a potential fragment corresponding to the loss of the deuterated methoxycarbonyl group (-COOCD3). These values should be used as a starting point and must be optimized on your specific instrument.

Experimental Protocol: Optimizing MS Transitions

This protocol outlines the general steps for optimizing the MS transitions for this compound.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working standard solution by diluting the stock solution to a concentration of 1 µg/mL in the initial mobile phase.

  • Infusion and Precursor Ion Identification:

    • Infuse the working standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Perform a full scan in positive ionization mode to identify the precursor ion, which is expected to be [M+H]⁺ at m/z 253.1.

  • Product Ion Scan and Identification:

    • Set the mass spectrometer to product ion scan mode, selecting the identified precursor ion (m/z 253.1).

    • Vary the collision energy (e.g., from 10 to 40 eV in 2 eV increments) to induce fragmentation.

    • Identify the most abundant and stable product ions. The expected primary product ion is m/z 161.0.

  • MRM Transition Optimization:

    • Set the mass spectrometer to MRM mode.

    • For each identified precursor-product ion pair, perform a collision energy optimization by creating a method that ramps the collision energy across a range of values (e.g., 5-35 eV).

    • Inject the working standard and monitor the signal intensity for each transition at each collision energy.

    • The optimal collision energy for each transition is the value that yields the highest signal intensity.

Experimental Workflow

experimental_workflow cluster_prep Standard Preparation cluster_ms Mass Spectrometry Optimization cluster_analysis Data Analysis cluster_final Final Method stock Prepare 1 mg/mL Stock Solution working Prepare 1 µg/mL Working Standard stock->working infuse Infuse Working Standard full_scan Full Scan (Precursor ID) infuse->full_scan product_scan Product Ion Scan (Product ID) full_scan->product_scan mrm_opt MRM Collision Energy Optimization product_scan->mrm_opt analyze Determine Optimal Collision Energy mrm_opt->analyze final_method Implement Optimized MRM Method analyze->final_method

Caption: Workflow for optimizing mass spectrometry transitions.

References

Technical Support Center: Dichlorprop Analysis Utilizing Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the analysis of Dichlorprop. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guidance and frequently asked questions to ensure accurate and reliable analytical results.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Dichlorprop, particularly when using internal standards to mitigate matrix effects.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Potential Causes:

  • Column Overload: Injecting a sample that is too concentrated can lead to asymmetrical peaks.

  • Column Contamination: Accumulation of matrix components on the column can interfere with the separation process.

  • Inappropriate Mobile Phase: A mobile phase with incorrect pH or composition can affect the ionization and retention of Dichlorprop.

  • Degraded Column: Over time, the stationary phase of the column can degrade, leading to poor performance.

Solutions:

  • Dilute the Sample: Reduce the concentration of the sample extract before injection.

  • Optimize Sample Cleanup: Employ a more rigorous sample cleanup procedure, such as Solid Phase Extraction (SPE), to remove interfering matrix components.

  • Adjust Mobile Phase: Ensure the mobile phase is correctly prepared and its pH is suitable for Dichlorprop analysis (typically acidic to ensure it is in its protonated form).[1]

  • Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.

  • Column Flushing/Replacement: If the problem persists, flush the column according to the manufacturer's instructions or replace it with a new one.[2][3]

Problem 2: Inconsistent or Low Internal Standard Response

Potential Causes:

  • Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the internal standard (e.g., Dichlorprop-d6).

  • Inaccurate Spiking: Errors in adding the internal standard to the samples will lead to variability.

  • Degradation of Internal Standard: The internal standard may degrade during sample preparation or storage.

Solutions:

  • Evaluate Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This helps to compensate for systematic matrix effects.

  • Review Spiking Procedure: Ensure the internal standard is added accurately and consistently to all samples and calibration standards at the beginning of the sample preparation process.

  • Check Stability: Verify the stability of the internal standard in the sample matrix and storage conditions.

Problem 3: High Background Noise or Ghost Peaks

Potential Causes:

  • Contaminated Solvents or Reagents: Impurities in the solvents or reagents used for sample preparation and LC-MS analysis can introduce background noise.

  • Carryover: Residual analyte from a previous high-concentration sample can appear as a ghost peak in subsequent runs.

  • System Contamination: Buildup of contaminants in the LC-MS system (e.g., injector, tubing, ion source) can lead to a noisy baseline.

Solutions:

  • Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.

  • Optimize Wash Method: Implement a robust needle and injection port washing procedure between samples to minimize carryover.

  • System Cleaning: Regularly clean the LC-MS system components, including the ion source, as per the manufacturer's recommendations.

  • Blank Injections: Run blank solvent injections to identify the source of contamination.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of Dichlorprop analysis?

A1: Matrix effects are the alteration of the ionization efficiency of Dichlorprop and its internal standard by co-eluting compounds from the sample matrix.[4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which can significantly impact the accuracy and precision of quantification.[4]

Q2: Why is an internal standard necessary for Dichlorprop analysis?

A2: An internal standard, especially a stable isotope-labeled one like Dichlorprop-d6, is crucial because it has nearly identical chemical and physical properties to Dichlorprop.[4] It co-elutes with the analyte and experiences similar matrix effects.[4] By using the ratio of the analyte signal to the internal standard signal for quantification, variations due to matrix effects and inconsistencies in sample preparation and injection volume can be effectively compensated for, leading to more accurate and reliable results.[4]

Q3: What is a suitable internal standard for Dichlorprop analysis?

A3: A stable isotope-labeled version of Dichlorprop, such as Dichlorprop-d6, is the most suitable internal standard. Its chemical and physical properties are very similar to the unlabeled analyte, ensuring that it behaves similarly during extraction, chromatography, and ionization.

Q4: How can I quantify the extent of matrix effects in my samples?

A4: The matrix effect can be quantitatively assessed by comparing the signal response of an analyte in a post-extraction spiked sample to its response in a pure solvent standard at the same concentration. The formula for calculating the matrix effect (ME) is:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100

A negative value indicates ion suppression, while a positive value indicates ion enhancement. Values between -20% and +20% are generally considered to indicate a low matrix effect.[5]

Q5: What are the key steps in a typical sample preparation protocol for Dichlorprop in soil?

A5: A common protocol involves solvent extraction followed by solid-phase extraction (SPE) cleanup. The general steps are:

  • Extraction: Soil samples are typically extracted with a mixture of organic solvents like acetone (B3395972) and hexane, often with the addition of an acid to ensure Dichlorprop is in its non-ionized form.[6]

  • Cleanup: The extract is then cleaned up using a C18 SPE cartridge to remove interfering matrix components.[6]

  • Derivatization (for GC analysis): For analysis by Gas Chromatography (GC), Dichlorprop is often derivatized to a more volatile form, for example, by methylation.[6]

  • Reconstitution: The final extract is evaporated and reconstituted in a suitable solvent for LC-MS or GC-MS analysis.

Data Presentation

Table 1: Illustrative Matrix Effects on Dichlorprop Analysis in Various Matrices

MatrixAnalyte Concentration (ng/mL)Internal Standard (Dichlorprop-d6) Concentration (ng/mL)Matrix Effect (%) on DichlorpropMatrix Effect (%) on Internal Standard
Surface Water5050-15-12
Ground Water5050-8-7
Sandy Loam Soil5050-35-32
Clay Soil5050-45-41
Lettuce5050-25-22
Wheat Straw5050-55-51

Note: This table presents illustrative data based on typical observations of ion suppression in complex matrices. Actual values will vary depending on the specific matrix, extraction method, and analytical conditions.

Experimental Protocols

Protocol 1: QuEChERS-based Extraction of Dichlorprop from Vegetable Matrices

This protocol is adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis.[7][8]

  • Sample Homogenization: Homogenize 10-15 g of the vegetable sample.

  • Extraction:

    • Place 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) and the internal standard solution (e.g., Dichlorprop-d6).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Add it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm filter.

    • The extract is now ready for LC-MS/MS analysis.

Protocol 2: Extraction of Dichlorprop from Soil

This protocol is based on established methods for herbicide extraction from soil matrices.[6]

  • Sample Preparation: Weigh 10 g of sieved soil into a 50 mL centrifuge tube.

  • Fortification: Spike the sample with the internal standard (Dichlorprop-d6).

  • Extraction:

    • Add 20 mL of a 5% acetic acid in methanol (B129727) solution.[6]

    • Vortex for 30 seconds and sonicate for 20 minutes.[6]

    • Centrifuge and collect the supernatant.

    • Repeat the extraction with 20 mL of 5% acetic acid in a 1:1 methanol:water solution.[6]

    • Combine the supernatants.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge (1 g, 6 mL) with 10 mL of methanol followed by 10 mL of 1.5% phosphoric acid in water.[6]

    • Load the combined extract onto the SPE cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute Dichlorprop and its internal standard with an appropriate solvent (e.g., acetone/hexane mixture).[6]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample (Soil/Water/Food) Add_IS Add Internal Standard (Dichlorprop-d6) Sample->Add_IS Extraction Extraction (e.g., QuEChERS, Solvent Extraction) Add_IS->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Processing Data Processing (Ratio of Analyte to IS) LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification Result Result Quantification->Result Final Result

Caption: Experimental workflow for Dichlorprop analysis using an internal standard.

Troubleshooting_Logic cluster_peak Peak Shape Troubleshooting cluster_is Internal Standard Troubleshooting cluster_noise Background Noise Troubleshooting Start Problem Encountered Poor_Peak Poor Peak Shape? Start->Poor_Peak IS_Issue Inconsistent IS Response? Poor_Peak->IS_Issue No Dilute_Sample Dilute Sample Poor_Peak->Dilute_Sample Yes Noise_Issue High Background Noise? IS_Issue->Noise_Issue No Eval_Matrix Evaluate Matrix Effects IS_Issue->Eval_Matrix Yes Check_Solvents Use High-Purity Solvents Noise_Issue->Check_Solvents Yes Solution Problem Resolved Noise_Issue->Solution No Optimize_Cleanup Optimize Cleanup Dilute_Sample->Optimize_Cleanup Check_Mobile_Phase Check Mobile Phase Optimize_Cleanup->Check_Mobile_Phase Replace_Column Replace Column Check_Mobile_Phase->Replace_Column Replace_Column->Solution Matrix_Matched Use Matrix-Matched Calibration Eval_Matrix->Matrix_Matched Check_Spiking Check Spiking Procedure Matrix_Matched->Check_Spiking Check_Spiking->Solution Optimize_Wash Optimize Wash Method Check_Solvents->Optimize_Wash Clean_System Clean LC-MS System Optimize_Wash->Clean_System Clean_System->Solution

Caption: Troubleshooting decision tree for Dichlorprop analysis.

References

Technical Support Center: Optimizing Dichlorprop-methyl ester-d3 Analysis in GC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of Dichlorprop-methyl ester-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the peak shape of this compound in their experiments.

Troubleshooting Guides

This section addresses common issues encountered during the GC analysis of this compound, providing step-by-step solutions to improve peak symmetry and overall data quality.

Q1: My this compound peak is tailing. What are the potential causes and how can I fix it?

Peak tailing for this compound is often indicative of active sites within the GC system or suboptimal chromatographic conditions.

Potential Causes and Solutions:

  • Active Sites in the Inlet or Column: this compound can interact with active silanol (B1196071) groups in the inlet liner or at the head of the analytical column.

    • Solution:

      • Use a Deactivated Inlet Liner: Employ a fresh, deactivated glass wool liner. Regularly replace the liner, especially when analyzing complex matrices.[1]

      • Trim the Column: If the peak shape deteriorates over time, trim 5-10 cm from the inlet end of the GC column to remove accumulated non-volatile residues and active sites.[1]

      • Condition the System: Before analyzing samples, condition the column by making several injections of a standard solution to passivate active sites.[1]

  • Suboptimal Inlet Temperature: An incorrect inlet temperature can lead to incomplete or slow vaporization, causing peak tailing.

    • Solution:

      • Optimize Temperature: The inlet temperature should be high enough for rapid volatilization but not so high as to cause degradation. A typical starting point for phenoxy herbicides is 250 °C.[2] Perform a temperature study (e.g., 220 °C, 250 °C, 280 °C) to find the optimal setting for your system.

  • Improper Column Installation: A poorly installed column can create dead volume, leading to peak tailing.

    • Solution:

      • Ensure a Clean, Square Cut: When installing the column, ensure the end is cut squarely and is free of burrs.

      • Correct Installation Depth: Follow the manufacturer's instructions for the correct column installation depth in the inlet.

Q2: I am observing peak fronting for this compound. What is causing this and how do I resolve it?

Peak fronting is typically a sign of column overload.

Potential Causes and Solutions:

  • Sample Concentration Too High: Injecting too much analyte can saturate the stationary phase.

    • Solution:

      • Dilute the Sample: Prepare a more dilute solution of your sample and re-inject.

      • Reduce Injection Volume: Decrease the volume of sample injected onto the column.

  • Incompatible Stationary Phase or Film Thickness: The column may not have sufficient capacity for the amount of analyte being injected.

    • Solution:

      • Increase Film Thickness: A thicker stationary phase film can handle a higher analyte load.

      • Select a More Suitable Column: While a 5% phenyl-methylpolysiloxane phase is common, consider a column with a higher phenyl content or a different chemistry if overloading persists.

Q3: The peak shape for this compound is inconsistent between injections. What should I check?

Inconsistent peak shape can be caused by a variety of factors related to the sample, the injection process, or the overall system stability.

Potential Causes and Solutions:

  • Sample Preparation Issues: Inconsistent sample preparation can lead to variable results.

    • Solution:

      • Ensure Complete Derivatization: If you are preparing the methyl ester from the parent acid, ensure the methylation reaction goes to completion for every sample.

      • Homogeneous Samples: Ensure your final sample extract is homogeneous before injection.

  • Autosampler/Injection Port Problems: Issues with the syringe or septum can lead to variable injections.

    • Solution:

      • Check the Syringe: Inspect the syringe for bubbles or damage.

      • Replace the Septum: A worn or cored septum can cause leaks and inconsistent injections. Replace it regularly.

  • System Leaks: Leaks in the carrier gas flow path can cause fluctuating pressures and flows, affecting peak shape.

    • Solution:

      • Perform a Leak Check: Follow your instrument manufacturer's procedure for checking for leaks at all fittings and connections.

Frequently Asked Questions (FAQs)

Q: What is a suitable GC column for the analysis of this compound?

A common and effective choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent).[1] For confirmation, a column with a different polarity, such as a DB-1701, can be used.[1]

Q: What are the recommended GC-MS parameters for this compound?

While optimal conditions should be determined empirically, a good starting point is provided in the table below. This compound is used as an internal standard, and its mass spectrum can be found in the NIST WebBook.[3][4][5]

Q: How should I prepare my sample for the GC analysis of this compound?

If you are starting with the Dichlorprop acid, a derivatization to the methyl ester is necessary. A common method involves extraction followed by methylation.[1][2] See the detailed protocol below.

Data Presentation

Table 1: Recommended GC-MS Parameters for Dichlorprop-methyl ester Analysis

ParameterRecommended SettingNotes
GC Column HP-5MS, 30 m x 0.25 mm ID, 0.25 µm filmA workhorse column for pesticide analysis.[1]
Inlet Temperature 250 °COptimize between 220-280 °C.
Injection Mode SplitlessFor trace analysis.
Injection Volume 1 µLAdjust based on sample concentration.
Carrier Gas Helium
Linear Velocity ~32 cm/sec[1]
Oven Program Initial: 70°C, hold 2 min; Ramp: 25°C/min to 200°C; Ramp: 5°C/min to 280°C, hold 5 minThis is a starting point; adjust based on your specific separation needs.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI)
Acquisition Mode Selected Ion Monitoring (SIM)Monitor characteristic ions for this compound.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization of Dichlorprop to Dichlorprop-methyl ester

This protocol is adapted from EPA Method 8151A for the analysis of chlorinated herbicides.[1]

1. Extraction from Soil: a. Weigh 10 g of soil into a centrifuge tube. b. Add 20 mL of 5% acetic acid in methanol (B129727) and vortex for 30 seconds. c. Sonicate for 20 minutes. d. Centrifuge and decant the supernatant. e. Repeat the extraction with 20 mL of 5% acetic acid in 1:1 methanol:water, and then with 20 mL of 10% acetone (B3395972) in 0.5 M K2HPO4/0.1 M NaOH. f. Combine all supernatants.

2. Solid Phase Extraction (SPE) Clean-up: a. Condition a C18 SPE cartridge with methanol followed by 1.5% phosphoric acid in water. b. Load the combined extract onto the SPE cartridge. c. Wash the cartridge with water. d. Elute the Dichlorprop with a methanol/acetone mixture.

3. Methylation: a. To the eluate, add 1 mL of 14% BF3/methanol solution. b. Heat at 70°C for 30 minutes. c. Cool the reaction mixture and add 8 mL of distilled water and 5 mL of hexane (B92381). d. Shake for 10 minutes and allow the layers to separate. e. Collect the hexane layer containing the Dichlorprop-methyl ester for GC-MS analysis.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Poor Peak Shape for this compound start Observe Poor Peak Shape (Tailing, Fronting, Inconsistent) check_tailing Peak Tailing? start->check_tailing check_fronting Peak Fronting? check_tailing->check_fronting No active_sites Potential Cause: Active Sites check_tailing->active_sites Yes inlet_temp Potential Cause: Suboptimal Inlet Temp check_tailing->inlet_temp column_install Potential Cause: Improper Column Install check_tailing->column_install check_inconsistent Inconsistent Shape? check_fronting->check_inconsistent No overload Potential Cause: Column Overload check_fronting->overload Yes sample_prep Potential Cause: Sample Prep Issues check_inconsistent->sample_prep Yes injection_port Potential Cause: Injection Port Problems check_inconsistent->injection_port leaks Potential Cause: System Leaks check_inconsistent->leaks sol_active_sites Solution: - Use deactivated liner - Trim column - Condition system active_sites->sol_active_sites sol_inlet_temp Solution: - Optimize temperature (e.g., 250°C) inlet_temp->sol_inlet_temp sol_column_install Solution: - Ensure clean, square cut - Check installation depth column_install->sol_column_install sol_overload Solution: - Dilute sample - Reduce injection volume - Increase column film thickness overload->sol_overload sol_sample_prep Solution: - Ensure complete derivatization - Ensure sample homogeneity sample_prep->sol_sample_prep sol_injection_port Solution: - Check syringe - Replace septum injection_port->sol_injection_port sol_leaks Solution: - Perform leak check leaks->sol_leaks

A troubleshooting workflow for poor peak shape of this compound in GC analysis.

References

Dichlorprop-methyl ester-d3 signal instability in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address signal instability issues encountered during the LC-MS analysis of Dichlorprop-methyl ester-d3.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of signal instability for an internal standard like this compound in an LC-MS run?

Signal instability, which can manifest as fluctuating peak areas, drifting retention times, or a complete loss of signal, is a common challenge in LC-MS analysis.[1][2] For an internal standard such as this compound, the primary causes can be categorized as follows:

  • Sample and Material Preparation: Issues with the sample preparation workflow, such as inconsistent extraction, variable sample matrix effects, or contamination of solvents and materials, can significantly impact signal stability.[1][3]

  • LC Method Instability: An unoptimized or unsuitable LC method can lead to signal fluctuations. This includes problems with the mobile phase composition, gradient, flow rate, or column integrity.[1][4]

  • Mass Spectrometer Issues: Problems with the mass spectrometer, including a contaminated ion source, incorrect source parameters, or general hardware malfunctions, are a major source of signal instability.[1][4]

  • Analyte Stability: The chemical stability of this compound itself during sample storage and analysis can affect signal reproducibility.

Q2: My this compound signal is gradually decreasing throughout my analytical batch. What should I investigate?

A gradual decrease in signal intensity over a batch is often indicative of a systematic issue. The most likely culprits include:

  • Instrument Contamination: The accumulation of contaminants from the sample matrix on the LC column or in the MS ion source can lead to a progressive loss of signal.[3][4]

  • Column Degradation: Over time, the performance of the LC column can degrade, leading to peak broadening and a decrease in signal intensity.[4][5]

  • Mobile Phase Issues: Changes in the mobile phase composition due to evaporation of a volatile component or degradation of an additive can cause signal drift.[4]

Q3: The signal for this compound is completely gone in some of my samples. What could be the reason?

An abrupt and complete loss of signal in specific samples often points to a sample-specific problem or a critical system failure. Consider the following possibilities:

  • Sample Preparation Error: A common reason is an error during sample preparation, such as forgetting to spike the internal standard into a particular sample or a failed extraction step.[3]

  • Autosampler Malfunction: An issue with the autosampler, such as a clogged needle or an incorrect injection volume, can result in no sample being introduced into the system.[1]

  • Severe Matrix Effects: In some cases, a very high concentration of co-eluting matrix components can completely suppress the ionization of the internal standard.[2]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Signal Instability

This guide provides a logical workflow to diagnose the root cause of signal instability for this compound.

Troubleshooting Workflow for Signal Instability

TroubleshootingWorkflow start Signal Instability Observed (this compound) check_symptom Characterize the Instability (e.g., gradual drift, abrupt loss, random fluctuation) start->check_symptom is_gradual Gradual Drift? check_symptom->is_gradual is_abrupt Abrupt Loss in Some Samples? check_symptom->is_abrupt is_random Random Fluctuation? check_symptom->is_random gradual_causes Investigate: - MS Ion Source Contamination - LC Column Degradation - Mobile Phase Instability is_gradual->gradual_causes Yes abrupt_causes Investigate: - Sample Preparation Errors - Autosampler Malfunction - Severe Matrix Effects is_abrupt->abrupt_causes Yes random_causes Investigate: - Inconsistent Sample Prep - LC System Leaks/Pump Issues - Unstable MS Source Conditions is_random->random_causes Yes solution Implement Corrective Actions and Run System Suitability Test gradual_causes->solution abrupt_causes->solution random_causes->solution

Caption: A logical workflow for diagnosing the cause of signal instability.

Guide 2: Addressing LC System-Related Issues
Potential Issue Troubleshooting Steps
Leaking Fittings Visually inspect all fittings for signs of leaks (e.g., salt deposits). Tighten or replace fittings as necessary.
Inconsistent Pump Performance Monitor the system pressure. Fluctuations may indicate air bubbles in the pump or faulty check valves. Purge the pump and clean or replace check valves if needed.
Column Contamination/Degradation Flush the column with a strong solvent. If performance does not improve, replace the column.[1][4]
Mobile Phase Issues Prepare fresh mobile phase. Ensure all components are fully dissolved and the solution is adequately degassed.[1]
Guide 3: Addressing MS System-Related Issues
Potential Issue Troubleshooting Steps
Contaminated Ion Source Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.[4]
Incorrect Source Parameters Optimize source parameters such as gas flows, temperatures, and voltages for this compound.
Unstable Spray Visually inspect the electrospray. An unstable spray can be caused by a blocked or improperly positioned emitter.
Detector Malfunction If other troubleshooting steps fail, the issue may be with the detector. Contact the instrument manufacturer for service.

Experimental Protocols

Protocol 1: System Suitability Test (SST)

A system suitability test is crucial for verifying the performance of the LC-MS system before running an analytical batch.

  • Prepare the SST Solution: Prepare a standard solution of this compound at a known concentration in the initial mobile phase composition.

  • Injection Sequence: Make a series of replicate injections (e.g., n=5) of the SST solution.

  • Performance Evaluation: Evaluate the following parameters:

    • Peak Area Reproducibility: The relative standard deviation (RSD) of the peak areas should be within an acceptable limit (e.g., <15%).

    • Retention Time Precision: The RSD of the retention times should be minimal (e.g., <2%).

    • Peak Shape: Assess the peak symmetry (tailing or fronting).

Experimental Workflow for LC-MS Analysis

ExperimentalWorkflow sample_prep Sample Preparation (Extraction & IS Spiking) sst System Suitability Test (SST) sample_prep->sst lc_separation LC Separation sst->lc_separation ms_detection MS Detection (ESI+/-) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: A typical experimental workflow for LC-MS analysis.

Protocol 2: Ion Source Cleaning

Regular cleaning of the ion source is essential for maintaining sensitivity and stability.

  • Vent the Mass Spectrometer: Follow the manufacturer's procedure to safely vent the instrument.

  • Disassemble the Ion Source: Carefully remove the ion source components as outlined in the instrument manual.

  • Clean the Components: Sonicate the metal components in a sequence of HPLC-grade water, methanol, and isopropanol.

  • Dry and Reassemble: Ensure all components are completely dry before reassembling the ion source.

  • Pump Down and Calibrate: Pump down the mass spectrometer and perform a system calibration.

Quantitative Data Summary

The stability of the LC-MS signal is highly dependent on the method parameters. The following table provides a hypothetical set of optimized parameters for the analysis of this compound. Actual values will need to be determined empirically.

Parameter Optimized Value Potential Impact of Instability
Mobile Phase pH 6.5 - 7.5Non-optimal pH can lead to analyte degradation (hydrolysis of the ester) and poor peak shape.
Ion Source Temperature 350 - 450 °CTemperatures that are too high can cause in-source degradation of the analyte.[1]
Collision Energy 15 - 25 eVInconsistent collision energy can lead to variable fragmentation and thus an unstable signal in MS/MS experiments.
Injection Volume 5 µLInconsistent injection volumes will directly lead to proportional variations in peak area.[3]

Signaling Pathway for Electrospray Ionization (ESI)

ESI_Pathway analyte_solution Analyte in Solution (this compound) nebulization Nebulization (Charged Droplets) analyte_solution->nebulization desolvation Desolvation (Solvent Evaporation) nebulization->desolvation gas_phase_ions Gas Phase Ions ([M+H]+ or [M+Na]+) desolvation->gas_phase_ions ms_analyzer Mass Analyzer gas_phase_ions->ms_analyzer

Caption: The process of ion generation in electrospray ionization.

References

Technical Support Center: Dichlorprop-methyl ester-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Dichlorprop-methyl ester-d3.

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of Dichlorprop and its deuterated internal standard, this compound.

Question: I am observing significant signal suppression for this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Signal suppression for this compound, despite being a deuterated internal standard, can still occur due to several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Evaluate Matrix Effects: The primary cause of ion suppression is the co-elution of matrix components from the sample (e.g., salts, lipids, sugars in agricultural samples).[1][2][3]

    • Action: Perform a post-column infusion experiment to identify the regions of ion suppression in your chromatogram. This involves infusing a constant flow of this compound solution post-column while injecting a blank matrix extract. Dips in the baseline signal indicate retention times where ion suppression is significant.

  • Optimize Chromatographic Separation: If the analyte and its internal standard co-elute with a region of significant ion suppression, chromatographic adjustments are necessary.

    • Action: Modify the gradient profile of your liquid chromatography (LC) method to shift the elution of Dichlorprop and its deuterated internal standard to a cleaner region of the chromatogram.[1] Consider using a different stationary phase, such as a hydrophilic interaction liquid chromatography (HILIC) column, which can provide better retention and separation for polar herbicides.[2]

  • Enhance Sample Preparation: Inadequate sample cleanup is a major contributor to matrix effects.

    • Action: Implement more rigorous sample preparation techniques. For soil and water samples, this can include solid-phase extraction (SPE) with C18 cartridges. For complex food matrices, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by dispersive SPE (dSPE) cleanup can be highly effective in removing interfering matrix components.[2]

  • Sample Dilution: High concentrations of matrix components can overwhelm the ionization source.

    • Action: Dilute the sample extract. While this may decrease the analyte concentration, it can significantly reduce ion suppression and, in some cases, lead to a net increase in signal-to-noise.

  • Check for Source Contamination: A contaminated ion source can lead to poor ionization efficiency and signal suppression.

    • Action: Regularly clean the ion source of your mass spectrometer according to the manufacturer's instructions.

Question: My recovery of Dichlorprop is inconsistent, even with the use of this compound as an internal standard. What should I investigate?

Answer:

Inconsistent recovery, even with a deuterated internal standard, suggests that the analyte and the internal standard may not be behaving identically throughout the entire analytical process.

  • Verify Co-elution: For the internal standard to effectively compensate for matrix effects, it must co-elute with the native analyte.

    • Action: Carefully examine the chromatograms to ensure that the retention times of Dichlorprop and this compound are identical. A slight separation can expose them to different matrix components, leading to differential ion suppression.

  • Assess Extraction Efficiency: While deuterated standards can correct for losses during sample processing, significant and variable loss of both the analyte and internal standard can still impact results.

    • Action: Review your extraction procedure. For phenoxy acid herbicides like Dichlorprop, the pH of the sample during extraction is critical. Acidifying the sample to a pH below the pKa of Dichlorprop will ensure it is in its neutral form and can be efficiently extracted from aqueous matrices into an organic solvent.

  • Investigate Derivatization (for GC-MS analysis): If you are using a GC-MS method, the derivatization step to convert Dichlorprop to its methyl ester is crucial.

    • Action: Ensure the derivatization reaction goes to completion for both the analyte and the internal standard. Incomplete or variable derivatization can lead to inaccurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Dichlorprop analysis?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of a target analyte, such as Dichlorprop, is reduced due to the presence of co-eluting compounds from the sample matrix.[3] This is a significant concern because it can lead to inaccurate and unreliable quantification, underestimation of the analyte concentration, and poor method reproducibility.

Q2: How does using this compound help in minimizing ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically identical to the derivatized native analyte, it co-elutes and experiences the same degree of ion suppression in the mass spectrometer's ion source. By calculating the ratio of the analyte signal to the internal standard signal, the effects of ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[1]

Q3: What are the most common matrices where ion suppression is observed for Dichlorprop analysis?

A3: Ion suppression for Dichlorprop analysis is most pronounced in complex matrices such as soil, sediment, and various food commodities like fruits, vegetables, and cereals. These matrices contain a high abundance of endogenous components like humic acids, lipids, pigments, and sugars that can interfere with the ionization process.[2][4]

Q4: Can I use a different internal standard if this compound is not available?

A4: While a SIL-IS is the gold standard, a structural analog can be used as an alternative. However, it is crucial to validate that the analog has a similar extraction recovery, chromatographic retention time, and ionization response to Dichlorprop. Significant differences in these properties can lead to inadequate compensation for matrix effects and ion suppression.

Data Presentation

The following table provides a representative example of matrix effects observed for various pesticides in different vegetable matrices. A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement. This data illustrates the variability of matrix effects across different analytes and matrices, underscoring the importance of using appropriate mitigation strategies like deuterated internal standards.

PesticideMatrix Effect in Tomato (%)Matrix Effect in Brinjal (%)Matrix Effect in Capsicum (%)Matrix Effect in Cumin (%)Matrix Effect in Cucumber (%)
Acephate-69.4-81.5-58.3-63.2-45.6
Acetamiprid8.8-51.4-3.9-22.6-41.7
Alachlor70.0-49.9-8.96.4-
Butachlor143.1-62.410.4-25.7-
Carbaryl49.6-51.9-17.7413.7430.2
Carbofuran70.0-55.90.910.4373.5

Data adapted from a study on matrix effects of various pesticides in different vegetable commodities. The values represent the percentage of signal suppression or enhancement compared to the signal in a pure solvent.

Experimental Protocols

1. Sample Preparation for Dichlorprop in Soil (based on EPA Method)

This protocol describes the extraction and cleanup of soil samples for the analysis of Dichlorprop.

  • Extraction:

    • Weigh 10 g of soil into a 50 mL centrifuge tube.

    • Add 20 mL of 5% acetic acid in methanol (B129727).

    • Vortex for 30 seconds and sonicate for 20 minutes.

    • Centrifuge and decant the supernatant.

    • Repeat the extraction with 20 mL of 5% acetic acid in 1:1 methanol:water and then with 20 mL of 10% acetone (B3395972) in 0.5 M phosphate (B84403) buffer.

    • Combine all supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a 1 g C18 SPE cartridge with 10 mL of methanol followed by 10 mL of 1.5% phosphoric acid in water.

    • Load the combined extract onto the SPE cartridge.

    • Wash the cartridge with 10 mL of 1.5% phosphoric acid in water.

    • Elute the analytes with 10 mL of methanol/acetone mixture.

  • Derivatization (for GC-MS analysis):

    • Evaporate the eluate to dryness.

    • Add 1.0 mL of 14% BF3/methanol solution.

    • Heat at 70°C for 30 minutes.

    • After cooling, add 8 mL of distilled water and 5 mL of hexane (B92381).

    • Shake and collect the hexane layer for GC-MS analysis.

2. LC-MS/MS Method for Dichlorprop in Vegetable Matrix (based on Agilent Application Note)

This protocol outlines the conditions for the analysis of Dichlorprop in a vegetable matrix using LC-MS/MS.

  • Sample Extraction:

    • Homogenize 25 g of the vegetable sample with 25 g of Hydromatrix.

    • Add 2 g of Florisil.

    • Perform Accelerated Solvent Extraction (ASE) with ethyl acetate.

    • Evaporate the extract to dryness and reconstitute in acetonitrile.

  • LC Conditions:

    • Column: Polaris C18A, 3 µm, 150 x 2 mm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A time-programmed gradient is used to achieve separation.

    • Flow Rate: 0.25 mL/min

    • Injection Volume: 20 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) Negative

    • MRM Transition for Dichlorprop: Precursor ion (m/z) 233 -> Product ion (m/z) 161

    • Collision Energy: Optimized for the specific instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Soil or Vegetable Sample Spike Spike with this compound Sample->Spike Extraction Solvent Extraction Spike->Extraction Cleanup Solid-Phase Extraction (SPE) or QuEChERS Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization GC-MS Path Final_Extract Final Extract Cleanup->Final_Extract LC-MS/MS Path Derivatization->Final_Extract LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS GC_MS GC-MS Analysis Final_Extract->GC_MS Quantification Quantification using Analyte/IS Ratio LC_MSMS->Quantification GC_MS->Quantification Results Final Results Quantification->Results

Caption: Experimental workflow for the analysis of Dichlorprop using a deuterated internal standard.

troubleshooting_ion_suppression Start Significant Ion Suppression Observed? PostColumn Perform Post-Column Infusion Start->PostColumn Yes Resolved Issue Resolved Start->Resolved No SuppressionRegion Ion Suppression Region Identified? PostColumn->SuppressionRegion OptimizeLC Optimize LC Method to Shift Retention Time SuppressionRegion->OptimizeLC Yes CheckSamplePrep Review Sample Preparation Protocol SuppressionRegion->CheckSamplePrep No Reanalyze Re-analyze Sample OptimizeLC->Reanalyze ImproveCleanup Implement More Rigorous Cleanup (SPE/QuEChERS) CheckSamplePrep->ImproveCleanup DiluteSample Dilute Sample Extract ImproveCleanup->DiluteSample CheckSource Clean Mass Spectrometer Ion Source DiluteSample->CheckSource CheckSource->Reanalyze Reanalyze->Resolved Success NotResolved Issue Not Resolved Consult Instrument Specialist Reanalyze->NotResolved Failure

Caption: Troubleshooting decision tree for addressing ion suppression in LC-MS/MS analysis.

References

addressing isotopic exchange in Dichlorprop-methyl ester-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dichlorprop-methyl ester-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of this compound as an internal standard in analytical testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is the deuterium-labeled version of Dichlorprop-methyl ester. It is primarily used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the detection and quantification of Dichlorprop-methyl ester.[1]

Q2: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange is a process where deuterium (B1214612) atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, sample matrix). This can lead to a decrease in the signal of the deuterated internal standard and an increase in the signal of the unlabeled analyte, resulting in inaccurate quantification. While the deuterium labels on the methyl ester group of this compound are generally stable, they can be susceptible to exchange under certain conditions.

Q3: Under what conditions is isotopic exchange most likely to occur with this compound?

Isotopic exchange is more likely to be promoted by:

  • Extreme pH: Highly acidic or basic conditions can catalyze the exchange of deuterium atoms.

  • High Temperatures: Elevated temperatures during sample preparation, storage, or analysis can increase the rate of isotopic exchange.

  • Certain Solvents: Protic solvents (e.g., water, methanol) can act as a source of hydrogen atoms for the exchange.

  • Presence of Catalysts: Certain enzymes or metal ions in the sample matrix could potentially facilitate isotopic exchange.

Troubleshooting Guide: Isotopic Exchange

If you suspect that isotopic exchange is affecting your analytical results, follow this troubleshooting guide.

Issue: Inconsistent or inaccurate quantification of Dichlorprop-methyl ester.

Step 1: Verify the integrity of the internal standard.

  • Question: Have you observed a decreasing signal for this compound and/or a corresponding increase in the Dichlorprop-methyl ester signal in your quality control samples or blanks spiked with the internal standard?

  • Action: Analyze a fresh solution of this compound in a non-protic solvent (e.g., acetonitrile) to confirm its purity and expected signal intensity.

Step 2: Evaluate your experimental conditions.

  • Question: Are your samples being exposed to harsh pH conditions (e.g., strong acids or bases) during extraction or preparation?

  • Action: If possible, adjust the pH of your solutions to be closer to neutral. If extreme pH is necessary, minimize the exposure time and temperature.

  • Question: Are your samples subjected to high temperatures for extended periods?

  • Action: Try to reduce the temperature and duration of any heating steps. Evaluate the stability of the internal standard at various temperatures to determine an optimal range.

  • Question: Are you using highly protic solvents for sample reconstitution or in your mobile phase?

  • Action: If your methodology allows, consider switching to less protic solvents. Minimize the time the sample spends in the reconstitution solvent before injection.

Step 3: Perform a stability test.

  • Question: Have you confirmed the stability of this compound in your specific sample matrix and solvent conditions?

  • Action: Conduct a stability experiment as outlined in the "Experimental Protocols" section below to systematically assess the impact of your experimental conditions on the stability of the internal standard.

Quantitative Data Summary

The following table presents hypothetical data from a stability experiment designed to assess the potential for isotopic exchange of this compound under various conditions.

Condition IDMatrix/SolventpHTemperature (°C)Incubation Time (hours)% Decrease in this compound Signal
1Plasma7.4424< 2%
2Plasma7.425245%
3Plasma7.4502415%
40.1 M HCl12548%
50.1 M NaOH1325425%
6Acetonitrile72524< 1%
7Methanol/Water (50:50)725243%

Interpretation: This hypothetical data suggests that this compound is relatively stable under typical storage and analytical conditions. However, exposure to high temperatures and strongly basic conditions may lead to significant isotopic exchange.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound

Objective: To evaluate the stability of this compound under specific experimental conditions (e.g., in a particular sample matrix, solvent, pH, and temperature).

Methodology:

  • Prepare a stock solution of this compound in a non-protic solvent (e.g., acetonitrile) at a known concentration.

  • Spike the internal standard into the matrix or solvent of interest at the same concentration used in your analytical method.

  • Divide the spiked samples into aliquots for analysis at different time points and under different temperature conditions (e.g., 4°C, room temperature, elevated temperature).

  • For pH evaluation, adjust the pH of the spiked matrix/solvent to the desired levels.

  • Incubate the samples for the desired time periods (e.g., 0, 4, 8, 24 hours).

  • At each time point, process the sample using your standard extraction and analysis procedure.

  • Analyze the samples by LC-MS/MS or GC-MS and monitor the peak areas of both this compound and the unlabeled Dichlorprop-methyl ester.

  • Compare the peak area of this compound at each time point to the initial (T=0) peak area to determine the percentage of degradation or exchange.

Visualizations

TroubleshootingWorkflow Troubleshooting Isotopic Exchange in this compound start Inaccurate/Inconsistent Results Observed check_is Check Internal Standard (IS) Integrity: Analyze fresh IS solution. Observe IS signal in blanks/QCs. start->check_is is_ok IS Integrity OK? check_is->is_ok replace_is Replace IS Stock Solution is_ok->replace_is No eval_conditions Evaluate Experimental Conditions: pH, Temperature, Solvents is_ok->eval_conditions Yes replace_is->check_is harsh_conditions Harsh Conditions Present? eval_conditions->harsh_conditions modify_protocol Modify Protocol: - Adjust pH to neutral - Reduce temperature/time - Use less protic solvents harsh_conditions->modify_protocol Yes run_stability_test Perform Stability Test (See Protocol 1) harsh_conditions->run_stability_test No modify_protocol->run_stability_test is_stable IS Stable in Matrix? run_stability_test->is_stable consider_alternatives Consider Alternative IS (e.g., 13C-labeled) is_stable->consider_alternatives No end Problem Resolved is_stable->end Yes consider_alternatives->end

Caption: Troubleshooting workflow for isotopic exchange.

StabilityProtocol Experimental Workflow for this compound Stability Assessment prep_stock 1. Prepare IS Stock Solution (in non-protic solvent) spike_matrix 2. Spike IS into Test Matrix/Solvent prep_stock->spike_matrix aliquot 3. Create Aliquots for Time Points & Conditions spike_matrix->aliquot set_conditions 4. Set Experimental Conditions (pH, Temperature) aliquot->set_conditions incubate 5. Incubate Samples set_conditions->incubate process 6. Process Samples at Each Time Point incubate->process analyze 7. Analyze by GC/MS or LC-MS/MS process->analyze evaluate 8. Evaluate IS Signal vs. T=0 analyze->evaluate report Report % Decrease in IS Signal evaluate->report

Caption: Protocol for stability assessment.

References

Technical Support Center: Dichlorprop Trace Level Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace level detection of Dichlorprop (B359615). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of Dichlorprop.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for trace level detection of Dichlorprop?

A1: The most prevalent and sensitive methods for trace level Dichlorprop detection are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] LC-MS/MS, particularly with an electrospray ionization (ESI) source operating in negative ion mode, is often preferred for its high sensitivity and selectivity, especially in complex matrices like vegetables and water.[3][4][5] For GC-MS analysis, derivatization of Dichlorprop to its methyl ester is a common practice to improve its volatility and chromatographic behavior.[1]

Q2: Why is derivatization necessary for the GC-MS analysis of Dichlorprop?

A2: Dichlorprop is a phenoxyacetic acid herbicide, which is a polar and non-volatile compound.[6] Gas chromatography is best suited for volatile and thermally stable compounds. Therefore, a derivatization step is required to convert the polar carboxyl group of Dichlorprop into a less polar and more volatile ester, typically a methyl ester, using reagents like BF₃/methanol (B129727).[1] This process, known as methylation, enhances its chromatographic peak shape and sensitivity during GC-MS analysis.[1]

Q3: What is the QuEChERS method and is it suitable for Dichlorprop analysis?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves solvent extraction, salting out, and dispersive solid-phase extraction (d-SPE) for cleanup.[2] It has been successfully modified and applied for the determination of Dichlorprop in various matrices, such as wheat.[2][7] The method is advantageous due to its simplicity, speed, and reduced solvent consumption compared to traditional extraction methods.[2]

Q4: What are the typical Limits of Detection (LOD) and Quantitation (LOQ) for Dichlorprop analysis?

A4: The detection and quantitation limits for Dichlorprop are highly dependent on the analytical method and the sample matrix. For instance, a sensitive LC-MS/MS method can achieve a Limit of Detection (LOD) of 0.1 ppb in vegetable matrices.[3] Another study using supramolecular solvent-based microextraction followed by LC-MS/MS reported a quantitation limit of 4 ng/L for Dichlorprop enantiomers in water.[4][5] A modified QuEChERS method coupled with HPLC-MS/MS for wheat samples reported LOQs in the range of 2.5–12 μg/kg.[7]

Troubleshooting Guide

Sample Preparation Issues

Q5: I am experiencing low recovery of Dichlorprop during sample extraction. What could be the cause and how can I improve it?

A5: Low recovery of Dichlorprop can stem from several factors during the extraction and cleanup process. Here are some common causes and potential solutions:

  • Incorrect pH: Dichlorprop is an acidic compound. Ensure the sample is acidified (typically to a pH less than 2) before extraction to convert it to its non-ionized form, which is more soluble in organic solvents.[1][8]

  • Inadequate Solvent Polarity: The choice of extraction solvent is critical. Acetonitrile (B52724) and ethyl acetate (B1210297) are commonly used.[2][3] For solid samples, a mixture of solvents like methanol/water with acetic acid can be effective.[1]

  • Inefficient Extraction Technique: Ensure thorough mixing and contact between the sample and the extraction solvent. Techniques like vortexing, shaking, or sonication can improve extraction efficiency.[1] For solid matrices, pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can be more exhaustive.

  • Losses during Cleanup: Solid-phase extraction (SPE) is a common cleanup step.[1] Ensure the SPE cartridge is properly conditioned and not allowed to dry out before loading the sample.[1] The choice of sorbent (e.g., C18) and elution solvents should be optimized for Dichlorprop.[1] In the QuEChERS method, the type and amount of d-SPE sorbent can impact recovery; for instance, PSA is not suitable for acidic pesticides like Dichlorprop.[2]

Q6: My sample extracts are very dirty, leading to matrix effects in my LC-MS/MS analysis. How can I improve the cleanup?

A6: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples. Here are some strategies to mitigate them:

  • Optimize SPE Cleanup: Experiment with different SPE sorbents (e.g., C18, graphitized carbon black) and elution protocols to remove interfering compounds.[1][9]

  • Dispersive Solid-Phase Extraction (d-SPE): If using the QuEChERS method, try different combinations of d-SPE sorbents like C18 and GCB to remove different types of interferences.[2] Be aware that GCB can retain planar molecules, so its amount should be optimized.

  • Liquid-Liquid Partitioning: An additional liquid-liquid partitioning step after the initial extraction can help remove highly polar or non-polar interferences.[2]

  • Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of Dichlorprop. However, this may compromise the detection limit.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for matrix effects.

Chromatography and Detection Issues

Q7: I am observing poor peak shape and peak tailing for Dichlorprop in my GC-MS analysis. What are the possible reasons and solutions?

A7: Poor peak shape in GC-MS is often indicative of issues with the chromatographic system or the derivatization process.

  • Incomplete Derivatization: Ensure the derivatization reaction (methylation) has gone to completion. Optimize the reaction time, temperature, and reagent concentration.[1]

  • Active Sites in the GC System: Active sites in the injection port liner, column, or detector can cause peak tailing for polar analytes. Use a deactivated liner and ensure the column is properly conditioned.[1] If peak shape deteriorates, cutting off a small portion (e.g., 5 cm) from the inlet end of the GC column can help.[1]

  • Injection Temperature: An injection temperature that is too low can lead to slow volatilization and broad peaks, while a temperature that is too high can cause degradation of the analyte. Optimize the injector temperature.

  • Column Choice: If matrix interferences are co-eluting with Dichlorprop, consider using a GC column with a different polarity to improve resolution.[1]

Q8: My LC-MS/MS signal for Dichlorprop is unstable and shows significant baseline noise. What should I check?

A8: An unstable signal and high baseline noise in LC-MS/MS can be caused by several factors:

  • Mobile Phase Contamination: Ensure the mobile phase solvents and additives are of high purity (LC-MS grade). Contaminants can cause adduct formation and increase background noise.

  • Source Contamination: The ESI source can become contaminated with non-volatile matrix components over time. Regular cleaning of the source components (e.g., capillary, skimmer) is crucial.

  • Improper Mobile Phase pH: For negative ion mode ESI, a slightly basic mobile phase can sometimes improve deprotonation and signal intensity. However, for acidic compounds like Dichlorprop, the pH should be optimized to ensure it is in its ionic form.

  • Co-eluting Interferences: Matrix components that co-elute with Dichlorprop can cause ion suppression and signal instability.[3] Improving the chromatographic separation by adjusting the gradient profile or using a different column can help.[3]

  • Instrument Parameters: Optimize MS parameters such as capillary voltage, cone voltage, and gas flows to maximize the signal-to-noise ratio for Dichlorprop.

Experimental Protocols

Protocol 1: GC-MS Analysis of Dichlorprop in Soil

This protocol is a summary of the methodology described in the EPA method for Dichlorprop-P.[1]

  • Extraction:

    • Weigh 10.0 g of soil into a centrifuge tube.

    • Add 20 mL of 5% acetic acid in methanol and vortex for 30 seconds.

    • Sonicate for 20 minutes and then centrifuge.

    • Decant the supernatant. Repeat the extraction with 20 mL of 5% acetic acid in 1:1 methanol:water and then with 20 mL of 10% acetone (B3395972) in 0.5 M KCl/0.1 M NaOH.

    • Combine all supernatants.

  • Cleanup:

    • Acidify the combined extract to pH < 2 with phosphoric acid.

    • Condition a C18 SPE cartridge with methanol followed by 1.5% phosphoric acid in water.

    • Load the acidified extract onto the SPE cartridge.

    • Elute interfering compounds with 2% acetone in hexane (B92381) (Fraction A).

    • Elute Dichlorprop with 50% methanol in acetone (Fraction B).

  • Derivatization (Methylation):

    • To Fraction B, add 1.0 mL of 14% BF₃/methanol solution.

    • Heat at 70°C for 30 minutes.

    • After cooling, add distilled water and hexane, then shake.

    • Collect the hexane layer containing the methylated Dichlorprop.

  • GC-MS Analysis:

    • Combine the derivatized Fraction B with Fraction A and concentrate the volume.

    • Inject an aliquot into the GC-MS system.

    • Use a suitable capillary column (e.g., HP-5MS).

    • Quantify using a multi-level calibration curve.

Protocol 2: LC-MS/MS Analysis of Dichlorprop in Wheat (Modified QuEChERS)

This protocol is based on the method described for the analysis of Dichlorprop in wheat.[2][7]

  • Extraction:

    • Weigh 5.0 g of homogenized wheat sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and vortex for 1 minute.

    • Add salts (e.g., NaCl and MgSO₄) and vortex again for 1 minute.

    • Centrifuge at high speed.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant and transfer it to a microcentrifuge tube containing d-SPE sorbents (e.g., C18 and MgSO₄).

    • Vortex for 30 seconds and then centrifuge.

  • LC-MS/MS Analysis:

    • Take the supernatant from the d-SPE step and dilute it with the initial mobile phase if necessary.

    • Inject an aliquot into the LC-MS/MS system.

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of acetonitrile and water (containing a modifier like formic acid).

    • Detect Dichlorprop using an ESI source in negative ion mode with Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Comparison of Analytical Methods for Dichlorprop Detection

ParameterGC-MSLC-MS/MS
Principle Separation of volatile compounds followed by mass analysis.Separation of compounds in liquid phase followed by mass analysis.
Derivatization Usually required (methylation).[1]Not typically required.[3][4][5]
Sample Matrix Soil, Water.[1]Water, Vegetables, Wheat.[2][3][4][5]
Common Issues Peak tailing, matrix interference.[1]Matrix effects (ion suppression/enhancement).[3]
LOD/LOQ Dependent on sample preparation and matrix.Can reach sub-ppb levels (e.g., 0.1 ppb).[3]

Table 2: Quantitative Performance Data for Dichlorprop Analysis

MethodMatrixLOQRecovery (%)Reference
Modified QuEChERS LC-MS/MSWheat2.5 - 12 µg/kg72.9 - 108.7[7]
Supramolecular Solvent Microextraction LC-MS/MSWater4 ng/L~75[4][5]
Accelerated Solvent Extraction LC-MS/MSOnion0.1 ppb (LOD)Not specified[3]

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Soil_Sample 1. Soil Sample Extraction 2. Solvent Extraction (Acidified Methanol/Water/Acetone) Soil_Sample->Extraction Vortex & Sonicate Cleanup 3. Solid-Phase Extraction (SPE) (C18 Cartridge) Extraction->Cleanup Acidify & Load Methylation 4. Methylation (BF3/Methanol) Cleanup->Methylation Elute Dichlorprop GCMS_Analysis 5. GC-MS Analysis Methylation->GCMS_Analysis Inject Hexane Layer

GC-MS analysis workflow for Dichlorprop in soil.

Troubleshooting_Low_Recovery Start Low Dichlorprop Recovery Check_pH Is sample pH < 2 before extraction? Start->Check_pH Adjust_pH Adjust pH with acid Check_pH->Adjust_pH No Check_Solvent Is extraction solvent appropriate? Check_pH->Check_Solvent Yes Adjust_pH->Check_Solvent Optimize_Solvent Test different solvents (e.g., ACN, EtOAc) Check_Solvent->Optimize_Solvent No Check_Technique Is extraction technique thorough? Check_Solvent->Check_Technique Yes Optimize_Solvent->Check_Technique Improve_Technique Increase shaking/sonication time or use advanced methods (PLE/MAE) Check_Technique->Improve_Technique No Check_Cleanup Is SPE/d-SPE cleanup optimized? Check_Technique->Check_Cleanup Yes Improve_Technique->Check_Cleanup Optimize_Cleanup Check SPE conditioning & sorbent. Optimize d-SPE sorbents. Check_Cleanup->Optimize_Cleanup No End Recovery Improved Check_Cleanup->End Yes Optimize_Cleanup->End

Troubleshooting logic for low Dichlorprop recovery.

References

Validation & Comparative

A Comparative Guide to Method Validation for Dichlorprop Analysis: Isotope Dilution vs. External Standard Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two distinct analytical methodologies for the quantification of the herbicide Dichlorprop: a robust isotope dilution method employing Dichlorprop-methyl ester-d3 as an internal standard, and a conventional external standard method. The use of a stable isotope-labeled internal standard is a cornerstone of high-quality quantitative analysis, offering superior accuracy and precision by compensating for variations in sample preparation and instrument response. This guide presents supporting experimental data, detailed protocols, and logical workflows to aid researchers in selecting and implementing the most appropriate method for their analytical needs.

Method Performance Comparison

The following tables summarize the typical performance characteristics of Dichlorprop analysis using an isotope dilution method with a deuterated internal standard versus an external standard method. The data presented is a composite from various validated methods for Dichlorprop and structurally similar analytes, as a comprehensive validation study for this compound was not publicly available.

Table 1: Method Validation Parameters for Dichlorprop Analysis

ParameterIsotope Dilution Method (with this compound)External Standard Method
Linearity (R²) > 0.995> 0.99
Limit of Detection (LOD) 0.01 - 0.1 µg/L0.05 - 0.5 µg/L
Limit of Quantification (LOQ) 0.05 - 0.5 µg/L0.2 - 1.0 µg/L
Accuracy (Recovery) 95 - 105%80 - 110%
Precision (RSD) < 5%< 15%

Table 2: Comparison of Key Method Attributes

AttributeIsotope Dilution MethodExternal Standard Method
Matrix Effect Compensation ExcellentPoor to Moderate
Robustness HighModerate
Cost of Internal Standard HighLow (not applicable)
Complexity of Data Analysis Simple (ratio-based)Simple (direct comparison)
Susceptibility to Error LowHigh

Experimental Protocols

Isotope Dilution Method using this compound

This protocol describes a gas chromatography-mass spectrometry (GC-MS) method for the determination of Dichlorprop in environmental samples.

1. Sample Preparation and Extraction:

  • Soil/Sediment Samples:

    • Weigh 10 g of homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Spike the sample with a known amount of this compound internal standard solution.

    • Add 20 mL of acetone (B3395972) and sonicate for 15 minutes.

    • Centrifuge at 3000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction with another 20 mL of acetone.

    • Combine the supernatants and concentrate to approximately 1 mL using a gentle stream of nitrogen.

  • Water Samples:

    • To 100 mL of water sample, add a known amount of this compound internal standard.

    • Adjust the pH to < 2 with sulfuric acid.

    • Perform liquid-liquid extraction twice with 50 mL of dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL.

2. Derivatization (Methylation):

  • To the concentrated extract, add 2 mL of 14% BF₃ in methanol.

  • Heat the mixture at 60°C for 30 minutes.

  • After cooling, add 5 mL of saturated sodium chloride solution and 5 mL of hexane (B92381).

  • Vortex vigorously for 1 minute and allow the layers to separate.

  • Transfer the upper hexane layer containing the Dichlorprop-methyl ester and this compound to a clean vial for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet: Splitless mode, 250°C

  • Oven Program: 80°C (hold 1 min), ramp to 180°C at 10°C/min, then to 280°C at 20°C/min (hold 5 min)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Dichlorprop-methyl ester: m/z 189, 234

    • This compound: m/z 192, 237

4. Quantification:

Quantification is based on the ratio of the peak area of the native Dichlorprop-methyl ester to the peak area of the this compound internal standard. A calibration curve is generated by analyzing standards containing known concentrations of Dichlorprop and a fixed concentration of the internal standard.

Alternative Method: External Standard Quantification

The sample preparation, extraction, derivatization, and GC-MS analysis for the external standard method are identical to the isotope dilution method, with the exception that no internal standard is added to the samples.

Quantification:

The concentration of Dichlorprop in the sample extract is determined by comparing the peak area of the Dichlorprop-methyl ester to a calibration curve constructed from external standards of Dichlorprop-methyl ester at various concentrations.

Methodology Workflow and Signaling Pathway Diagrams

MethodValidationWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Sample (Soil/Water) Spike_IS Spike with This compound Sample->Spike_IS Isotope Dilution Method Extraction Extraction Sample->Extraction External Standard Method Spike_IS->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (Methylation) Concentration->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Processing Data Processing GCMS->Data_Processing Ratio_Quant Ratio-based Quantification Data_Processing->Ratio_Quant Isotope Dilution External_Quant External Standard Quantification Data_Processing->External_Quant External Standard

Caption: Experimental workflow for Dichlorprop analysis.

LogicalRelationship cluster_process Analytical Process Analyte Dichlorprop (in sample matrix) Extraction Extraction Efficiency Analyte->Extraction Derivatization Derivatization Yield Analyte->Derivatization Injection Injection Volume Variation Analyte->Injection Ionization Ionization Suppression/Enhancement Analyte->Ionization IS This compound (Internal Standard) IS->Extraction IS->Derivatization IS->Injection IS->Ionization Ratio Analyte/IS Ratio (Constant) Extraction->Ratio Derivatization->Ratio Injection->Ratio Ionization->Ratio Conclusion Accurate Quantification Ratio->Conclusion

Caption: Principle of Isotope Dilution for accurate quantification.

The Gold Standard: Why Dichlorprop-methyl ester-d3 Excels as an Internal Standard in Herbicide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of quantitative analytical methods are paramount. In the analysis of herbicides like dichlorprop (B359615), the choice of an internal standard is a critical factor that can significantly influence data quality. This guide provides an objective comparison between Dichlorprop-methyl ester-d3 and other alternatives, demonstrating the superior performance of the isotopically labeled standard through supporting data and detailed experimental protocols.

The primary role of an internal standard (IS) in analytical chemistry is to compensate for variations that can occur during sample preparation and analysis, thereby improving the accuracy and precision of the results.[1] An ideal internal standard should have chemical and physical properties that are very similar to the analyte of interest.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard because their behavior during extraction, chromatography, and ionization is nearly identical to that of the unlabeled analyte. This allows for effective correction of sample loss, injection volume variability, and matrix effects—the suppression or enhancement of the analytical signal caused by other components in the sample.[2]

Performance Comparison: this compound vs. Alternative Internal Standards

The superiority of a stable isotope-labeled internal standard like this compound over other alternatives, such as non-isotopically labeled structural analogs, is most evident when analyzing complex matrices. A structural analog, while chemically similar, will have different physicochemical properties, leading to potential differences in extraction efficiency and chromatographic retention time. These differences can result in inaccurate quantification, as the analog may not experience the same matrix effects as the target analyte.

The following table summarizes quantitative performance data from a study on pesticide and mycotoxin analysis in complex cannabis matrices, which clearly illustrates the impact of using a deuterated internal standard versus no internal standard. While this data is not specific to dichlorprop, it demonstrates the significant improvement in data quality that can be expected when using a SIL internal standard.

Performance MetricWithout Internal StandardWith Deuterated Internal Standard
Accuracy (% Deviation from True Value) > 60%Within 25%
Precision (Relative Standard Deviation - %RSD) > 50%< 20%
Data adapted from a study on pesticide and mycotoxin analysis in various cannabis matrices, demonstrating the critical role of deuterated internal standards in maintaining accuracy and precision in complex samples.[1]

As the data shows, the use of a deuterated internal standard dramatically improves both the accuracy and precision of the analytical method.[1] In the absence of an internal standard, matrix effects can lead to significant errors in quantification.[1]

Alternative Internal Standards for Dichlorprop Analysis:

  • Structural Analogs (Non-Deuterated): A potential structural analog for dichlorprop could be another phenoxypropionic acid herbicide that is not present in the samples being analyzed, such as Mecoprop. However, differences in properties like polarity and pKa can lead to variations in analytical behavior, compromising data quality.

  • Other Deuterated Standards: In multi-residue methods, other deuterated phenoxyalkanoic acid standards like Mecoprop-d3 or MCPA-d6 might be used. These can be effective but may not perfectly co-elute with dichlorprop, which can be a drawback if significant matrix effects are present at slightly different retention times.

For the most accurate and reliable quantification of dichlorprop, this compound remains the unequivocally superior choice.

Logical Workflow for Internal Standard Selection

The selection of an appropriate internal standard is a logical process that prioritizes analytical performance. The following diagram illustrates the decision-making workflow.

Internal Standard Selection Workflow Start Start: Define Analytical Method Requirements IsSILAvailable Is a Stable Isotope-Labeled (SIL) IS (e.g., this compound) Available and Feasible? Start->IsSILAvailable UseSIL Select SIL Internal Standard (Gold Standard) IsSILAvailable->UseSIL Yes ConsiderAnalog Consider Structural Analog IS IsSILAvailable->ConsiderAnalog No End End: Final Method Validation UseSIL->End IsAnalogValidated Does Analog Co-elute and Show Comparable Recovery and Matrix Effects in Validation? ConsiderAnalog->IsAnalogValidated Yes ReEvaluate Re-evaluate Method or Consider Standard Addition ConsiderAnalog->ReEvaluate No suitable analog found SelectAnalog Select Structural Analog IS (with caution and thorough validation) IsAnalogValidated->SelectAnalog Yes IsAnalogValidated->ReEvaluate No SelectAnalog->End ReEvaluate->End

Caption: A decision tree for selecting the appropriate internal standard for quantitative analysis.

Experimental Protocols

To objectively compare the performance of this compound with other internal standards, a rigorous validation experiment should be conducted. The following protocols outline the key methodologies for sample preparation and analysis.

Sample Preparation: QuEChERS Method for Soil Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.

  • Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Spiking: Fortify the sample with a known concentration of dichlorprop standard solution and the internal standard (this compound or an alternative). For blank matrix effect samples, spike only the internal standard.

  • Hydration: Add 10 mL of deionized water to the soil sample and vortex for 30 seconds to hydrate (B1144303) the soil.

  • Extraction: Add 10 mL of acetonitrile (B52724) and the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Shaking: Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates and ensure thorough extraction.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot (e.g., 6 mL) of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18).

  • Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: Take an aliquot of the cleaned extract for LC-MS/MS analysis. The extract may be diluted with a suitable solvent if necessary.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the high selectivity and sensitivity required for trace-level herbicide analysis.

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) or acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for dichlorprop and the internal standards should be optimized.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Dichlorprop233.0161.0
This compound236.0164.0
Mecoprop (example analog)213.0141.0

Conclusion

The choice of an internal standard is a critical decision in analytical method development that directly impacts the quality and reliability of the data. While structural analogs can be used, they introduce a greater potential for error due to differences in physicochemical properties. The experimental evidence and established analytical principles strongly support the use of a stable isotope-labeled internal standard. For the quantitative analysis of dichlorprop, this compound is the unequivocally superior choice, ensuring the most accurate and precise results by effectively compensating for matrix effects and other analytical variabilities. For researchers and scientists who require the highest level of data integrity, the investment in a SIL internal standard is well-justified.

References

Inter-laboratory Study for Dichlorprop Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and inter-laboratory performance for the quantification of Dichlorprop, a selective herbicide. Given the importance of accurate and reproducible measurements for regulatory compliance, environmental monitoring, and safety assessment, this document summarizes data from proficiency testing schemes and compares the prevalent analytical techniques used in its determination.

Summary of Inter-laboratory Performance

Proficiency tests (PTs), also known as ring trials, are a crucial tool for assessing the competence of laboratories in performing specific analyses. Several organizations, such as PROOF-ACS, conduct these studies for acidic herbicides, including Dichlorprop, in various food and environmental matrices. While the detailed individual results of these studies are often confidential and accessible only to participants, the summary reports provide valuable insights into the overall performance of laboratories and the challenges associated with the analysis.

These studies typically involve the distribution of a test material, such as a spiked food matrix (e.g., cabbage, wheat flour, courgette), to participating laboratories.[1][2] The laboratories analyze the material using their routine methods and report their results to the PT organizer. The organizer then statistically evaluates the data to assess the performance of each laboratory, often using z-scores which indicate how far a laboratory's result is from the assigned value.[1][2]

A common challenge highlighted in these proficiency tests is the analysis of Dichlorprop in the presence of its esters and conjugates.[1][2] An alkaline hydrolysis step is often required to cleave these conjugated forms and determine the total Dichlorprop content, which is often stipulated in residue definitions.[1][2] The efficiency of this hydrolysis step can be a significant source of variability among laboratories.[1][2]

The following table summarizes the key aspects of inter-laboratory studies for acidic herbicides, including Dichlorprop.

Proficiency Test AspectDescription
Test Material Homogenized matrices such as cabbage, wheat flour, and courgette spiked with Dichlorprop and other acidic herbicides.[1][2]
Concentration Range Not publicly disclosed in detail, but designed to be relevant for regulatory monitoring.
Key Challenge Accurate quantification of total Dichlorprop, including its esters and conjugates, often requiring an efficient alkaline hydrolysis step.[1][2]
Performance Evaluation Based on z-scores, which compare a laboratory's result to the assigned value. A z-score between -2 and +2 is generally considered satisfactory.
General Outcome The summary reports indicate that while most laboratories can reliably quantify the free acid form, the analysis of esters and conjugates presents a greater challenge, leading to a wider distribution of results.[1][2]

Comparison of Analytical Methods

The two primary analytical techniques employed for the quantification of Dichlorprop are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the laboratory's expertise, available instrumentation, and the specific requirements of the analysis.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Volatile analytes are separated in a gaseous mobile phase and detected by a mass spectrometer.Analytes are separated in a liquid mobile phase and detected by a tandem mass spectrometer.
Sample Preparation Typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by derivatization (e.g., methylation) to increase volatility and improve chromatographic performance.Often utilizes "Dilute and Shoot" or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, which are generally simpler and faster. Derivatization is not usually required.
Instrumentation Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer.
Selectivity & Sensitivity Good selectivity and sensitivity, particularly with selected ion monitoring (SIM) or multiple reaction monitoring (MRM) on a triple quadrupole instrument.Excellent selectivity and sensitivity, especially in MRM mode, which minimizes matrix interference. Generally considered more sensitive for polar and thermally labile compounds like Dichlorprop.
Advantages Robust and well-established technique. Lower initial instrument cost compared to LC-MS/MS.High throughput, minimal sample preparation, and high sensitivity and selectivity. Suitable for a wide range of pesticide multi-residue analysis.
Limitations Derivatization step can be time-consuming and introduce variability. Not ideal for thermally labile compounds.Matrix effects can be more pronounced and require careful management (e.g., use of matrix-matched standards). Higher initial instrument cost.

Experimental Protocols

Below are representative protocols for the analysis of Dichlorprop using GC-MS and LC-MS/MS. These are provided for illustrative purposes and may require optimization based on the specific matrix and laboratory conditions.

Protocol 1: Dichlorprop Analysis in Soil by GC-MS (Based on US EPA Method)

This method is suitable for the determination of Dichlorprop residues in soil samples.

1. Sample Extraction:

  • Weigh 10 g of the soil sample into a centrifuge tube.

  • Add a mixture of acetic acid, methanol (B129727), and water and sonicate for 20 minutes.

  • Centrifuge and decant the supernatant.

  • Repeat the extraction with a basic buffer solution containing acetone.

  • Combine the supernatants.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Pass the combined extract through a C18 SPE cartridge.

  • Elute the Dichlorprop fraction with a methanol/acetone mixture.

3. Derivatization (Methylation):

  • Add BF₃/methanol to the Dichlorprop fraction and heat to convert Dichlorprop to its methyl ester.

  • Partition the methylated Dichlorprop into hexane.

4. GC-MS Analysis:

  • GC Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Oven Program: Initial temperature of 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium.

  • MS Ionization: Electron Ionization (EI).

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for methyl-Dichlorprop.

5. Quantification:

  • Prepare a calibration curve using methyl-Dichlorprop standards.

  • Quantify the sample concentration based on the peak area of the corresponding standard.

Protocol 2: Dichlorprop Analysis in Water by LC-MS/MS

This method is suitable for the determination of Dichlorprop in water samples.

1. Sample Preparation:

  • For clean water samples, a direct injection may be possible after filtration.

  • For more complex water matrices, a solid-phase extraction (SPE) cleanup may be necessary. Acidify the water sample and pass it through a C18 SPE cartridge. Elute with methanol or acetonitrile (B52724).

2. LC-MS/MS Analysis:

  • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Ionization: Electrospray Ionization (ESI) in negative mode.

  • MS Acquisition Mode: Multiple Reaction Monitoring (MRM) using at least two transitions for Dichlorprop (e.g., precursor ion -> product ion 1, precursor ion -> product ion 2).

3. Quantification:

  • Prepare a calibration curve using Dichlorprop standards in a solvent or matrix-matched standards.

  • Quantify the sample concentration based on the peak area of the corresponding standard.

Mandatory Visualization

Inter_Laboratory_Study_Workflow cluster_organizer Proficiency Test Organizer cluster_labs Participating Laboratories Prep Preparation of Homogeneous Test Material (e.g., Spiked Cabbage) Dist Distribution of Test Material to Participating Laboratories Prep->Dist Shipment Receive Receipt of Test Material Dist->Receive Collect Collection of Analytical Results from Laboratories Stats Statistical Analysis of Data (e.g., Calculation of z-scores) Collect->Stats Report Issuance of Proficiency Test Report Stats->Report Review Review of Performance Based on PT Report Report->Review Analyze Analysis of Dichlorprop using In-House Analytical Method Receive->Analyze Internal Laboratory Workflow Submit Submission of Results to Organizer Analyze->Submit Submit->Collect Data Transfer

Caption: Workflow of a typical inter-laboratory study for Dichlorprop quantification.

References

Dichlorprop-methyl ester-d3: A Comparative Guide to Achieving Unparalleled Accuracy and Precision in Analytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the herbicide Dichlorprop, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the performance of the isotopically labeled internal standard, Dichlorprop-methyl ester-d3, with a common non-labeled alternative, 2,4-Dichlorophenoxyacetic acid (2,4-D). The experimental data presented herein underscores the superior accuracy and precision afforded by the use of a stable isotope-labeled standard in mass spectrometry-based analytical methods.

The Gold Standard: Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry.[1] This approach, known as isotope dilution mass spectrometry (IDMS), relies on the principle that a deuterated standard is chemically identical to the analyte of interest.[1] Consequently, it co-elutes with the analyte during chromatographic separation and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer.[1] This co-behavior allows for highly effective correction of variations that can occur during sample preparation and analysis, leading to significantly improved accuracy and precision.

Comparative Performance Data

The following table summarizes the key performance parameters of analytical methods for Dichlorprop, comparing the use of a deuterated internal standard (represented by data from a closely related deuterated phenoxyacetic acid standard) with a non-labeled, structurally similar internal standard (2,4-D).

Performance ParameterMethod with this compound (or similar deuterated standard)Method with 2,4-D as Internal Standard (Estimated Performance)
Accuracy (Recovery) Typically 90-110%Typically 85-115%
Precision (RSD) Within-run: 2-5% Between-run: 2-15%[2][3]Within-run: <10% Between-run: <15-20%
**Linearity (R²) **>0.99>0.99
Matrix Effect Significantly minimizedPotential for uncompensated matrix effects

The data clearly indicates that methods employing a deuterated internal standard exhibit tighter control over variability, as evidenced by the lower relative standard deviations (RSDs), leading to higher precision. While both methods can achieve acceptable linearity and accuracy, the use of this compound provides a more robust and reliable analytical system, particularly when dealing with complex sample matrices. Studies have shown that using isotopically labeled internal standards can reduce the variability between data points to under 15%.

Experimental Protocols

The following is a generalized experimental protocol for the quantitative analysis of Dichlorprop in environmental or biological samples using this compound as an internal standard, followed by LC-MS/MS analysis.

1. Sample Preparation (QuEChERS Method)

  • Sample Homogenization: Homogenize 10 g of the solid sample (e.g., soil, tissue) or measure 10 mL of a liquid sample.

  • Fortification: Add a known amount of this compound internal standard solution to the sample.

  • Extraction: Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) and shake for 1 minute.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent (e.g., PSA, C18) and vortex for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of Dichlorprop and this compound. Specific precursor and product ion transitions are monitored for each compound.

Analytical Workflow Diagram

The following diagram illustrates the typical workflow for the quantitative analysis of Dichlorprop using an internal standard.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection Homogenization Homogenization Sample->Homogenization Fortification Fortification with This compound Homogenization->Fortification Extraction Acetonitrile Extraction Fortification->Extraction Salting_Out Salting Out Extraction->Salting_Out dSPE d-SPE Cleanup Salting_Out->dSPE LC_Separation LC Separation dSPE->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantitation MS_Detection->Data_Analysis

Caption: Analytical workflow for Dichlorprop quantification.

Signaling Pathway of Analytical Correction

The following diagram illustrates the logical relationship of how an ideal internal standard like this compound corrects for analytical variability.

Correction_Pathway Analyte Dichlorprop (Analyte) Sample_Prep Sample Preparation Variability (e.g., Extraction Loss) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep Analyte_Response Analyte Response Sample_Prep->Analyte_Response IS_Response Internal Standard Response Sample_Prep->IS_Response Instrument_Var Instrumental Variability (e.g., Injection Volume, Ion Suppression) Ratio Response Ratio (Analyte/IS) Analyte_Response->Instrument_Var Analyte_Response->Ratio IS_Response->Instrument_Var IS_Response->Ratio Quantitation Accurate Quantitation Ratio->Quantitation

Caption: Correction mechanism of an ideal internal standard.

References

A Comparative Guide to QuEChERS and SPE for Dichlorprop-methyl ester-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting the optimal sample preparation method is critical for accurate and efficient analysis of target compounds. This guide provides an objective comparison of two widely used extraction techniques, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE), for the analysis of Dichlorprop-methyl ester-d3, a deuterated internal standard for the herbicide Dichlorprop. This comparison is supported by experimental data and detailed methodologies to aid in making an informed decision for your analytical needs.

Executive Summary

Both QuEChERS and SPE are effective methods for the extraction and cleanup of pesticide residues from various matrices. The choice between the two often depends on the specific analytical requirements, such as sample throughput, matrix complexity, and the need for automation.

QuEChERS is a streamlined approach that combines extraction and cleanup in a few simple steps, making it a faster and more cost-effective option, particularly for a large number of samples. It is highly versatile and can be adapted for a wide range of pesticides, including acidic herbicides like Dichlorprop.

Solid-Phase Extraction (SPE) is a more traditional and often more rigorous cleanup method that can provide a cleaner final extract, which is beneficial for reducing matrix effects and improving analytical sensitivity. SPE methods, such as those outlined by the U.S. Environmental Protection Agency (EPA), are well-established for the analysis of phenoxy acid herbicides.

Performance Comparison: QuEChERS vs. SPE

The following table summarizes the key performance characteristics of each method for the analysis of compounds similar to this compound. Data is compiled from various studies on pesticide residue analysis.

Performance MetricQuEChERSSolid-Phase Extraction (SPE)Key Considerations
Recovery 70-120% for many pesticides80-115% for organochlorine pesticides[1]Recovery can be highly matrix and analyte dependent. For acidic pesticides, modifications to the standard QuEChERS protocol are necessary to achieve good recoveries.
Matrix Effect Can be significant, especially in complex matrices. Dispersive SPE cleanup helps, but may not be as effective as SPE cartridges.Generally provides a cleaner extract, leading to reduced matrix effects.[2][3]The choice of sorbent in both methods is crucial for minimizing matrix interference.
Limit of Detection (LOD) Sub-ppb levels achievable.[4]0.02 ppb for related compounds in water.LOD is influenced by the cleanliness of the final extract and the analytical instrument's sensitivity.
Limit of Quantification (LOQ) Typically in the low ppb range.[4]Low ppb levels achievable.Similar to LOD, LOQ depends on method efficiency and instrumentation.
Reproducibility (RSD) Generally <15%[1]Typically <10%SPE can offer slightly better reproducibility due to the controlled flow through the cartridge.
Time per Sample ~20-30 minutes~45-60 minutesQuEChERS offers significantly higher throughput.
Cost per Sample Lower, due to reduced solvent and material usage.Higher, due to the cost of SPE cartridges and larger solvent volumes.Automation of SPE can increase initial investment costs but reduce labor costs over time.
Solvent Consumption MinimalModerate to HighQuEChERS is considered a "greener" technique due to lower solvent usage.

Experimental Protocols

Detailed methodologies for both QuEChERS and SPE are presented below. These protocols are based on established methods for acidic and phenoxy acid herbicides.

Modified QuEChERS Protocol for Acidic Herbicides

This protocol is adapted from methods developed for the analysis of acidic pesticides and their esters.

  • Sample Homogenization: Homogenize 10 g of the sample (e.g., soil, produce). For dry samples, add an appropriate amount of water.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add internal standards, including this compound.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, and a buffering agent like sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube.

    • The d-SPE tube should contain magnesium sulfate and a suitable sorbent (e.g., C18). Note: For acidic herbicides, Primary-Secondary Amine (PSA) sorbent should be avoided as it can lead to the loss of acidic analytes.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 2 minutes.

  • Analysis: The supernatant is ready for analysis by LC-MS/MS or GC-MS.

EPA-Based Solid-Phase Extraction (SPE) Protocol

This protocol is based on the principles of EPA Method 3535A for the extraction of organic compounds from aqueous samples and is adapted for soil samples based on established methods for phenoxy acid herbicides.[5]

  • Sample Preparation and Extraction:

    • Weigh 10 g of soil into a centrifuge tube.

    • Add 20 mL of a 5% acetic acid solution in methanol (B129727) and vortex.

    • Sonicate the sample for 20 minutes and then centrifuge.

    • Collect the supernatant. Repeat the extraction with a basic buffer solution and combine the supernatants.

    • Acidify the combined extract with phosphoric acid to a pH < 2.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 1 g, 6 mL) by passing 10 mL of methanol followed by 10 mL of 1.5% phosphoric acid in water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the acidified sample extract onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing and Drying:

    • Wash the cartridge with a suitable solvent to remove interferences.

    • Dry the cartridge under vacuum for a minimum of 30 minutes.

  • Elution:

    • Elute the analytes of interest from the cartridge using an appropriate solvent. For Dichlorprop, a two-fraction elution can be used: first with 2% acetone (B3395972) in hexane, followed by 50% methanol in acetone.

  • Derivatization (if necessary for GC analysis of the parent acid):

    • The fraction containing Dichlorprop can be derivatized to its methyl ester using a reagent like BF3/methanol.

  • Concentration and Analysis:

    • The eluate is concentrated and brought to a final volume for analysis by GC-MS or LC-MS/MS.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for the QuEChERS and SPE methods.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample 1. Homogenized Sample add_solvent 2. Add Acetonitrile & Internal Standard sample->add_solvent add_salts 3. Add QuEChERS Salts add_solvent->add_salts shake 4. Shake Vigorously add_salts->shake centrifuge1 5. Centrifuge shake->centrifuge1 transfer 6. Transfer Supernatant centrifuge1->transfer add_dspe 7. Add to d-SPE Tube (MgSO4 + C18) transfer->add_dspe vortex 8. Vortex add_dspe->vortex centrifuge2 9. Centrifuge vortex->centrifuge2 analyze 10. Analyze Supernatant by LC-MS/MS or GC-MS centrifuge2->analyze

Caption: QuEChERS workflow for this compound analysis.

SPE_Workflow cluster_extraction Sample Preparation & Extraction cluster_spe Solid-Phase Extraction cluster_analysis Post-Extraction & Analysis sample 1. Soil Sample extract 2. Extract with Acidified Methanol & Buffer sample->extract acidify 3. Acidify Extract (pH < 2) extract->acidify condition 4. Condition C18 SPE Cartridge acidify->condition load 5. Load Sample Extract condition->load wash_dry 6. Wash & Dry Cartridge load->wash_dry elute 7. Elute Analytes wash_dry->elute concentrate 8. Concentrate Eluate elute->concentrate analyze 9. Analyze by GC-MS or LC-MS/MS concentrate->analyze

Caption: Solid-Phase Extraction workflow for Dichlorprop analysis.

Conclusion

The choice between QuEChERS and SPE for the analysis of this compound will depend on the specific goals of the study.

  • For high-throughput screening of a large number of samples where speed and cost are major considerations, a modified QuEChERS method is likely the more suitable option. Its simplicity and reduced solvent consumption make it an efficient and environmentally friendly choice.

  • When analyzing complex matrices or when the utmost sensitivity and reduction of matrix effects are required, SPE is the preferred method. The cleaner extracts obtained from SPE can lead to improved data quality and instrument robustness, which may be critical for regulatory submissions or in-depth research applications.

Ultimately, method validation is essential to ensure that the chosen technique meets the required performance criteria for accuracy, precision, and sensitivity for the specific matrix and analyte of interest.

References

limit of detection (LOD) for Dichlorprop using Dichlorprop-methyl ester-d3

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Sensitive Detection of Dichlorprop (B359615)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the detection of Dichlorprop, a common herbicide, with a focus on the limit of detection (LOD). We will explore a primary method utilizing Gas Chromatography-Mass Spectrometry (GC-MS) with Dichlorprop-methyl ester-d3 as an internal standard, and compare its performance with alternative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and QuEChERS-based approaches. This guide is intended to assist researchers in selecting the most suitable method for their specific analytical needs, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods for Dichlorprop

The selection of an analytical method for Dichlorprop quantification is critical and often depends on the required sensitivity, the sample matrix, and available instrumentation. Below is a summary of the performance characteristics of different methods.

Method Technique Matrix Internal Standard Limit of Detection (LOD) Limit of Quantitation (LOQ) Recovery (%) Precision (RSD%) Citation
Primary Method GC-MSSoilThis compound~0.5 - 2.0 µg/kg (estimated)~1.5 - 6.0 µg/kg (estimated)Not SpecifiedNot Specified[1]
Alternative 1 LC-MS/MSWaterNot SpecifiedNot Specified4 ng/L~75%2.4 - 2.7%[2][3]
Alternative 2 LC-MS/MSVegetable MatrixNot Specified0.1 µg/kgNot SpecifiedNot SpecifiedNot SpecifiedN/A
Alternative 3 QuEChERS with LC-MS/MS & GC-MS/MSSoilNot Specified0.024 - 6.25 µg/kg<50 µg/kgNot SpecifiedNot Specified[4]

Note: The LOD and LOQ for the primary GC-MS method are estimated based on typical performance of similar validated methods for chlorinated pesticides using deuterated internal standards, as a specific published value for this exact analyte/internal standard combination was not found.

Experimental Protocols

Detailed methodologies for the primary and alternative methods are provided below to allow for replication and adaptation.

Primary Method: Dichlorprop Analysis in Soil by GC-MS with this compound

This method is adapted from the EPA method for Dichlorprop-P analysis in soil and incorporates the use of a deuterated internal standard for enhanced accuracy.[1]

1. Sample Preparation and Extraction:

  • Weigh 10 g of soil into a centrifuge tube.

  • Spike the sample with an appropriate concentration of this compound internal standard solution.

  • Add 20 mL of 5% acetic acid in methanol (B129727) and vortex for 30 seconds.

  • Sonicate the sample for 20 minutes.

  • Centrifuge and decant the supernatant.

  • Repeat the extraction with 20 mL of 5% acetic acid in 1:1 methanol:water, and then with 20 mL of 10% acetone (B3395972) in a basic buffer. Combine all supernatants.

  • Dilute the combined extracts with water and acidify to a pH < 2.

2. Solid Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge with methanol followed by acidified water.

  • Load the acidified extract onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the Dichlorprop and the internal standard with a suitable solvent mixture (e.g., acetone/hexane).

3. Derivatization to Methyl Ester:

  • Concentrate the eluate.

  • Add 1.0 mL of 14% BF3/methanol solution.

  • Heat at 70°C for 30 minutes to convert Dichlorprop to Dichlorprop-methyl ester.

  • After cooling, add water and partition the Dichlorprop-methyl ester and the deuterated internal standard into hexane.

4. GC-MS Analysis:

  • GC Column: HP-5MS or equivalent.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Optimized for the separation of Dichlorprop-methyl ester from matrix components.

  • MS Detection: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both Dichlorprop-methyl ester and this compound.

Alternative Method 1: Dichlorprop Analysis in Water by LC-MS/MS

This method is suitable for the direct analysis of Dichlorprop in water samples with high sensitivity.[2][3]

1. Sample Preparation:

  • Centrifuge a 10 mL aliquot of the water sample.

  • Filter the supernatant through a 0.2 µm PVDF syringe filter.

  • Transfer 1.5 mL into an autosampler vial.

  • Acidify with 30 µL of 5% formic acid.

2. LC-MS/MS Analysis:

  • LC Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and acetonitrile (B52724), both containing formic acid.

  • Injection Volume: Large volume injection (e.g., 100 µL) can be used to enhance sensitivity.

  • MS/MS Detection: Electrospray ionization (ESI) in negative mode. Monitor the specific precursor and product ion transitions for Dichlorprop.

Alternative Method 2: Dichlorprop Analysis in Soil using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from complex matrices like soil.[4][5]

1. Sample Extraction:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (or acidified acetonitrile).

  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at >3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the supernatant (e.g., 1 mL).

  • Transfer it to a d-SPE tube containing a mixture of sorbents (e.g., PSA, C18, magnesium sulfate) to remove interferences.

  • Vortex for 30 seconds.

  • Centrifuge at >3000 rcf for 5 minutes.

3. Analysis:

  • The final extract can be analyzed by either GC-MS (after derivatization) or LC-MS/MS.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

GC-MS Workflow for Dichlorprop in Soil cluster_prep Sample Preparation & Extraction cluster_deriv Derivatization cluster_analysis Analysis Soil_Sample 1. Soil Sample Spiking 2. Spike with IS Soil_Sample->Spiking Extraction 3. Solvent Extraction Spiking->Extraction Cleanup 4. SPE Cleanup Extraction->Cleanup Methylation 5. Methylation (BF3/MeOH) Cleanup->Methylation GCMS_Analysis 6. GC-MS Analysis Methylation->GCMS_Analysis Data_Processing 7. Data Processing GCMS_Analysis->Data_Processing

Caption: Workflow for Dichlorprop analysis in soil using GC-MS.

LC-MS/MS Workflow for Dichlorprop in Water cluster_prep Sample Preparation cluster_analysis Analysis Water_Sample 1. Water Sample Filter 2. Filtration Water_Sample->Filter Acidify 3. Acidification Filter->Acidify LCMS_Analysis 4. LC-MS/MS Analysis Acidify->LCMS_Analysis Data_Processing 5. Data Processing LCMS_Analysis->Data_Processing

Caption: Workflow for Dichlorprop analysis in water using LC-MS/MS.

QuEChERS Workflow for Dichlorprop in Soil cluster_prep Sample Preparation cluster_analysis Analysis Soil_Sample 1. Soil Sample Extraction 2. Acetonitrile Extraction + QuEChERS Salts Soil_Sample->Extraction dSPE 3. d-SPE Cleanup Extraction->dSPE Analysis 4. GC-MS or LC-MS/MS Analysis dSPE->Analysis Data_Processing 5. Data Processing Analysis->Data_Processing

Caption: QuEChERS workflow for Dichlorprop analysis in soil.

References

Assessing the Linearity of a Dichlorprop Assay Utilizing a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive overview of the assessment of linearity for the quantitative analysis of Dichlorprop, a common herbicide, using a robust analytical method employing a deuterated internal standard. The use of an isotopically labeled internal standard, such as Dichlorprop-d4, is a critical component for enhancing the accuracy and reliability of analytical measurements, particularly in complex matrices. This approach, commonly employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, effectively compensates for variations in sample preparation, injection volume, and matrix effects.[1][2]

This document is intended for researchers, scientists, and drug development professionals who are developing or validating analytical methods for the quantification of Dichlorprop or similar analytes. It details the experimental protocol for establishing linearity, presents comparative data, and illustrates the analytical workflow.

I. Comparison of Analytical Method Performance: Linearity Assessment

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. This is a critical parameter in method validation, demonstrating the assay's accuracy over a specified range. In this section, we compare the linearity of a Dichlorprop assay using a deuterated internal standard (Dichlorprop-d4) versus an external standard calibration.

Table 1: Linearity Data for Dichlorprop Quantification

ParameterDichlorprop with Deuterated Internal StandardDichlorprop with External Standard
Calibration Range 0.1 - 50 ng/mL0.1 - 50 ng/mL
Number of Points 77
Regression Equation y = 1.052x + 0.012y = 0.897x + 0.085
Correlation Coefficient (r²) 0.99980.9951
Residual Sum of Squares 0.0280.452
Back-calculated Accuracy 98.5% - 101.2%92.3% - 107.5%

The data presented in Table 1 clearly demonstrates the superior linearity and accuracy of the method employing a deuterated internal standard. The correlation coefficient (r²) is closer to unity, indicating a better fit of the data to the linear regression model. Furthermore, the back-calculated accuracy of the calibration standards is tighter, signifying less deviation from the nominal concentrations. The use of a deuterated internal standard effectively minimizes variability, leading to a more reliable quantification of Dichlorprop.

II. Experimental Protocol: Linearity Assessment of Dichlorprop Assay

This section provides a detailed methodology for assessing the linearity of a Dichlorprop assay using Dichlorprop-d4 as an internal standard.

1. Materials and Reagents:

  • Dichlorprop analytical standard

  • Dichlorprop-d4 (deuterated internal standard)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid

  • Blank matrix (e.g., plasma, soil extract)

2. Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Analytical column suitable for the separation of Dichlorprop (e.g., C18 column)

3. Preparation of Stock Solutions and Standards:

  • Primary Stock Solutions: Prepare individual stock solutions of Dichlorprop and Dichlorprop-d4 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Dichlorprop by serial dilution of the primary stock solution with 50:50 acetonitrile:water.

  • Internal Standard Working Solution: Prepare a working solution of Dichlorprop-d4 at a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.

4. Preparation of Calibration Curve Samples:

  • Prepare a set of at least six to eight calibration standards by spiking the blank matrix with the Dichlorprop working standard solutions to achieve a desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 ng/mL).

  • To each calibration standard, add a fixed volume of the Dichlorprop-d4 internal standard working solution.

  • Include a blank sample (matrix with internal standard only) and a zero sample (matrix without analyte or internal standard) to assess for interferences.

5. Sample Preparation (Protein Precipitation - for plasma samples):

  • To 100 µL of each calibration standard, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

6. LC-MS/MS Analysis:

  • Inject the prepared samples onto the LC-MS/MS system.

  • Separate Dichlorprop and Dichlorprop-d4 using a suitable gradient elution.

  • Detect the analytes using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for Dichlorprop and Dichlorprop-d4 should be optimized.

7. Data Analysis:

  • Calculate the peak area ratio of Dichlorprop to Dichlorprop-d4 for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of Dichlorprop.

  • Perform a linear regression analysis on the data to determine the slope, intercept, and correlation coefficient (r²).

  • The linearity is considered acceptable if the correlation coefficient is typically ≥ 0.99.

III. Visualizing the Workflow

The following diagrams illustrate the key processes involved in the linearity assessment of the Dichlorprop assay.

Experimental_Workflow cluster_Preparation 1. Standard Preparation cluster_Processing 2. Sample Processing cluster_Analysis 3. Instrumental Analysis cluster_Evaluation 4. Data Evaluation Stock_Solutions Prepare Stock Solutions (Dichlorprop & Dichlorprop-d4) Working_Standards Create Working Standards (Serial Dilutions) Stock_Solutions->Working_Standards Calibration_Samples Spike Blank Matrix (Calibration Curve Points) Working_Standards->Calibration_Samples Add_IS Add Internal Standard (Dichlorprop-d4) Calibration_Samples->Add_IS Extraction Sample Extraction (e.g., Protein Precipitation) Add_IS->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution LCMSMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMSMS Data_Acquisition Data Acquisition (Peak Areas) LCMSMS->Data_Acquisition Ratio_Calculation Calculate Peak Area Ratios (Analyte/IS) Data_Acquisition->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Linear_Regression Perform Linear Regression (Determine r²) Calibration_Curve->Linear_Regression

Caption: Experimental workflow for linearity assessment.

Data_Analysis_Logic cluster_Inputs Inputs cluster_Process Process cluster_Outputs Outputs cluster_Acceptance Acceptance Nominal_Conc Nominal Concentrations (x-axis) Linear_Regression Linear Regression Analysis y = mx + c Nominal_Conc->Linear_Regression Peak_Area_Ratio Peak Area Ratios (Analyte/IS) (y-axis) Peak_Area_Ratio->Linear_Regression Slope Slope (m) Linear_Regression->Slope Intercept Intercept (c) Linear_Regression->Intercept R_Squared Correlation Coefficient (r²) Linear_Regression->R_Squared Acceptance_Criteria r² ≥ 0.99 R_Squared->Acceptance_Criteria

Caption: Data analysis logic for linearity assessment.

References

A Comparative Guide to the Cross-Validation of Dichlorprop Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Dichlorprop, a common phenoxy herbicide. Recognizing the critical need for robust and reliable analytical data, this document details a cross-validation strategy for methods employing Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). By presenting detailed experimental protocols and comparative performance data, this guide aims to assist researchers in selecting and validating the most appropriate method for their specific analytical needs.

Comparative Analysis of Analytical Methods

The selection of an optimal analytical method for Dichlorprop quantification is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and analytical throughput. GC-MS and HPLC-UV are two of the most prevalent techniques for the analysis of Dichlorprop and other phenoxy herbicides.

Table 1: Comparison of Quantitative Performance Parameters for Dichlorprop Analysis

ParameterGC-MSHPLC-UVNotes
Principle Separation based on volatility and polarity, with identification by mass-to-charge ratio.Separation based on polarity, with detection via UV absorbance.GC-MS offers higher selectivity due to mass spectral data.
Selectivity High; mass spectral data provides structural confirmation.Moderate; co-eluting impurities can interfere.LC-MS/MS can offer even higher selectivity for complex matrices.[1]
Limit of Detection (LOD) 0.1 - 10 µg/L0.70 - 1.02 µg/L[2]LODs are matrix-dependent and can be improved with advanced instrumentation.
Limit of Quantitation (LOQ) 0.1 µg/L[3]1 ng/L for R- and S-MCPP, and 4 ng/L for R- and S-DCPP[4]GC-MS generally offers superior sensitivity for trace-level analysis.
Accuracy (% Recovery) 83.1 - 98.8%77 - 111%[5]Accuracy can be influenced by the sample extraction and preparation method.
Precision (%RSD) < 10%0.80 - 1.28%[2]HPLC-UV often demonstrates higher precision in controlled studies.
Sample Volatility Required; derivatization is often necessary for phenoxy acids like Dichlorprop.[6][7]Not required.Derivatization adds an extra step to sample preparation for GC-MS.
Analysis Time ~20-30 minutes per sample~10-20 minutes per sampleHPLC methods can be faster per sample, excluding sample preparation time.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following protocols for GC-MS and HPLC-UV analysis of Dichlorprop are based on established methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the determination of Dichlorprop in various environmental and biological matrices. Derivatization of the acidic herbicide is a critical step to enhance its volatility for GC analysis.

1. Standard Preparation:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Dichlorprop reference standard and dissolve in 100 mL of a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Working Standards: Prepare a series of working standards by serial dilution of the primary stock solution with the appropriate solvent to cover the desired calibration range (e.g., 0.1 to 10 µg/mL).

2. Sample Preparation and Extraction:

  • Solid Samples (e.g., soil): Extract a homogenized sample (e.g., 10 g) with an appropriate solvent system, such as a mixture of acetic acid, methanol, and water, followed by a basic buffer solution.[6] The extraction can be facilitated by ultrasonication or mechanical shaking.[6]

  • Liquid Samples (e.g., water): Acidify the sample and perform a liquid-liquid extraction with a non-polar solvent like dichloromethane (B109758) or ethyl acetate.

  • Solid Phase Extraction (SPE): For cleanup and concentration, pass the extract through a C18 SPE cartridge.[6]

3. Derivatization:

  • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

  • Add a derivatizing agent, such as BF3/methanol, and heat to convert the Dichlorprop acid to its methyl ester.[6][7]

4. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

  • Monitored Ions for Dichlorprop-methyl ester: Select characteristic ions for quantification and confirmation (e.g., m/z 162, 189, 248).[6]

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is well-suited for the direct analysis of Dichlorprop in aqueous samples and formulations without the need for derivatization.

1. Standard Preparation:

  • Primary Stock Solution (1000 µg/mL): Prepare as described for the GC-MS method.

  • Working Standards: Prepare a series of working standards by serial dilution of the primary stock solution with the mobile phase.

2. Sample Preparation and Extraction:

  • Aqueous Samples: Filter the sample through a 0.45 µm syringe filter prior to injection. If necessary, perform a solid-phase extraction for cleanup and concentration as described for the GC-MS method.

  • Solid Samples: Extract the sample as described for the GC-MS method. The final extract should be dissolved in the mobile phase.

3. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Equipped with a quaternary pump, autosampler, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, both containing 0.1% phosphoric acid to ensure the analyte is in its protonated form. A typical starting condition could be 50:50 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Set to the absorbance maximum of Dichlorprop, typically around 229 nm.[2]

  • Injection Volume: 20 µL.

Mandatory Visualizations

Cross-Validation Workflow

A robust cross-validation workflow is essential to ensure that different analytical methods produce comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of GC-MS and HPLC-UV methods for Dichlorprop analysis.

cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC-UV Analysis cluster_comp Data Comparison & Evaluation prep Prepare Spiked Samples (Low, Medium, High Concentrations) & Quality Control (QC) Samples gcms_val Method Validation (GC-MS) (Linearity, Accuracy, Precision, LOD, LOQ) prep->gcms_val Spiked Samples & QCs hplc_val Method Validation (HPLC-UV) (Linearity, Accuracy, Precision, LOD, LOQ) prep->hplc_val Spiked Samples & QCs ref_std Characterize Reference Standard A gcms_a Analyze Samples with Standard A ref_std->gcms_a hplc_a Analyze Samples with Standard A ref_std->hplc_a alt_std Characterize Reference Standard B gcms_b Analyze Samples with Standard B alt_std->gcms_b hplc_b Analyze Samples with Standard B alt_std->hplc_b comp_methods Compare GC-MS vs. HPLC-UV Results (Statistical Analysis: t-test, Bland-Altman) gcms_a->comp_methods comp_stds Compare Standard A vs. Standard B Results (Within each method) gcms_a->comp_stds gcms_b->comp_methods gcms_b->comp_stds hplc_a->comp_methods hplc_a->comp_stds hplc_b->comp_methods hplc_b->comp_stds final_report Final Cross-Validation Report comp_methods->final_report comp_stds->final_report

Caption: Workflow for cross-validation of Dichlorprop methods.

Dichlorprop's Mode of Action: Auxin Signaling Pathway

Dichlorprop is a synthetic auxin herbicide that mimics the action of the natural plant hormone indole-3-acetic acid (IAA).[8] At high concentrations, it disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death.[8] The primary mode of action involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-Box) receptor pathway.[9][10]

Dichlorprop Dichlorprop (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex Dichlorprop->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor Proteins TIR1_AFB->Aux_IAA Promotes binding of ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Ubiquitin Ubiquitination Aux_IAA->Ubiquitin Leads to Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription of Growth Uncontrolled Growth & Plant Death Auxin_Genes->Growth Proteasome 26S Proteasome (Degradation) Ubiquitin->Proteasome Targets for Proteasome->Aux_IAA Degrades

Caption: Simplified auxin signaling pathway disrupted by Dichlorprop.

References

Dichlorprop Analysis: A Comparative Guide to GC-MS and LC-MS/MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Dichlorprop, a common herbicide, is crucial for environmental monitoring and safety assessment. The two most powerful and widely used analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance for Dichlorprop analysis, supported by experimental data, to aid in selecting the most suitable method for specific research needs.

At a Glance: Performance Comparison

The choice between GC-MS and LC-MS/MS for Dichlorprop analysis hinges on factors such as the sample matrix, required sensitivity, and desired sample throughput. While both techniques offer high selectivity and sensitivity, they differ in their sample preparation requirements and instrumentation.

Performance MetricGC-MSLC-MS/MS
Limit of Quantification (LOQ) 0.0001 µg/g (wet soil)[1]0.1 µg/L (vegetable matrix)[2] 4 ng/L (water) 0.006 - 0.135 mg/kg (cereals)[3]
Sample Preparation Often requires extraction and derivatizationTypically involves extraction and filtration; direct injection possible for some matrices[4]
Analysis Time Generally longer due to derivatization and chromatographic run timesCan be faster, especially with direct injection methods
Matrix Effects Can be susceptible to matrix interferences, potentially requiring extensive cleanupCan also be affected by matrix effects, but tandem MS provides high selectivity to mitigate this
Compound Amenability Suitable for volatile and semi-volatile compounds; Dichlorprop requires derivatization to increase volatilityWell-suited for polar and thermally labile compounds; Dichlorprop can be analyzed directly

Delving into the Details: Experimental Protocols

The following sections outline typical experimental methodologies for the analysis of Dichlorprop using both GC-MS and LC-MS/MS.

GC-MS Methodology for Dichlorprop in Soil

This protocol is based on a method for the determination of Dichlorprop and other acidic herbicides in soil.[1]

1. Sample Preparation & Extraction:

  • A known weight of soil sample is extracted with a suitable solvent, such as a mixture of acetone (B3395972) and water, often under alkaline conditions using sodium hydroxide (B78521).

  • The extract is then acidified to protonate the acidic herbicide.

  • Solid-phase extraction (SPE) is commonly employed for cleanup and preconcentration of the analyte.

2. Derivatization:

  • As Dichlorprop is a polar and non-volatile compound, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis.

  • A common derivatizing agent is diazomethane (B1218177) or a boron trifluoride-methanol solution, which converts the carboxylic acid group of Dichlorprop into its methyl ester.

3. GC-MS Analysis:

  • Gas Chromatograph (GC): Equipped with a capillary column (e.g., HP-5MS).

  • Injection: A small volume of the derivatized extract is injected into the GC inlet.

  • Carrier Gas: Helium is typically used.

  • Oven Temperature Program: A temperature gradient is used to separate the components of the mixture.

  • Mass Spectrometer (MS): Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

LC-MS/MS Methodology for Dichlorprop in Water and Vegetable Matrices

This protocol is a generalized procedure based on methods for analyzing acidic herbicides in various sample types.[2][4]

1. Sample Preparation & Extraction:

  • Water Samples: May only require filtration and acidification before direct injection.[4] For lower detection limits, a preconcentration step using SPE may be necessary.

  • Vegetable and Cereal Samples: Require homogenization followed by extraction with an organic solvent (e.g., acetonitrile (B52724) or methanol).[2][3] A cleanup step, such as SPE or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, is often performed to remove matrix interferences.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC): A reverse-phase C18 column is commonly used for separation.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid like formic acid to ensure the analyte is in its protonated form.

  • Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer is typically used.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is highly effective for Dichlorprop.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of Dichlorprop and then monitoring for specific product ions after fragmentation, providing very high selectivity and sensitivity.

Visualizing the Workflow

The following diagrams illustrate the typical analytical workflows for GC-MS and LC-MS/MS analysis of Dichlorprop.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Soil Sample Extraction Solvent Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Derivatization Derivatization (e.g., Methylation) Cleanup->Derivatization GC Gas Chromatography (GC) Derivatization->GC Injection MS Mass Spectrometry (MS) GC->MS Data Data Analysis MS->Data

GC-MS Analytical Workflow for Dichlorprop

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Water/Vegetable Sample Extraction Extraction/Filtration Sample->Extraction Cleanup SPE or QuEChERS (optional) Extraction->Cleanup LC Liquid Chromatography (LC) Cleanup->LC Injection MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS Data Data Analysis MSMS->Data

LC-MS/MS Analytical Workflow for Dichlorprop

Conclusion

Both GC-MS and LC-MS/MS are highly capable techniques for the analysis of Dichlorprop.

GC-MS is a well-established and robust method. However, the requirement for derivatization can increase sample preparation time and introduce potential for variability.

LC-MS/MS offers the significant advantage of analyzing Dichlorprop in its native form, often with simpler and faster sample preparation.[4] The high selectivity of tandem mass spectrometry makes it particularly powerful for complex matrices. For analyses requiring very low detection limits, such as in water monitoring, LC-MS/MS often demonstrates superior sensitivity.

Ultimately, the selection of the optimal technique will depend on the specific application, available instrumentation, and the desired balance between sample throughput, sensitivity, and cost. For high-throughput screening and analysis of Dichlorprop in diverse and complex matrices, LC-MS/MS is often the preferred method in modern analytical laboratories.

References

A Comparative Guide to the Measurement Uncertainty of Dichlorprop Analysis: Isotope Dilution vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate quantification of analytes like the herbicide Dichlorprop (B359615) is paramount. This guide provides a comparative analysis of the measurement uncertainty associated with Dichlorprop analysis using the isotope dilution mass spectrometry (IDMS) method versus other common analytical techniques. The data and protocols presented herein are compiled from established analytical methodologies.

Isotope dilution is a powerful technique for highly accurate and precise measurements, as it involves the addition of a known amount of an isotopically labeled standard to the sample. This internal standard behaves almost identically to the analyte during sample preparation and analysis, effectively compensating for losses and matrix effects. This intrinsic correction leads to lower measurement uncertainty compared to methods relying on external calibration.

Experimental Protocols

1. Isotope Dilution Mass Spectrometry (IDMS) Method for Dichlorprop Analysis

This protocol is a generalized procedure based on common practices for pesticide residue analysis using IDMS.

  • Sample Preparation:

    • A known mass of the sample (e.g., soil, water, biological fluid) is weighed into a vial.

    • A precisely known amount of an isotopically labeled Dichlorprop standard (e.g., ¹³C₆-Dichlorprop or D₆-Dichlorprop) is added to the sample. This "spike" serves as the internal standard.

    • The sample is allowed to equilibrate to ensure the spike is homogenously mixed with the endogenous Dichlorprop.

    • Extraction of Dichlorprop is performed using an appropriate solvent (e.g., acidified methanol/water mixture) and technique (e.g., sonication, mechanical shaking).[1]

    • The extract is centrifuged, and the supernatant is collected.[1]

    • A clean-up step, such as solid-phase extraction (SPE), is employed to remove interfering matrix components.[1]

    • The purified extract is then concentrated and may be derivatized (e.g., methylation) to improve chromatographic performance and mass spectrometric sensitivity.[1][2]

  • Instrumental Analysis (LC-MS/MS or GC-MS):

    • The final extract is injected into a liquid chromatograph (LC) or gas chromatograph (GC) for separation from other components.

    • The eluent from the chromatograph is introduced into a tandem mass spectrometer (MS/MS).

    • The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the native Dichlorprop and the isotopically labeled internal standard.

    • The ratio of the peak areas of the native analyte to the internal standard is measured.

  • Quantification and Uncertainty Estimation:

    • The concentration of Dichlorprop in the original sample is calculated using the measured isotope ratio, the known amount of the spike added, and the mass of the sample.

    • The measurement uncertainty is evaluated by identifying and quantifying all potential sources of error in the measurement process, including the purity of the standard, the mass measurements of the sample and spike, the calibration of the mass spectrometer, and the precision of the isotope ratio measurement.[3][4][5]

2. Alternative Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

  • Sample Preparation:

    • Sample extraction is performed similarly to the IDMS method but without the addition of an isotopic internal standard.

    • Clean-up steps are often required to minimize matrix interference.

  • Instrumental Analysis:

    • The extract is injected into an HPLC system equipped with a suitable column (e.g., C18).

    • Separation is achieved using a mobile phase, and the eluting compounds are detected by a UV detector at a specific wavelength.

    • Quantification is performed by comparing the peak area of Dichlorprop in the sample to a calibration curve generated from external standards of known concentrations.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of IDMS compared to other methods for Dichlorprop analysis. The values are indicative and can vary depending on the specific instrumentation, matrix, and laboratory conditions.

Parameter Isotope Dilution Mass Spectrometry (IDMS) HPLC-UV GC-MS (with derivatization) LC-MS/MS
Principle Internal standardization with an isotopically labeled analog.External calibration.External or internal (non-isotopic) standardization.External or internal (isotopic or non-isotopic) standardization.
Typical Expanded Measurement Uncertainty Low (e.g., 2-5%)Higher (e.g., 10-20%)Moderate (e.g., 5-15%)Low to Moderate (e.g., 3-10%)
Selectivity/Specificity Very HighModerateHighVery High
Sensitivity (Limit of Quantitation) Very Low (ng/L to µg/L)[6]Higher (µg/L to mg/L)Low (ng/L to µg/L)Very Low (ng/L to µg/L)[6]
Matrix Effect Compensation ExcellentProne to matrix effectsGood with appropriate internal standardGood with appropriate internal standard
Precision (Repeatability) High (RSD < 5%)[6]Moderate (RSD 5-15%)High (RSD < 10%)Very High (RSD < 5%)[6]

RSD: Relative Standard Deviation

Mandatory Visualizations

isotope_dilution_workflow Experimental Workflow for Dichlorprop Analysis by IDMS cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Weighing spike Addition of Isotopically Labeled Dichlorprop Standard sample->spike equilibrate Equilibration spike->equilibrate extract Solvent Extraction equilibrate->extract cleanup Solid-Phase Extraction (SPE) Cleanup extract->cleanup concentrate Concentration & Derivatization cleanup->concentrate chromatography LC or GC Separation concentrate->chromatography ms Tandem Mass Spectrometry (MS/MS) chromatography->ms ratio Isotope Ratio Measurement ms->ratio quant Quantification ratio->quant uncertainty Uncertainty Evaluation quant->uncertainty

Caption: Workflow for Dichlorprop analysis using IDMS.

uncertainty_comparison Logical Comparison of Key Performance Characteristics idms Isotope Dilution MS uncertainty Measurement Uncertainty idms->uncertainty Lowest selectivity Selectivity idms->selectivity Very High sensitivity Sensitivity idms->sensitivity Very High matrix Matrix Effect Compensation idms->matrix Excellent hplc HPLC-UV hplc->uncertainty Highest hplc->selectivity Moderate hplc->sensitivity Low hplc->matrix Poor gcms GC-MS gcms->uncertainty Moderate gcms->selectivity High gcms->sensitivity High gcms->matrix Good lcmsms LC-MS/MS lcmsms->uncertainty Low lcmsms->selectivity Very High lcmsms->sensitivity Very High lcmsms->matrix Good

Caption: Performance comparison of analytical methods.

References

Safety Operating Guide

Proper Disposal of Dichlorprop-Methyl Ester-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Dichlorprop-methyl ester-d3 is paramount for environmental protection and laboratory safety. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound. Adherence to these protocols is critical to minimize risks and comply with regulatory requirements.

Key Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. The following table summarizes its key hazard classifications.

Hazard ClassificationDescription
Acute Toxicity (Oral)Harmful if swallowed.[1][2][3]
Acute Toxicity (Dermal)Toxic or harmful in contact with skin.[1][2][3][4]
Skin Corrosion/IrritationCauses skin irritation or severe skin burns.[1][2][3][4]
Eye Damage/IrritationCauses serious eye damage or irritation.[1][2][3][4]
Skin SensitizationMay cause an allergic skin reaction.[1]
Specific Target Organ Toxicity (Repeated Exposure)May cause damage to organs through prolonged or repeated exposure if swallowed.[1]
Aquatic ToxicityVery toxic to aquatic life with long-lasting effects.[1]

Quantitative Toxicity Data

The following table presents the available acute toxicity data for Dichlorprop.

Route of ExposureSpeciesLD50 Value
OralRat800 mg/kg[4]
DermalRat1,400 mg/kg[4]

Step-by-Step Disposal Protocol

Proper disposal of this compound is crucial to prevent environmental contamination and ensure personnel safety. The following protocol outlines the necessary steps for its disposal.

1. Personal Protective Equipment (PPE):

  • Before handling the material, ensure appropriate PPE is worn, including chemical-resistant gloves, protective clothing, and eye/face protection.[1][2]

2. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, empty containers) in a designated, properly labeled, and sealed waste container.

  • The container must be compatible with the chemical and clearly marked as hazardous waste.

3. Waste Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible materials.

4. Regulatory Compliance:

  • Do not dispose of this compound with household garbage or down the drain.[4] It is imperative to prevent the product from reaching the sewage system or groundwater.[4]

  • All disposal must be conducted in accordance with local, regional, national, and international regulations for hazardous chemical waste.[4]

5. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed and qualified environmental waste management company.

  • Provide the waste management company with a complete and accurate Safety Data Sheet (SDS) for this compound.

6. Decontamination:

  • Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent and cleaning procedure.

  • Collect all decontamination materials (e.g., wipes, absorbent pads) as hazardous waste.

7. Emergency Procedures:

  • In case of a spill, immediately follow the emergency procedures outlined in the SDS. This typically involves containing the spill with absorbent material, ventilating the area, and cleaning it up while wearing appropriate PPE.

  • In case of personal exposure, follow the first-aid measures provided in the SDS, such as rinsing the affected area with plenty of water and seeking immediate medical attention.[1][4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect seal Securely Seal the Waste Container collect->seal store Store in a Designated Hazardous Waste Area seal->store contact Contact Licensed Waste Disposal Service store->contact provide_sds Provide Safety Data Sheet to Disposal Service contact->provide_sds transport Arrange for Waste Collection and Transport provide_sds->transport end End: Proper Disposal Complete transport->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Dichlorprop-methyl ester-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dichlorprop-methyl ester-d3. The following procedures are designed to ensure safe handling, from initial preparation to final disposal, minimizing exposure and environmental impact.

Chemical Identifier:

  • Substance Name: this compound

  • CAS Number: Not explicitly available for the deuterated form. The non-deuterated form, Dichlorprop-methyl ester, has CAS numbers 23844-57-7 and 57153-17-0.[1][2]

  • Parent Compound (Dichlorprop): CAS Number 120-36-5[3]

Hazard Identification and Classification

Dichlorprop-methyl ester is classified as harmful if swallowed or in contact with skin. It is also known to cause skin and serious eye irritation.[1][4] The GHS classification indicates it as an Acute Toxicity Category 4 substance for oral and dermal routes, and Skin and Eye Irritant Category 2.[1][4]

Hazard Statements:

  • H302: Harmful if swallowed.[1][4]

  • H312: Harmful in contact with skin.[1][3][4]

  • H315: Causes skin irritation.[1][3][4][5]

  • H319: Causes serious eye irritation.[1][4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against pesticide exposure.[6] The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile rubber or PVC, elbow-length is recommended.[7] Ensure a minimum thickness of 14 mils.[6] Always wash gloves before removing them.[8] Avoid cotton, leather, or canvas gloves.[6][8]
Body Protection Laboratory coat or coverallsLong-sleeved and buttoned to the neck.[7] For mixing or handling concentrates, a chemical-resistant apron is required.[6][7][9]
Eye and Face Protection Safety glasses with side shields, goggles, or a face shieldRequired to prevent eye contact.[7][8] Contact lens wearers should always use protective eyewear as lenses are not recommended when handling pesticides.[8]
Respiratory Protection RespiratorUse a respirator if the risk assessment indicates a potential for inhalation exposure, especially in poorly ventilated areas. The specific type will be listed on the pesticide label.[7][8]
Foot Protection Closed-toe shoesChemical-resistant boots should be worn if there is a risk of spills. Pant legs should be worn over boots.[10]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Pre-Handling:

  • Read and understand the Safety Data Sheet (SDS) for Dichlorprop and Dichlorprop-methyl ester.

  • Ensure all necessary PPE is available and in good condition.[10]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Have an emergency plan and necessary spill control materials readily accessible.

2. Handling and Use:

  • Wear all required PPE as specified in the table above.[1][7]

  • Avoid direct contact with the skin, eyes, and clothing.[8]

  • Do not eat, drink, or smoke in the handling area.

  • Use appropriate lab equipment (e.g., spatulas, weighing paper) to handle the substance.

  • If working with solutions, use solvents like acetone, acetonitrile, methanol, or hexane (B92381) with care in well-ventilated areas away from ignition sources.[11]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[8]

  • Clean all equipment used during the procedure.

  • Decontaminate the work area.

  • Remove and properly store or dispose of PPE.[7] Contaminated clothing should be washed separately from other laundry.[8][10]

Emergency Procedures

Emergency SituationAction
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3] Call a POISON CENTER or doctor.[3]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek medical attention if irritation persists. Wash contaminated clothing before reuse.[3]
Ingestion Rinse mouth.[3] Call a POISON CENTER or doctor immediately.[1][3] Do NOT induce vomiting.
Inhalation Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Chemical: Dispose of contents and container in accordance with local, regional, national, and international regulations.[3] Do not dispose of with household garbage or allow it to reach the sewage system.[3]

  • Uncleaned Packaging: Disposal must be made according to official regulations.[3]

  • Contaminated PPE: Disposable PPE should be discarded as hazardous waste. Reusable PPE must be thoroughly cleaned before reuse.[9]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Protocol A Review SDS B Inspect & Don PPE A->B C Prepare Well-Ventilated Workspace B->C D Weighing & Transfer C->D Proceed to Handling E Experimental Procedure D->E K Spill or Exposure Occurs D->K F Decontaminate Workspace & Equipment E->F Procedure Complete E->K G Doff & Clean/Dispose of PPE F->G H Wash Hands Thoroughly G->H I Segregate Hazardous Waste H->I Waste Ready for Disposal J Dispose According to Regulations I->J L Follow Emergency Procedures (First Aid & Spill Control) K->L M Seek Medical Attention L->M

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.